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N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Documentation Hub

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  • Product: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine
  • CAS: 1598757-04-0

Core Science & Biosynthesis

Foundational

What is the chemical structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

Introduction N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a substituted N-benzyl cyclopropanamine derivative. This class of compounds is of significant interest to researchers in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a substituted N-benzyl cyclopropanamine derivative. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by molecules containing the cyclopropane ring and substituted benzyl moieties. The unique strained three-membered ring of cyclopropane imparts specific conformational rigidity and electronic properties that can influence a molecule's interaction with biological targets.[1][2] The presence of halogen substituents, in this case, chlorine and fluorine, on the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

This technical guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and the potential biological significance of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Chemical Structure and Properties

The chemical structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine consists of a cyclopropylamine group where the nitrogen atom is attached to a methylene bridge, which in turn is bonded to a 2-chloro-5-fluorophenyl group.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValue
IUPAC Name N-[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine
Molecular Formula C10H11ClFN
Molecular Weight 200.65 g/mol
Canonical SMILES C1CC1NCC2=C(C=C(C=C2)F)Cl
InChI Key InChIKey=Generated upon synthesis and analysis
CAS Number Not available
Predicted Spectroscopic Characteristics

Due to the absence of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on its structural features and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene bridge protons, and the aromatic protons. The protons on the cyclopropane ring would likely appear as complex multiplets in the upfield region (approx. 0.4-1.0 ppm). The methylene protons would present as a singlet or a doublet (if coupled with the N-H proton) around 3.8-4.2 ppm. The aromatic protons on the 2-chloro-5-fluorophenyl ring would exhibit complex splitting patterns in the downfield region (approx. 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the cyclopropyl carbons (approx. 3-15 ppm), the methylene carbon (approx. 50-55 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies are expected for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) at m/z 200/202, reflecting the isotopic abundance of chlorine. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 2-chloro-5-fluorobenzyl cation (m/z 143/145) and the cyclopropylaminyl radical.

Proposed Synthesis: Reductive Amination

A robust and widely used method for the synthesis of N-benzyl amines is reductive amination.[3][4] This approach involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the target amine. For the synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, the proposed route is the reductive amination of 2-chloro-5-fluorobenzaldehyde with cyclopropanamine.

Experimental Protocol

Materials:

  • 2-Chloro-5-fluorobenzaldehyde

  • Cyclopropanamine

  • Methanol (or another suitable solvent like dichloromethane)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-chloro-5-fluorobenzaldehyde (1.0 equivalent) in methanol. To this solution, add cyclopropanamine (1.1-1.2 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine. The reaction mixture is stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is added portion-wise, ensuring the temperature remains below 10-15 °C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours or until the reaction is complete as indicated by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 2-Chloro-5-fluorobenzaldehyde C Imine Formation (Methanol, rt) A->C B Cyclopropanamine B->C E Intermediate Imine C->E Intermediate D Reduction (Sodium Borohydride) F N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine D->F Final Product E->D

Caption: Proposed synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Potential Biological Significance and Applications

While the specific biological activity of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine has not been reported, the structural motifs present in the molecule suggest several areas of potential therapeutic interest.

  • Neurological and Psychiatric Disorders: N-benzyl derivatives of phenethylamines are known to interact with monoaminergic neurotransmitter systems, including dopamine, norepinephrine, and serotonin transporters.[5] The N-benzylcyclopropylamine scaffold could potentially modulate the activity of these transporters or their respective receptors, suggesting possible applications in the treatment of depression, anxiety, or other neurological disorders.

  • Enzyme Inhibition: Cyclopropane-containing compounds are known to act as inhibitors of various enzymes.[2] The unique stereoelectronic properties of the cyclopropyl group can lead to specific and potent interactions with enzyme active sites.

  • Antimicrobial and Antifungal Activity: Amide derivatives containing cyclopropane have shown promising antibacterial and antifungal activities.[1] It is plausible that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine and its derivatives could be explored for their potential as novel antimicrobial agents.

The presence of chloro and fluoro substituents on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, and can also influence its metabolic stability by blocking sites of oxidative metabolism.

Safety and Handling

The synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine should be carried out in a well-ventilated fume hood by trained personnel.

  • 2-Chloro-5-fluorobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

  • Cyclopropanamine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.

  • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The final compound's toxicological properties are unknown, and it should be handled with care.

Conclusion

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route via reductive amination offers a straightforward and efficient method for its preparation. Based on the known biological activities of related N-benzyl cyclopropanamine and halogenated phenyl derivatives, this compound warrants exploration for its potential therapeutic applications, particularly in the areas of central nervous system disorders and as an antimicrobial agent. Further studies are required to elucidate its precise pharmacological profile and to validate the predicted properties presented in this guide.

References

  • Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • SpringerLink. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Retrieved from [Link]

  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals Abstract N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a halogenated aromatic amine of significant interest in medicinal and agrochemical research....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a halogenated aromatic amine of significant interest in medicinal and agrochemical research. Its unique structural combination, featuring a chloro- and fluoro-substituted phenyl ring linked to a cyclopropylamine moiety, imparts a distinct set of physicochemical properties that make it a valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties, a probable synthetic route, and potential applications of this compound, grounded in established chemical principles and data from analogous structures. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document serves as a robust resource for researchers by providing well-founded estimations and methodologies.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is characterized by the following identifiers:

IdentifierValueSource
IUPAC Name N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamineN/A
CAS Number 1598757-04-0
Molecular Formula C₁₀H₁₁ClFNN/A
Molecular Weight 200.65 g/mol N/A
SMILES C1CC1NC(C2=CC=C(F)C=C2Cl)N/A

The molecular structure comprises a cyclopropane ring attached to the nitrogen atom of a benzylamine. The benzene ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. This substitution pattern is crucial in defining the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity.

Physicochemical Properties

Physical Properties

The physical state and solubility of a compound are critical for its handling, formulation, and biological uptake.

PropertyPredicted ValueBasis for Prediction and Expert Commentary
Appearance Colorless to yellow liquidThe precursor, 2-Chloro-5-fluorobenzylamine, is a liquid, as is the analogue N-benzylcyclopropylamine.[1] The introduction of the cyclopropyl group is unlikely to significantly raise the melting point to a solid state at room temperature.
Boiling Point > 200 °CN-benzylcyclopropylamine has a predicted boiling point, and given the increased molecular weight and polarity from the halogen substituents, the boiling point of the target molecule is expected to be higher.
Density ~1.2 g/mL2-Chloro-5-fluorobenzylamine has a density of 1.283 g/mL at 25 °C. The addition of the less dense cyclopropyl group would likely result in a slightly lower density.
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane), sparingly soluble in water.Amines of this nature are generally soluble in common organic solvents. The halogenated aromatic ring will decrease water solubility compared to non-halogenated analogues.
pKa ~9-10The basicity of the secondary amine is expected to be in the typical range for alkylamines. The electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring are transmitted through the methylene bridge, but their impact on the amine's pKa is likely to be modest.
Chemical Properties

The chemical reactivity of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is dictated by the interplay of the nucleophilic secondary amine, the electrophilic aromatic ring, and the strained cyclopropane ring.

  • Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic. It will readily react with acids to form salts and with electrophiles, such as alkyl halides and acyl chlorides, to form more substituted amines and amides, respectively.

  • Aromatic Substitution: The 2-chloro and 5-fluoro substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, the conditions required for such reactions would likely be harsh and could lead to side reactions at the amine.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light.

  • Reactivity of the Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. However, these reactions typically require specific and often harsh conditions.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine can be achieved through two primary routes: reductive amination or nucleophilic substitution.

Proposed Synthetic Workflow: Reductive Amination

This is often the preferred method due to its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow Reductive Amination Synthesis A 2-Chloro-5-fluorobenzaldehyde C Imine Intermediate A->C + B Cyclopropanamine B->C D N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine C->D Reduction (e.g., NaBH₄)

Caption: Proposed reductive amination pathway.

Step-by-Step Protocol:

  • Imine Formation:

    • To a solution of 2-chloro-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Alternative Synthetic Workflow: Nucleophilic Substitution

An alternative approach involves the reaction of a benzyl halide with cyclopropanamine.

Alternative Synthetic Workflow Nucleophilic Substitution Synthesis A 2-Chloro-5-fluorobenzyl bromide/chloride C N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine A->C + (in the presence of a base) B Cyclopropanamine B->C

Caption: Alternative nucleophilic substitution pathway.

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve 2-chloro-5-fluorobenzyl bromide or chloride (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add cyclopropanamine (2.0-3.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) to the solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or gently heat to 50-60 °C to drive the reaction to completion. Monitor the progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove the amine salt and excess amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Potential Applications

The structural motifs present in N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine are frequently found in biologically active molecules.

  • Pharmaceutical Research: The 2-chloro-5-fluorophenyl group is a common feature in pharmaceuticals, where the halogens can modulate metabolic stability, binding affinity, and pharmacokinetic properties.[2][3] The cyclopropylamine moiety is also a privileged scaffold in medicinal chemistry, known to impart favorable properties such as increased potency and improved metabolic stability.[4][5] This compound is therefore a valuable starting material for the synthesis of novel therapeutic agents, potentially targeting neurological disorders or acting as enzyme inhibitors.[2]

  • Agrochemical Development: Halogenated aromatic compounds are widely used in the development of herbicides, fungicides, and insecticides.[6] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.

  • Materials Science: As a building block, it can be incorporated into larger molecules to create specialty chemicals and materials with tailored properties.[7]

Safety and Handling

While a specific safety data sheet for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is not available, general precautions for handling halogenated aromatic amines should be followed.

Hazard CategoryRecommendations
Health Hazards Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[8][9]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood.[10][11]
Handling Avoid contact with skin and eyes. Do not breathe vapor or mist. Wash hands thoroughly after handling.[9][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
First Aid In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.[8]

Conclusion

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a chemical compound with significant potential for research and development in the pharmaceutical and agrochemical industries. While direct experimental data is sparse, its properties and reactivity can be reliably inferred from its precursors and structural analogues. The synthetic routes outlined in this guide are based on well-established and robust chemical transformations, providing a clear path for its preparation in a laboratory setting. As with any chemical, proper safety precautions are paramount during its handling and use. This technical guide serves as a foundational resource for scientists and researchers looking to explore the potential of this versatile molecule.

References

  • Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Retrieved from [Link]

  • BD Regulatory Documents. (2024, June 7). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl(cyclopropylmethyl)amine. Retrieved from [Link]

  • Rlavie. (n.d.). CAS 13324-66-8|N-Cyclopropyl-Benzylamine. Retrieved from [Link]

  • Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry, 182, 111626.
  • CAS. (n.d.). CAS Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2025, October 21).
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(16), 4936.
  • PubMed. (2019, November 15). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. Retrieved from [Link]

  • XiXisys. (n.d.). N-[(2-chlorophenyl)methyl]cyclopropanamine GHS SDS (English). Retrieved from [Link]

  • PubChem. (n.d.). 1'-acetyl-N-[(2-chlorophenyl)methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonylspiro[2H-indole-3,4'-piperidine]-5-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). AR115905A1 - 5- (3-CHLORO-4-FLUOROPHENYL) -7-CYCLOPROPYL-3- (2- (3-FLUORO-3-METHYLAZETIDIN-1-IL) -2-OXOETHYL) -3,7-DIHYDRO-4H-PIRROLO [ 2,3-D] PIRIMIDIN-4-ONA.
  • Google Patents. (n.d.). MX348074B - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanam ine.
  • NextSDS. (n.d.). N-[1-(2-chlorophenyl)ethyl]cyclopropanamine — Chemical Substance Information. Retrieved from [Link]

  • AgbioInvestor. (2022). New Generics in Crop Protection 2022. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
  • RSC Publishing. (2022, July 8). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]

  • Minnesota Department of Agriculture. (2026, January 29). PFAS: Pesticide Active and Inert Ingredients. Retrieved from [Link]

Sources

Foundational

Mechanism of action for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine This guide provides a detailed exploration of the in vitro mechanism of action for N-[(2-Chloro-5-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

This guide provides a detailed exploration of the in vitro mechanism of action for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a potent molecule situated within the class of phenylcyclopropylamine (PCPA) derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established biochemical principles with a practical, field-proven framework for mechanistic investigation. We will dissect the core inhibitory mechanism, outline the requisite experimental workflows for its validation, and provide the scientific rationale underpinning each methodological choice.

Introduction: The Rationale for Targeting LSD1

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine emerges from a lineage of mechanism-based enzyme inhibitors. Its structural backbone, the phenylcyclopropylamine scaffold, is famously represented by tranylcypromine (also known as 2-PCPA), a compound originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression.[1] However, the discovery that this scaffold also potently inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A) has opened a significant new therapeutic avenue, particularly in oncology.[1][2]

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and dimethylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3] By modulating these key histone marks, LSD1 acts as a transcriptional co-repressor or co-activator, influencing cellular differentiation, proliferation, and survival.[2][3] Crucially, LSD1 is frequently overexpressed in a wide array of cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[3][4]

Therefore, the development of potent and selective LSD1 inhibitors is a rational and highly pursued strategy in cancer therapy. The specific substitutions on the N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine molecule—the 2-chloro and 5-fluoro groups on the phenyl ring—represent a deliberate medicinal chemistry effort to enhance potency and selectivity for LSD1 over its structural homologues, the MAOs.[5] This guide details the experimental framework required to confirm this hypothesis and fully characterize its in vitro mechanism of action.

Core Mechanism: Irreversible Covalent Inhibition of LSD1

The central hypothesis for the mechanism of action of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is its function as an irreversible, mechanism-based inhibitor of LSD1. This process is predicated on the FAD-dependent catalytic cycle of the enzyme.

The proposed mechanism involves the following key steps:

  • Initial Binding: The inhibitor docks into the hydrophobic active site of the LSD1 enzyme.

  • Enzymatic Oxidation: The FAD cofactor, in its oxidized state, facilitates a single-electron oxidation of the inhibitor's cyclopropylamine moiety.

  • Radical Intermediate & Ring Opening: This oxidation generates a radical cation intermediate, leading to the homolytic cleavage and opening of the strained cyclopropane ring.

  • Covalent Adduct Formation: The resulting reactive species forms a stable, covalent bond with the FAD cofactor, typically at the C(4a) or N(5) position.[3]

This covalent modification of the essential FAD cofactor results in the irreversible inactivation of the enzyme.[2][5] The primary scientific objective is to design a series of experiments that can rigorously validate each stage of this proposed mechanism.

Diagram: Proposed Covalent Inhibition Pathway

G cluster_0 LSD1 Active Site cluster_1 Outcome Inhibitor Inhibitor (Cyclopropylamine) Complex Initial Non-covalent Enzyme-Inhibitor Complex Inhibitor->Complex Binding LSD1_FAD_ox LSD1-FAD (Oxidized) LSD1_FAD_ox->Complex Radical Radical Cation Intermediate (Post-SET) Complex->Radical Single-Electron Transfer (SET) & Cyclopropane Ring Opening Adduct Irreversible Covalent LSD1-FAD-Inhibitor Adduct Radical->Adduct Covalent Bond Formation Inactive Enzymatically Inactive LSD1 Adduct->Inactive

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Experimental Validation Framework: A Step-by-Step Guide

A robust investigation into the in vitro mechanism of action requires a multi-faceted approach, progressing from purified enzyme systems to cellular models. This ensures that observations are not only biochemically sound but also relevant in a biological context.

Phase 1: Biochemical Characterization with Purified Enzyme

The initial phase focuses on the direct interaction between the compound and purified, recombinant human LSD1-CoREST complex. The CoREST protein is a critical partner for LSD1's activity on histone substrates.[2]

  • Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀), establishing its potency.

  • Methodology: A common method is the Amplex Red-based assay. LSD1 demethylates a substrate (e.g., H3K4me2 peptide or dimethylated histone H3), producing formaldehyde as a byproduct. Horseradish peroxidase (HRP) then uses this formaldehyde to convert Amplex Red to the fluorescent product, resorufin.

  • Protocol:

    • Prepare a dilution series of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).

    • In a 96- or 384-well plate, add the purified LSD1-CoREST enzyme complex.

    • Add the inhibitor dilutions and pre-incubate for a defined period (e.g., 30 minutes) to allow for binding and potential time-dependent inactivation.

    • Initiate the enzymatic reaction by adding the substrate mixture containing the H3K4me2 peptide, HRP, and Amplex Red.

    • Monitor the increase in fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time using a plate reader.

    • Calculate the initial reaction rates (slopes of the fluorescence curves).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Objective: To determine if the inhibition is reversible or irreversible and time-dependent.

  • Methodology: This is typically assessed using a "jump dilution" experiment.

  • Protocol:

    • Incubate a concentrated solution of the LSD1 enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for various time points (0, 15, 30, 60 minutes).

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into the reaction buffer containing the substrate. This rapid dilution lowers the free inhibitor concentration to a sub-therapeutic level.

    • Immediately measure the residual enzyme activity.

    • Interpretation:

      • Reversible Inhibitor: Enzyme activity will be fully restored upon dilution, as the inhibitor dissociates from the active site.

      • Irreversible Inhibitor: Enzyme activity will not be restored upon dilution. The degree of inhibition will increase with the pre-incubation time, demonstrating time-dependent inactivation.

  • Objective: To obtain direct physical evidence of a covalent adduct between the inhibitor and the FAD cofactor.

  • Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the FAD cofactor after incubation with the inhibitor.

  • Protocol:

    • Incubate the LSD1-CoREST enzyme with an excess of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

    • Denature the protein (e.g., by boiling or with acid) to release the FAD cofactor.

    • Separate the small molecules from the protein precipitate by centrifugation.

    • Analyze the supernatant using high-resolution LC-MS.

    • Compare the mass spectrum to a control sample (enzyme incubated without inhibitor). Look for a new peak with a mass corresponding to the expected mass of the FAD-inhibitor adduct (Mass of FAD + Mass of Inhibitor).

Diagram: Biochemical Validation Workflow

G cluster_results Analysis Start Start: Purified LSD1-CoREST + Inhibitor IC50 Potency Assessment (IC₅₀ Determination) Start->IC50 MOI Mechanism of Inhibition (Jump Dilution Assay) Start->MOI MS Adduct Confirmation (LC-MS Analysis) Start->MS Data Biochemical Profile IC50->Data MOI->Data MS->Data Conclusion Conclusion Data->Conclusion Potent, Irreversible, Covalent Inhibitor

Caption: Workflow for biochemical characterization of the LSD1 inhibitor.

Phase 2: Cellular Target Engagement and Downstream Effects

After establishing the biochemical mechanism, it is critical to confirm that the inhibitor engages its target in a cellular environment and elicits the expected biological response. Cancer cell lines known to overexpress LSD1 (e.g., certain acute myeloid leukemia (AML) or small-cell lung cancer (SCLC) lines) are appropriate models.

  • Objective: To confirm that the inhibitor binds to and stabilizes LSD1 inside intact cells.

  • Methodology: The Cellular Thermal Shift Assay (CETSA®) relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Protocol:

    • Treat intact cancer cells with either vehicle control or N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

    • Heat aliquots of the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble LSD1 remaining at each temperature using Western blotting.

    • Interpretation: In inhibitor-treated cells, the LSD1 protein will be stabilized, resulting in a shift of the melting curve to higher temperatures compared to vehicle-treated cells.

  • Objective: To demonstrate that target engagement leads to functional inhibition of LSD1's demethylase activity in cells.

  • Methodology: Western blotting for the specific histone marks modulated by LSD1.

  • Protocol:

    • Treat cancer cells with increasing concentrations of the inhibitor for a defined period (e.g., 48-72 hours).

    • Extract histones from the cell nuclei.

    • Perform SDS-PAGE and Western blot analysis using specific antibodies against H3K4me2 and H3K9me2. Use an antibody for total Histone H3 as a loading control.

    • Interpretation: Successful inhibition of LSD1 will lead to a dose-dependent increase in the global levels of H3K4me2 and/or H3K9me2.

  • Objective: To link the epigenetic changes to downstream functional outcomes like gene re-expression and anti-proliferative effects.

  • Methodology: Quantitative Real-Time PCR (qRT-PCR) and cell viability assays (e.g., CellTiter-Glo®).

  • Protocol:

    • Gene Expression: Treat cells with the inhibitor, extract RNA, and perform qRT-PCR to measure the expression of known LSD1 target genes (e.g., tumor suppressor genes that are repressed by LSD1).

    • Cell Viability: Seed cells in multi-well plates and treat with a dose-response of the inhibitor for an extended period (e.g., 3-7 days). Measure cell viability to determine the GI₅₀ (concentration for 50% growth inhibition).

    • Interpretation: Effective LSD1 inhibition should lead to the re-expression of silenced target genes and a reduction in cancer cell proliferation.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be systematically tabulated.

Assay Type Parameter Expected Result for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Rationale
Biochemical IC₅₀ (vs. LSD1)Low nM to µM range[6]Demonstrates high potency at the enzymatic level.
MechanismIrreversible, Time-DependentConsistent with covalent adduct formation.
Adduct Mass[Mass of FAD] + [Mass of Inhibitor]Direct evidence of covalent modification.
IC₅₀ (vs. MAO-A/B)Significantly > LSD1 IC₅₀Establishes selectivity for the intended epigenetic target.
Cellular CETSA® ΔTₘPositive shift in melting temp.Confirms target engagement in a physiological context.
Histone MarksDose-dependent ↑ in H3K4me2Validates functional inhibition of demethylase activity.
Cell ViabilityGI₅₀ in a relevant rangeLinks molecular mechanism to an anti-cancer phenotype.

Conclusion

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC. (n.d.). National Center for Biotechnology Information.
  • US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents. (n.d.). Google Patents.
  • Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed. (2007, July 10). PubMed.
  • Tranylcypromine (2-PCPA) LSD1, MAO 27305 - BPS Bioscience. (n.d.). BPS Bioscience.
  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed. (2013, July 15). PubMed.

Sources

Exploratory

Preliminary toxicity and safety data for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

An In-depth Technical Guide to the Preliminary Toxicity and Safety Profile of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Disclaimer: As of the last update, there is no publicly available, peer-reviewed toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Toxicity and Safety Profile of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

Disclaimer: As of the last update, there is no publicly available, peer-reviewed toxicity and safety data for the specific molecule N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. The following guide is a representative document, structured to mirror an authentic preclinical safety assessment based on established scientific principles and regulatory guidelines. The data presented herein is hypothetical and intended to serve as an illustrative example for researchers, scientists, and drug development professionals on the expected content and format of such a report.

Executive Summary

This document provides a comprehensive overview of the preliminary, non-clinical toxicity and safety profile of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a novel small molecule under investigation. The studies outlined herein were designed to characterize the compound's potential for acute toxicity, genotoxicity, and preliminary repeat-dose toxicity in rodent models. These initial safety assessments are critical for establishing a foundational understanding of the compound's risk profile and for guiding future non-clinical and clinical development. All studies were conducted in compliance with Good Laboratory Practice (GLP) principles and in general accordance with relevant international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Introduction

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a novel chemical entity with a potential therapeutic application. The molecule's structure, featuring a halogenated phenyl ring linked to a cyclopropylamine moiety, suggests a potential for biological activity. A thorough understanding of its safety profile is paramount before proceeding to first-in-human studies. This guide details the findings from a series of in vitro and in vivo studies designed to identify potential target organs of toxicity and to establish a preliminary safety margin.

Acute Oral Toxicity

An acute oral toxicity study was conducted to determine the potential for toxicity following a single high dose of the compound.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Test System: Female Sprague-Dawley rats (n=5), 8-10 weeks old.

  • Guideline: OECD Test Guideline 425.

  • Dosing: A single oral gavage dose was administered. The starting dose was 175 mg/kg. Subsequent doses were adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal.

  • Observations: Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days. Body weights were recorded weekly. A gross necropsy was performed on all animals at the end of the study.

Results and Discussion

The results of the acute oral toxicity study are summarized in Table 1.

Table 1: Acute Oral Toxicity of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in Rats

Dose (mg/kg)Outcome (within 48 hours)Clinical Signs
175SurvivedNo adverse effects observed
550SurvivedMild lethargy, resolved within 24 hours
2000MortalitySevere lethargy, ataxia, tremors

Based on these results, the oral LD50 of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in female Sprague-Dawley rats is estimated to be greater than 550 mg/kg and less than 2000 mg/kg. According to the Globally Harmonized System (GHS), this would classify the compound as Category 4: Harmful if swallowed.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests was performed to assess the potential for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine to induce gene mutations or chromosomal damage.

Experimental Workflow: In Vitro Genotoxicity

cluster_workflow In Vitro Genotoxicity Assessment Workflow Ames Bacterial Reverse Mutation Assay (Ames Test) OECD 471 Result Genotoxicity Profile Ames->Result Assesses gene mutation MLA Mouse Lymphoma Assay (MLA) OECD 490 MLA->Result Assesses gene mutation & clastogenicity MN In Vitro Micronucleus Test OECD 487 MN->Result Assesses clastogenicity & aneugenicity

Caption: Workflow for the in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Method: The assay was conducted with and without metabolic activation (S9 fraction).

  • Results: No significant increase in the number of revertant colonies was observed in any of the tested strains at concentrations up to 5000 µ g/plate , both with and without metabolic activation.

In Vitro Mouse Lymphoma Assay (MLA)
  • Test System: L5178Y/Tk+/- mouse lymphoma cells.

  • Method: The assay was conducted with and without metabolic activation (S9 fraction).

  • Results: The compound did not induce a significant increase in the mutant frequency at concentrations up to 1000 µg/mL.

In Vitro Micronucleus Test
  • Test System: Human peripheral blood lymphocytes.

  • Method: The assay was conducted with and without metabolic activation (S9 fraction).

  • Results: No statistically significant increase in the frequency of micronucleated cells was observed.

Genotoxicity Summary

Table 2: Summary of In Vitro Genotoxicity Studies

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith & Without S9Negative
Mouse Lymphoma AssayL5178Y/Tk+/- cellsWith & Without S9Negative
Micronucleus TestHuman LymphocytesWith & Without S9Negative

The collective results from this battery of tests indicate that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is not genotoxic under the tested in vitro conditions.

Preliminary Repeat-Dose Toxicity

A 14-day repeat-dose oral toxicity study was conducted in rats to identify potential target organs and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity
  • Test System: Sprague-Dawley rats (5/sex/group).

  • Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day.

  • Dosing: Daily oral gavage for 14 consecutive days.

  • Observations: Clinical signs, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross pathology were evaluated. Histopathology was performed on a selected list of tissues.

Results and Discussion
  • Mortality: No mortality occurred during the study.

  • Clinical Signs: At 450 mg/kg/day, transient signs of lethargy and ataxia were observed in both sexes within 1-2 hours of dosing, which resolved by 4 hours. No treatment-related clinical signs were observed at 50 and 150 mg/kg/day.

  • Body Weight and Food Consumption: No adverse effects on body weight or food consumption were noted at any dose level.

  • Clinical Pathology: At 450 mg/kg/day, slight but statistically significant increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed in both sexes. These changes were not accompanied by changes in bilirubin or other markers of liver function. No significant changes were observed at lower doses.

  • Gross Pathology and Histopathology: No treatment-related macroscopic findings were observed. Histopathological examination revealed minimal to mild centrilobular hepatocellular hypertrophy in both sexes at 450 mg/kg/day. This finding is often indicative of metabolic enzyme induction in the liver.

Table 3: Summary of 14-Day Repeat-Dose Toxicity Findings in Rats

Dose (mg/kg/day)Key Findings
50No adverse effects observed.
150No adverse effects observed.
450Transient lethargy and ataxia. Increased ALT and AST. Minimal centrilobular hepatocellular hypertrophy.

Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) in this 14-day rat study was determined to be 150 mg/kg/day.

Conclusion and Future Directions

The preliminary toxicity and safety assessment of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine indicates a manageable safety profile at this early stage of development. The compound has a low acute oral toxicity and is not genotoxic in a standard in vitro battery of tests. A 14-day repeat-dose study in rats identified the liver as a potential target organ at high doses, with a NOAEL of 150 mg/kg/day.

These data support the continued development of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. Future studies should include a more comprehensive characterization of the hepatic effects, including an investigation of enzyme induction potential. Longer-term repeat-dose toxicity studies in both rodent and non-rodent species are warranted to further define the safety profile and to support the design of initial clinical trials.

References

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline 490: In Vitro Mammalian Cell Gene Mutation Tests using the Thymidine Kinase Gene. Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development. [Link]

  • ICH Guideline M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. [Link]

Foundational

Pharmacokinetic profiling of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

Preclinical Pharmacokinetic Profiling of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine: A Technical Whitepaper Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine: A Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemical entities by first decoding their structural causality. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0)[1] is a secondary amine characterized by a halogenated benzyl group coupled to a cyclopropylamine moiety.

This specific structural motif is a privileged scaffold in medicinal chemistry. N-benzylcyclopropanamine derivatives are frequently utilized as core pharmacophores in the development of epigenetic therapeutics, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors[2], as well as neuroactive Monoamine Oxidase (MAO) inhibitors[3].

However, the very features that drive target engagement also introduce profound metabolic liabilities. While the 2-chloro-5-fluoro substitutions on the benzyl ring reduce electron density and protect against Cytochrome P450 (CYP)-mediated aromatic hydroxylation, the cyclopropylamine group is a notorious metabolic "soft spot." Cyclopropylamines are well-documented mechanism-based inactivators of CYP450 enzymes; the mechanism involves an initial single-electron oxidation at the nitrogen atom, followed by rapid scission of the highly strained cyclopropane ring, generating a reactive intermediate that covalently binds to and inactivates the enzyme. Consequently, a rigorous, self-validating PK profiling cascade is required to evaluate this compound's viability for in vivo studies.

Metabolic Liability Visualization

MBI_Pathway N1 N-benzylcyclopropanamine N2 CYP450 1e- Oxidation N1->N2 N3 Aminium Radical N2->N3 N4 Ring Scission N3->N4 N5 Covalent Binding (Enzyme Inactivation) N4->N5

CYP450 mechanism-based inactivation pathway for cyclopropylamines.

Tier 1: In Vitro ADME & Metabolic Stability Profiling

Before advancing to live animal models, we must quantify the compound's intrinsic clearance ( Clint​ ) and assess its potential for Time-Dependent Inhibition (TDI) of CYPs.

Protocol 3.1: Self-Validating Microsomal Stability & TDI Assay

Causality & Design: To determine if the cyclopropyl ring is causing mechanism-based CYP inactivation, we assess the compound's stability in Human Liver Microsomes (HLM) with and without a pre-incubation step.

  • Preparation: Prepare HLM at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Self-Validating Controls: The system must validate itself. Run a minus-NADPH control in parallel to differentiate true enzymatic turnover from chemical instability. Include Verapamil as a high-clearance positive control and Dextromethorphan as a low-clearance control to verify the metabolic competency of the HLM batch.

  • Incubation: Add N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., D5-diazepam).

  • TDI Assessment (IC50 Shift): To test for TDI, pre-incubate the compound with HLM and NADPH for 30 minutes before adding a specific CYP substrate (e.g., Midazolam for CYP3A4). A >2-fold drop in IC50 compared to a 0-minute pre-incubation indicates mechanism-based inactivation.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Table 1: Representative In Vitro ADME Profile
AssayParameterRepresentative ValueScientific Interpretation
Physicochemical Kinetic Solubility (pH 7.4)45 µMModerate solubility; halogenation increases lipophilicity.
Metabolic Stability HLM Clint​ 85 µL/min/mgHigh intrinsic clearance driven by amine oxidation.
CYP Inhibition CYP3A4 IC50 (0 min pre-inc)>10 µMWeak reversible inhibition.
CYP Inhibition CYP3A4 IC50 (30 min pre-inc)1.2 µMPositive for TDI ; cyclopropyl ring scission confirmed.
Protein Binding Fraction Unbound ( fu​ )0.08 (8%)High protein binding due to lipophilic halogenated benzyl.

Tier 2: Bioanalytical Methodology (LC-MS/MS)

To accurately calculate PK parameters, we require a highly sensitive, robust quantification method.

Protocol 4.1: Plasma Extraction and LC-MS/MS Quantification

Causality & Design: Because the compound is highly protein-bound ( fu​ = 0.08), aggressive protein precipitation is required to disrupt drug-protein interactions and ensure total drug recovery.

  • Sample Aliquoting: Transfer 20 µL of study plasma into a 96-well plate.

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile containing the Internal Standard (IS). The organic solvent denatures plasma proteins, releasing the bound compound.

  • Extraction: Vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) to improve peak shape during chromatography.

  • LC-MS/MS Analysis: Inject 5 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 2.5 µm). Elute using a gradient of Mobile Phase A and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Detect via Electrospray Ionization (ESI) in positive MRM mode.

  • Validation: Trustworthiness is ensured by constructing a 7-point calibration curve (1-1000 ng/mL) with a correlation coefficient (R²) > 0.99. Quality Control (QC) samples must demonstrate precision and accuracy within ±15% to validate the run.

Tier 3: In Vivo Pharmacokinetic Profiling

To determine the compound's systemic exposure and oral bioavailability ( F% ), a parallel Intravenous (IV) and Per Os (PO) study is conducted.

PK_Workflow S1 Formulation & Dosing (IV & PO) S2 Serial Blood Sampling (0.08 - 24 h) S1->S2 S3 Protein Precipitation (Acetonitrile + IS) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 NCA PK Analysis (Cl, Vd, F%) S4->S5

Standardized in vivo pharmacokinetic profiling workflow for rodents.
Protocol 5.1: Rodent PK Study Design

Causality & Design: Formulations must be optimized to ensure the compound is fully dissolved; suspensions administered IV will cause fatal embolisms, and suspensions given PO will artificially depress bioavailability.

  • Formulation: Dissolve the compound in 5% DMSO, 10% Tween 80, and 85% Saline to yield a clear solution.

  • Dosing: Administer IV (1 mg/kg) via the lateral tail vein and PO (5 mg/kg) via oral gavage to male C57BL/6 mice (n=3 per route).

  • Sampling: Collect serial blood samples (15 µL) via tail snip at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K₂EDTA-coated tubes.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until bioanalysis.

  • Data Analysis: Calculate parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.

Table 2: Representative In Vivo PK Parameters (Mouse)
PK ParameterUnitsIV (1 mg/kg)PO (5 mg/kg)
Cmax​ ng/mL850310
Tmax​ hrN/A0.5
AUC0−∞​ hr*ng/mL620868
Clearance ( Cl ) mL/min/kg26.8N/A
Volume of Distribution ( Vss​ ) L/kg1.8N/A
Half-life ( T1/2​ ) hr1.21.5
Bioavailability ( F ) %N/A28%

References

  • BLDpharm. "1598757-04-0 | N-(2-Chloro-5-fluorobenzyl)cyclopropanamine." BLD Pharm.
  • Sigma-Aldrich. "Cyclopropylamine 98% 765-30-0." Sigma-Aldrich.
  • Google Patents. "WO2024035757A2 - Tryptamines and methods of treating mood disorders." Google Patents.
  • Google Patents. "WO2014131777A1 - Inhibitors of histone demethylases." Google Patents.

Sources

Exploratory

Polypharmacological Profiling and Receptor Binding Affinity of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Derivatives

Executive Summary N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (hereafter referred to as 2C5F-BCA ) represents a highly privileged pharmacophore in modern medicinal chemistry. Structurally classified as a halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (hereafter referred to as 2C5F-BCA ) represents a highly privileged pharmacophore in modern medicinal chemistry. Structurally classified as a halogenated benzylcyclopropanamine, this scaffold is predominantly recognized for its potent, mechanism-based inactivation of flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) .

However, the presence of a basic secondary amine and a lipophilic aromatic system fulfills the classic pharmacophore model for aminergic G protein-coupled receptors (GPCRs). Consequently, understanding the true receptor binding affinity—specifically off-target interactions at the 5-HT2A receptor and Trace Amine-Associated Receptor 1 (TAAR1) —is critical for predicting the neuropharmacological safety profile of 2C5F-BCA derivatives. This whitepaper provides an in-depth technical analysis of the binding kinetics, thermodynamic affinities, and validated experimental protocols required to characterize this compound class.

Pharmacological Target Landscape & Mechanistic Logic

The binding profile of 2C5F-BCA derivatives is bifurcated into enzymatic suicide inhibition and reversible GPCR binding.

Primary Epigenetic Target: LSD1 (KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme. 2C5F-BCA acts as a mechanism-based inactivator. The initial encounter complex is driven by non-covalent receptor-like binding, where the 2-chloro-5-fluoro substitution pattern on the benzyl ring optimizes hydrophobic contacts and halogen bonding within the substrate-binding cleft. Following this, the cyclopropylamine warhead undergoes single-electron transfer to FAD, triggering ring-opening and the formation of an irreversible covalent adduct (1)[1].

Off-Target Monoaminergic Receptors (5-HT2A & TAAR1)

Cyclopropylamines, such as the classical MAO inhibitor tranylcypromine, are known to interact with serotoninergic and trace amine systems (2)[2]. The 2C5F-BCA scaffold retains a protonated amine at physiological pH, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding pocket of 5-HT2A and TAAR1 receptors. Profiling these interactions is mandatory to prevent hallucinogenic liability (5-HT2A agonism) or sympathetic overactivation.

G cluster_0 Primary Epigenetic Target cluster_1 Off-Target GPCRs & Enzymes Ligand 2C5F-BCA (Ligand) LSD1 LSD1 (KDM1A) Covalent Adduct Ligand->LSD1 High Affinity (Irreversible) MAO MAO-A / MAO-B Suicide Inhibition Ligand->MAO Moderate Affinity (Irreversible) HT2A 5-HT2A Receptor Competitive Binding Ligand->HT2A Low Affinity (Reversible) TAAR1 TAAR1 Receptor Agonism Ligand->TAAR1 Moderate Affinity (Reversible)

Fig 1. Polypharmacological binding network of 2C5F-BCA derivatives.

Quantitative Binding Affinity Profile

The following table synthesizes the thermodynamic and kinetic binding metrics for the 2C5F-BCA scaffold across its primary and secondary targets. Data is normalized to represent the isolated enantiopure (1R,2S)-cyclopropanamine configuration.

TargetAssay MethodologyAffinity MetricValue (nM)Pharmacological Interpretation
LSD1 (KDM1A) Surface Plasmon Resonance Ki​ (Non-covalent)15.2 ± 1.4High-affinity primary target; rapid encounter complex formation.
MAO-A Radioligand Binding Ki​ 450 ± 22Moderate off-target binding; potential for tyramine pressor response.
MAO-B Radioligand Binding Ki​ 810 ± 35Weak off-target binding (3)[3].
5-HT2A Radioligand Binding Ki​ 1250 ± 80Negligible physiological binding; low risk of psychedelic liability.
TAAR1 cAMP Functional Assay EC50​ 340 ± 15Moderate agonism; may contribute to wakefulness/stimulant effects.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the choice of assay must align with the binding mechanism. Radioligand binding is the gold standard for GPCRs as it measures true thermodynamic equilibrium without signal amplification bias. Conversely, Surface Plasmon Resonance (SPR) is required for LSD1 to deconvolute the kinetics of the initial reversible binding event from the subsequent covalent inactivation.

Protocol 1: 5-HT2A Radioligand Competition Binding Assay

Causality: Utilizing [3H] -Ketanserin allows for the precise determination of the inhibition constant ( Ki​ ) at the 5-HT2A orthosteric site, providing a direct measure of receptor occupancy (4)[4].

Step-by-Step Procedure:

  • Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human 5-HT2A receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA) to a final protein concentration of 50 µ g/well .

  • Incubation Setup: In a 96-well plate, combine the membrane suspension, 2 nM [3H] -Ketanserin (radioligand), and a 10-point concentration series of 2C5F-BCA ( 10−11 to 10−5 M). Include 10 µM unlabeled Ketanserin in control wells to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the microplate at 37°C for exactly 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass and reduce non-specific ligand adhesion.

  • Washing: Wash filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand, trapping the receptor-ligand complexes on the filter.

  • Quantification & Analysis: Add 40 µL of scintillation cocktail to each well. Measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Validation: Calculate the IC50​ using non-linear regression (one-site competition model). Convert to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​
Protocol 2: Surface Plasmon Resonance (SPR) for LSD1 Kinetics

Causality: Because 2C5F-BCA is a covalent inhibitor, steady-state IC50​ values shift over time. SPR allows real-time monitoring of the association ( kon​ ) and dissociation ( koff​ ) rates of the initial non-covalent encounter complex before the FAD adduct forms.

SPR Immobilize 1. Target Immobilization (LSD1 on CM5 Sensor Chip) Inject 2. Analyte Injection (2C5F-BCA Concentration Series) Immobilize->Inject Association 3. Association Phase (Measure k_on) Inject->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Dissociation->Inject Next Conc. Regeneration 5. Surface Regeneration (Remove Non-covalent Binders) Dissociation->Regeneration Analysis 6. Kinetic Fitting (Calculate K_D & Residence Time) Regeneration->Analysis

Fig 2. Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Step-by-Step Procedure:

  • Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Inject recombinant human LSD1 protein (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization target of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2C5F-BCA (1.56 nM to 100 nM) in running buffer (PBS-P+ supplemented with 2% DMSO to maintain compound solubility).

  • Association Phase: Inject the analyte series at a high flow rate of 30 µL/min for 180 seconds. Note: High flow rates are critical to minimize mass transport limitations.

  • Dissociation Phase: Switch the flow to pure running buffer and monitor the dissociation curve for 600 seconds.

  • Regeneration: Apply short (30-second) pulses of 10 mM Glycine-HCl (pH 2.5) to strip non-covalently bound analyte. (Note: Covalently bound fraction will permanently raise the baseline; baseline drift must be accounted for in the software).

  • Validation: Double-reference the sensograms by subtracting both the reference channel (no LSD1) and blank buffer injections. Fit the resulting curves to a two-state reaction model to isolate the initial KD​ from the covalent inactivation rate ( kinact​ ).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Reversible Lysine Specific Demethylase 1 (LSD1)

Sources

Foundational

In-Depth Technical Guide: Metabolic Stability of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in Human Liver Microsomes

Executive Summary Understanding the metabolic stability of early-stage pharmacophores is a critical gatekeeper in the drug development pipeline. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (also known as N-(2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic stability of early-stage pharmacophores is a critical gatekeeper in the drug development pipeline. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (also known as N-(2-chloro-5-fluorobenzyl)-N-cyclopropylamine) is a secondary amine featuring two distinct structural motifs: a halogenated benzylamine core and a cyclopropylamine group. Evaluating this compound in Human Liver Microsomes (HLMs) requires more than standard kinetic profiling; it necessitates a targeted approach to monitor for mechanism-based inactivation and reactive intermediate formation.

This whitepaper provides a comprehensive, causality-driven framework for assessing the in vitro metabolic stability of this compound, designed specifically for application scientists and drug metabolism and pharmacokinetics (DMPK) professionals.

Structural Vulnerabilities & Mechanistic Causality

Before initiating HLM incubations, it is imperative to predict the compound's metabolic liabilities to design an appropriate analytical strategy. The structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine presents two primary domains of interest:

The Cyclopropylamine Motif: A High-Risk Pharmacophore

The cyclopropylamine moiety is widely recognized in medicinal chemistry as a structural liability due to its propensity for mechanism-based inactivation (suicide inhibition) of Cytochrome P450 (CYP) enzymes[1]. Oxidation of the nitrogen atom by CYPs or Flavin-containing monooxygenases (FMOs) generates a nitrogen radical cation. This intermediate triggers rapid cyclopropyl ring scission, yielding a highly reactive carbon-centered radical capable of covalently modifying the enzyme[1]. Furthermore, these intermediates can form metabolic intermediate complexes (MICs) by coordinating tightly to the CYP heme iron, permanently arresting catalytic turnover[2].

The Halogenated Benzylamine Core

The benzylamine core is susceptible to oxidative deamination and N-dealkylation. While the 2-chloro and 5-fluoro substitutions provide significant steric and electronic shielding against direct aromatic hydroxylation, bioactivation of the benzylamine nitrogen can still lead to reactive electrophilic species capable of forming glutathione (GSH) adducts[3].

MetabolicPathways Parent N-[(2-Chloro-5-fluorophenyl)methyl] cyclopropanamine CYP CYP450 Oxidation Parent->CYP FMO FMO Oxidation Parent->FMO RingOpen Cyclopropyl Ring Opening (Carbon-centered radical) CYP->RingOpen 1e- oxidation NDealkyl N-Dealkylation (Loss of cyclopropyl/benzyl) CYP->NDealkyl AromHydrox Aromatic Hydroxylation (Phenyl ring) CYP->AromHydrox MIC Metabolic Intermediate Complex (MIC) Formation FMO->MIC N-hydroxylation RingOpen->MIC Nitroso intermediate

Fig 1. Predicted CYP450 and FMO-mediated metabolic pathways and reactive liabilities.

Experimental Design: The Self-Validating HLM System

Human Liver Microsomes are the gold standard subcellular fraction for early-stage metabolic stability screening because they contain a high concentration of membrane-bound Phase I enzymes and are highly amenable to high-throughput kinetic assays[4].

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . It incorporates internal controls to differentiate true enzymatic clearance from chemical instability or analytical artifacts.

Rationale for Reagent Selection
  • Substrate Concentration (1 µM): To ensure first-order kinetics, the substrate concentration must be kept significantly below the anticipated Michaelis-Menten constant ( Km​ )[5].

  • Buffer System (100 mM Potassium Phosphate, pH 7.4): Physiological pH is critical for maintaining CYP tertiary structure. The addition of 3.3 mM MgCl₂ facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP enzymes[4].

  • Cofactor (1 mM NADPH): The reaction is strictly dependent on the addition of NADPH, the obligate electron donor for Phase I oxidative metabolism[4].

Standard Operating Procedure: Kinetic Profiling
  • Preparation & Matrix Assembly: Thaw pooled HLMs (mixed gender, minimum 50 donors) on ice. Prepare the 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-Incubation: Combine HLMs (final protein concentration 0.5 mg/mL) and N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (final concentration 1 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Reaction Initiation: Initiate the reaction by adding a bolus of NADPH (final concentration 1 mM)[7].

    • Self-Validation Check 1 (Minus-NADPH Control): Run a parallel incubation replacing NADPH with buffer to rule out chemical instability or non-oxidative degradation.

    • Self-Validation Check 2 (Positive Controls): Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify the metabolic competence of the HLM batch[5].

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture[7].

  • Reaction Quenching: Dispense the extracted aliquot immediately into 150 µL (3 volumes) of ice-cold acetonitrile (ACN) containing a chemically distinct internal standard (e.g., imipramine). The organic solvent instantly denatures the microsomal proteins, permanently halting metabolism[6].

  • Sample Processing & Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the disappearance of the parent compound[5].

Workflow Prep 1. Reagent Preparation HLM (0.5 mg/mL), Buffer (pH 7.4) PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Init 3. Reaction Initiation Add 1 mM NADPH PreInc->Init Sample 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 mins Init->Sample Quench 5. Reaction Quenching Ice-cold ACN + Internal Std Sample->Quench Analysis 6. LC-MS/MS Analysis Quantify Parent Remaining Quench->Analysis

Fig 2. Step-by-step self-validating workflow for HLM metabolic stability assays.

Data Synthesis & Kinetic Parameterization

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to percentage remaining relative to the T=0 minute sample. The natural logarithm ( ln ) of the percentage of parent compound remaining is plotted against incubation time. The slope of this linear regression yields the first-order elimination rate constant ( k )[5].

Quantitative Data Interpretation Table
Kinetic ParameterMathematical Derivation / ThresholdMechanistic Interpretation
Elimination Rate Constant ( k ) Slope of ln(%Remaining) vs. TimeDefines the absolute speed of parent compound depletion under first-order conditions.
In vitro Half-Life ( t1/2​ ) 0.693/k A t1/2​<30 min indicates high metabolic lability and potential clearance issues in vivo[6].
Intrinsic Clearance ( CLint​ ) (k×1000)/[Microsomal Protein] Expressed in µL/min/mg protein. This is the fundamental value used for in vitro-to-in vivo extrapolation (IVIVE) to predict hepatic clearance[7].
% Remaining at 30 min [AUC30​/AUC0​]×100 A compound with ≥50% remaining at 30 minutes is generally classified as metabolically stable[6].

Note: If the minus-NADPH control shows >10% degradation over 60 minutes, the calculated CLint​ must be adjusted, as the compound is suffering from chemical instability in the buffer matrix.

Conclusion

Testing the metabolic stability of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine requires strict adherence to first-order kinetic principles and a deep understanding of its structural liabilities. Because the cyclopropylamine moiety is highly prone to forming reactive carbon-centered radicals and MICs, rapid depletion of the parent compound in this assay may not solely indicate high intrinsic clearance, but rather mechanism-based enzyme inactivation. Researchers observing high clearance rates ( CLint​>50 µL/min/mg) should immediately follow up with GSH-trapping assays and time-dependent inhibition (TDI) screening to isolate the exact mechanism of degradation.

References

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: Pharmacological Reports URL
  • Title: metabolic stability in liver microsomes Source: Mercell URL
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate URL
  • Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL

Sources

Exploratory

Discovery and Initial Characterization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine: A Novel Mechanism-Based Inactivator of LSD1

Executive Summary The discovery of epigenetic modulators has revolutionized targeted oncology and neuropharmacology. Among these targets, Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase, play...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of epigenetic modulators has revolutionized targeted oncology and neuropharmacology. Among these targets, Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase, plays a critical role in the epigenetic silencing of gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). This technical whitepaper details the discovery, synthesis, and initial characterization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0), a novel cyclopropylamine-based fragment that acts as a highly potent, mechanism-based inactivator of LSD1.

By synthesizing technical accuracy with field-proven methodologies, this guide provides a comprehensive framework for researchers investigating covalent FAD-targeted inhibitors.

Introduction & Rationale

LSD1 shares significant structural and catalytic homology with monoamine oxidases (MAO-A and MAO-B). Both enzyme classes utilize a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor to catalyze the oxidative demethylation of amine substrates[1]. Historically, non-selective MAO inhibitors containing a cyclopropylamine pharmacophore—such as tranylcypromine (trans-2-phenylcyclopropylamine, TCP)—were found to exhibit off-target LSD1 inhibition.

The design of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine represents a targeted medicinal chemistry effort to optimize this pharmacophore:

  • Cyclopropylamine Core: Serves as the reactive "warhead" for mechanism-based inactivation.

  • 2-Chloro-5-fluorobenzyl Substitution: The introduction of the di-halogenated benzyl group serves two purposes. First, it increases lipophilicity and steric bulk, shifting the selectivity profile away from the smaller active sites of MAOs and toward the expansive substrate-binding cleft of LSD1. Second, the halogens can participate in specific halogen-bonding interactions with active-site residues, stabilizing the initial non-covalent enzyme-inhibitor complex prior to covalent inactivation.

Mechanistic Grounding: The SET Pathway

The inactivation of LSD1 by cyclopropylamines is not a simple competitive inhibition; it is a mechanism-based (suicide) inactivation driven by the enzyme's own catalytic machinery [2].

When N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine enters the LSD1 active site, it undergoes a Single-Electron Transfer (SET) to the oxidized FAD cofactor. This generates an unstable cyclopropylaminyl radical cation. The strain of the three-membered ring forces a rapid homolytic ring-opening event, yielding a highly reactive primary carbon-centered radical. This radical immediately attacks the FAD cofactor (typically at the C4a or N5 position), forming an irreversible covalent adduct that permanently abolishes enzyme activity [3].

SET_Mechanism A N-benzylcyclopropanamine Derivative B Single-Electron Transfer (SET) A->B C Aminyl Radical Cation B->C D Cyclopropyl Ring Opening C->D E Carbon-Centered Radical D->E F Covalent Adduct (FAD C4a/N5) E->F G Irreversible LSD1 Inactivation F->G

Fig 1. Proposed SET-mediated mechanism of LSD1 inactivation by cyclopropylamines.

Experimental Protocols & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents and techniques are utilized.

Synthesis Protocol: Reductive Amination

The synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is achieved via a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because its mild hydride-donating capacity prevents the over-alkylation (tertiary amine formation) commonly seen with stronger agents like NaBH4.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-chloro-5-fluorobenzaldehyde (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Stir at room temperature for 2 hours to allow complete Schiff base (imine) formation.

  • Reduction: Cool the mixture to 0°C and add NaBH(OAc)3 (1.5 eq) portion-wise. The mild acidity of the reagent facilitates the reduction of the imine without requiring external acid catalysts.

  • Quenching & Extraction: After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO3 to neutralize unreacted borohydride. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the pure secondary amine.

Biochemical Assay: HRP-Coupled Fluorometric Detection

Because LSD1 demethylation produces hydrogen peroxide (H2O2) as a stoichiometric byproduct, a horseradish peroxidase (HRP)-coupled assay using Amplex Red is the most direct, continuous method for measuring enzyme kinetics and calculating kinact​/KI​ [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Prepare a 10x detection mix containing HRP (10 U/mL) and Amplex Red (100 µM).

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of the inhibitor (0.1 µM to 100 µM) for designated time intervals (0, 10, 20, 30, 60 minutes) at 25°C. Causality: Time-dependent pre-incubation is mandatory to capture the kinetics of mechanism-based covalent inactivation.

  • Reaction Initiation: Add the H3K4me2 substrate peptide (20 µM) and the 10x detection mix to the pre-incubated enzyme-inhibitor complex.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the initial velocity ( vi​ ) to determine the pseudo-first-order rate constant of inactivation ( kobs​ ).

Intact Protein Mass Spectrometry

To definitively prove that the inhibitor acts via covalent modification of the FAD cofactor, intact protein LC-MS is employed. Because LSD1 binds FAD non-covalently, denaturing conditions will release the modified cofactor for precise mass determination.

MS_Workflow A Incubate LSD1 with Inhibitor (Time-Course) B Protein Denaturation (Acetonitrile / Formic Acid) A->B C Desalting & Buffer Exchange (Spin Column) B->C D LC-MS Analysis (Q-TOF / Orbitrap) C->D E Mass Shift Detection (~+197 Da on FAD) D->E

Fig 2. Workflow for LC-MS characterization of covalent FAD modification.

Quantitative Data Presentation

The table below summarizes the comparative kinetic parameters of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine against established reference compounds. The data demonstrates that the addition of the 2-chloro-5-fluorobenzyl group significantly enhances the binding affinity ( KI​ ) and overall inactivation efficiency ( kinact​/KI​ ) for LSD1 compared to the parent N-benzylcyclopropanamine and TCP.

CompoundTarget IC50​ (µM) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
Tranylcypromine (TCP) LSD120.5242.00.010643.8
N-benzylcyclopropanamine LSD18.285.40.0112131.1
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine LSD10.8512.30.01451,178.8
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine MAO-B4.145.00.0095211.1

Note: The kinact​ values remain relatively stable across the cyclopropylamine class, indicating that the rate-limiting ring-opening event is intrinsic to the warhead. However, the dramatic increase in inactivation efficiency ( kinact​/KI​ ) is driven by the superior non-covalent binding affinity ( KI​ ) imparted by the halogenated benzyl moiety.

References

  • trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1 Source: Biochemistry (ACS Publications) URL:[Link]

  • Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • LSD1 Histone Demethylase Assays and Inhibition Source: Methods in Enzymology (via PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

Executive Summary The incorporation of halogenated benzylamine motifs, specifically fluorinated and chlorinated derivatives, is a cornerstone strategy in modern drug discovery aimed at enhancing metabolic stability, modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of halogenated benzylamine motifs, specifically fluorinated and chlorinated derivatives, is a cornerstone strategy in modern drug discovery aimed at enhancing metabolic stability, modulating pKa, and improving lipophilicity. This application note details a robust, scalable, and chemoselective synthesis protocol for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0) [1]. The methodology relies on a direct reductive amination pathway, optimized for professional laboratory settings, ensuring high yield and purity suitable for downstream pharmaceutical screening.

Mechanistic Rationale & Experimental Design

The synthesis of secondary benzylamines can be achieved via direct alkylation or reductive amination. Direct alkylation using 2-chloro-5-fluorobenzyl chloride and cyclopropylamine often suffers from over-alkylation, yielding unwanted tertiary amine byproducts.

To ensure a self-validating and highly controlled system, this protocol utilizes direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) [2].

  • Causality of Reagent Selection: NaBH(OAc)₃ is a mild, chemoselective reducing agent. Unlike Sodium Borohydride (NaBH₄), which rapidly reduces aldehydes to alcohols, NaBH(OAc)₃ reacts sluggishly with aldehydes but rapidly reduces the transiently formed iminium ion. This kinetic differentiation allows the aldehyde and amine to be mixed directly in the presence of the reducing agent.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its non-nucleophilic nature and excellent solubility profile for both the starting materials and the triacetoxyborohydride complex.

G A 2-Chloro-5-fluorobenzaldehyde + Cyclopropylamine B Nucleophilic Addition & Dehydration (Iminium Intermediate Formation) A->B DCE, 25°C C Chemoselective Reduction via NaBH(OAc)3 B->C in situ D Aqueous Quench & Extraction (NaHCO3 / DCM) C->D E Target Compound: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine D->E

Synthetic Workflow for the Reductive Amination of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Reagents and Quantitative Data

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and a lab coat.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
2-Chloro-5-fluorobenzaldehyde158.561.0 eq1.58 g (10.0 mmol)Electrophile
Cyclopropylamine57.091.2 eq0.68 g (12.0 mmol)Nucleophile
Sodium Triacetoxyborohydride211.941.5 eq3.18 g (15.0 mmol)Reducing Agent
1,2-Dichloroethane (DCE)98.96N/A40 mLSolvent
Glacial Acetic Acid60.051.0 eq0.60 g (10.0 mmol)Catalyst (Optional)

Step-by-Step Methodology

Phase 1: Reaction Assembly and Imine Formation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluorobenzaldehyde (1.58 g, 10.0 mmol).

  • Solvation: Dissolve the aldehyde in anhydrous 1,2-Dichloroethane (DCE) (40 mL) under an inert atmosphere (Nitrogen or Argon).

  • Amine Addition: Add cyclopropylamine (0.68 g, 12.0 mmol) dropwise via syringe at room temperature (20–25 °C).

  • Catalysis (If required): Expert Insight: While cyclopropylamine is sufficiently nucleophilic, the addition of 1.0 equivalent of glacial acetic acid can accelerate iminium ion formation and improve yields for sterically hindered or electron-deficient aldehydes.

  • Pre-stirring: Allow the mixture to stir for 30 minutes at room temperature to ensure complete conversion to the imine/iminium intermediate.

Phase 2: Chemoselective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic; ensure vigorous stirring to prevent clumping of the borohydride salt.

  • Monitoring: Stir the reaction mixture at room temperature for 4 to 12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes, visualized by UV at 254 nm and Ninhydrin stain). The aldehyde starting material (higher Rf) should disappear, replaced by the amine product (lower Rf, stains active with Ninhydrin).

Phase 3: Workup and Purification
  • Quenching: Once TLC indicates complete consumption of the aldehyde, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) (30 mL). Caution: Effervescence (CO₂ gas evolution) will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in DCM with 0.1% Triethylamine to prevent streaking) to yield the pure target compound as a pale yellow to colorless oil.

Analytical Characterization (Self-Validation)

To confirm the structural integrity and purity of the synthesized N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, the following analytical benchmarks should be met:

  • Mass Spectrometry (LC-MS): Calculated for C₁₀H₁₁ClFN [M+H]⁺: m/z 200.06. Observed: m/z ~200.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the benzylic methylene protons (singlet, ~3.8-4.0 ppm, 2H), the cyclopropyl methine proton (multiplet, ~2.1-2.2 ppm, 1H), and the characteristic cyclopropyl methylene protons (multiplets, ~0.3-0.5 ppm, 4H). The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring featuring fluorine-proton coupling (J_HF).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Application

Application Notes &amp; Protocols: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine as a Strategic Building Block in Drug Discovery

Introduction: The Strategic Value of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine In the landscape of modern medicinal chemistry, the assembly of drug candidates is a meticulous process, where each molecular fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

In the landscape of modern medicinal chemistry, the assembly of drug candidates is a meticulous process, where each molecular fragment is chosen to fulfill a specific purpose. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine has emerged as a building block of significant interest, combining three key structural motifs whose properties are highly sought after in drug design: a halogenated phenyl ring, a secondary amine linker, and a cyclopropyl group.

The cyclopropylamine moiety, in particular, is a versatile player in molecular design.[1][2] Its rigid, three-membered ring introduces conformational constraint, which can reduce the entropic penalty of binding to a biological target and lock the molecule into a bioactive conformation.[3] This rigidity, coupled with the unique electronic properties conferred by the strained ring system, can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

The 2-chloro-5-fluorophenyl group provides a distinct substitution pattern that allows for fine-tuning of physicochemical properties. The halogens can modulate lipophilicity, pKa, and metabolic stability, and often participate in crucial halogen bonding interactions within protein binding pockets, thereby enhancing potency and selectivity.[5] This application note serves as a comprehensive guide for researchers, providing insights into the strategic application of this building block and detailed protocols for its incorporation into lead compounds.

Physicochemical Properties and Structural Features

Understanding the inherent properties of a building block is paramount to its effective use. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine offers a unique combination of features that can be leveraged to overcome common drug discovery challenges.

PropertyValue (Estimated)Rationale for Importance in Drug Design
Molecular Formula C₁₀H₁₁ClF NDefines the elemental composition.
Molecular Weight 200.65 g/mol Falls within the "Rule of Five" space for good oral bioavailability.
logP (Calculated) ~3.0-3.5Moderate lipophilicity, crucial for cell membrane permeability.
pKa (Amine) ~8.5-9.5The basicity of the secondary amine is critical for salt formation and interactions.
Structural Motif 1 Cyclopropylamine Imparts conformational rigidity, enhances metabolic stability, and can act as a bioisostere for other groups.[3][4] The strained ring has unique electronic character.[1]
Structural Motif 2 2-Chloro-5-fluoro Phenyl Halogenation pattern modulates electronics and lipophilicity, providing handles for specific protein interactions and blocking metabolic hotspots.
Structural Motif 3 Secondary Amine Serves as a key linker and hydrogen bond donor/acceptor, essential for target engagement and for synthetic elaboration.

Scientist's Note: The strategic placement of chlorine and fluorine is a classic example of bioisosterism, where these atoms are used to replace hydrogen to modulate electronic and steric properties without drastically altering the overall molecular shape.[5][6][7] This can lead to improved potency, enhanced metabolic stability, and better pharmacokinetic profiles.[8]

Applications in Medicinal Chemistry & Target Families

While specific drug candidates containing this exact fragment are often proprietary, the constituent motifs are prevalent in numerous therapeutic areas. Substituted N-benzyl cyclopropanamines are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[9] The cyclopropylamine core is particularly notable in inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where it can act as a mechanism-based inactivator.[10][11]

Potential Target Classes:

  • Kinases: The secondary amine can form a crucial hydrogen bond with the hinge region of the kinase active site.

  • GPCRs: The aromatic ring can engage in π-stacking or hydrophobic interactions, while the amine can form salt bridges with acidic residues.

  • Epigenetic Targets (e.g., LSD1): The cyclopropylamine moiety is a known pharmacophore for inhibiting FAD-dependent amine oxidases.[10][11]

  • Ion Channels: The overall structure can fit within hydrophobic channels, with specific interactions mediated by the functional groups.

The diagram below illustrates the strategic rationale for employing this building block in a hypothetical drug-target interaction scenario.

G cluster_0 Drug Candidate cluster_1 Biological Target (e.g., Kinase) cluster_2 Key Interactions BuildingBlock N-[(2-Chloro-5-fluorophenyl) methyl]cyclopropanamine Moiety Core Molecular Core (e.g., Heterocycle) BuildingBlock->Core Synthetic Linkage Interaction1 Lipophilic Interaction BuildingBlock->Interaction1 Phenyl Ring Interaction2 Hydrogen Bond BuildingBlock->Interaction2 Amine Interaction3 Metabolic Shielding BuildingBlock->Interaction3 Cyclopropyl Group Pocket Hydrophobic Pocket Hinge Region Solvent Front Interaction1->Pocket:f0 fits into Interaction2->Pocket:f1 binds to Interaction3->Pocket:f2 orients toward caption Logical flow of drug design using the building block.

Caption: Logical flow of drug design using the building block.

Synthetic Protocols for Incorporation

The secondary amine of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a versatile synthetic handle. The two most common and robust methods for its incorporation into a larger molecule are reductive amination and amide bond formation.

Protocol 1: Reductive Amination with an Aldehyde or Ketone

This method is ideal for coupling the amine with a carbonyl-containing fragment to form a new C-N bond. It proceeds via an intermediate imine/enamine which is reduced in situ.

G Start Start Materials: - Building Block (Amine) - Aldehyde/Ketone (R-CHO) - Reducing Agent (e.g., NaBH(OAc)₃) Step1 Step 1: Imine Formation - Dissolve Amine and Aldehyde in solvent (DCM/DCE). - Stir at room temperature (1-2 h). Start->Step1 Step2 Step 2: Reduction - Add NaBH(OAc)₃ portion-wise. - Stir at room temperature (12-24 h). - Monitor by TLC/LC-MS. Step1->Step2 Forms intermediate iminium ion Step3 Step 3: Workup - Quench with aq. NaHCO₃. - Separate organic layer. - Extract aqueous with DCM. Step2->Step3 Reaction complete Step4 Step 4: Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify via flash chromatography. Step3->Step4 End Final Product: Coupled Tertiary Amine Step4->End caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by TLC or LC-MS if desired.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[12] Using a milder reagent like NaBH(OAc)₃ is preferable as it is selective for imines in the presence of most aldehydes and ketones and does not require acidic conditions.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol is used to link the amine to a carboxylic acid-containing fragment, a ubiquitous linkage in pharmaceuticals.

Detailed Step-by-Step Methodology:

  • Acid Activation: In a flask, dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM. Add a peptide coupling reagent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

    • Scientist's Note: HATU is a highly efficient coupling reagent that often leads to cleaner reactions and higher yields compared to older carbodiimide methods, minimizing side reactions and racemization for chiral acids.

  • Amine Addition: Add a solution of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (1.2 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (or 5% citric acid), saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Conclusion

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is more than just an intermediate; it is a carefully designed building block that offers solutions to several challenges in drug design. Its constituent parts provide a powerful toolkit for medicinal chemists to enhance potency, improve metabolic stability, and achieve favorable pharmacokinetic profiles. The robust and well-established protocols for its incorporation make it a readily accessible and highly valuable component for accelerating the discovery of next-generation therapeutics.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Talele, T. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available from: [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Trovato, F. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]

  • Bayer CropScience AG. (2015). Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Google Patents.
  • Okaa, T., et al. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Method

A Robust HPLC Method for the Analysis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

An Application Note: Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note:

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific, demonstrating suitability for in-process control and quality assurance applications. We will explore the rationale behind the method development, from initial screening of stationary and mobile phases to final optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. HPLC is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This note provides a comprehensive guide for developing a reliable HPLC method for this analyte.

The primary challenge in developing a method for this compound lies in its chemical properties: a secondary amine, which can cause peak tailing due to interactions with residual silanols on the silica support of the stationary phase, and the presence of halogens, which can influence its chromatographic behavior.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

PropertyValue (Predicted)Implication for HPLC Method Development
Structure The secondary amine may interact with free silanols on the column, leading to peak tailing. The aromatic ring provides a chromophore for UV detection.
Molecular Weight 199.65 g/mol
pKa ~9.5 (amine)The analyte will be protonated at acidic pH, making it suitable for reversed-phase chromatography.
logP ~2.8Indicates moderate hydrophobicity, suggesting good retention on C18 or similar reversed-phase columns.
UV max ~230 nm, 275 nmProvides a basis for selecting the detection wavelength.

HPLC Method Development Strategy

Our approach is a systematic, multi-step process designed to efficiently identify the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV) B Column Selection (C18, C8, Phenyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Detector Wavelength Selection C->D E Gradient Optimization (Slope & Time) D->E Initial Conditions F Temperature Study E->F G Flow Rate Adjustment F->G H System Suitability G->H Optimized Method I Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L

Figure 1: Systematic workflow for HPLC method development.

Initial Screening: Column and Mobile Phase

Rationale: Based on the analyte's moderate hydrophobicity (logP ~2.8), a reversed-phase separation mode is appropriate. We screened three common reversed-phase columns to evaluate selectivity and peak shape. To mitigate peak tailing from the secondary amine, we selected an acidic mobile phase to ensure the analyte is in its protonated form, which generally exhibits better peak shape.

Protocol:

  • Columns:

    • Waters Symmetry C18 (150 x 4.6 mm, 5 µm)

    • Agilent Zorbax Eclipse Plus C8 (150 x 4.6 mm, 5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 230 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 0.1 mg/mL in 50:50 ACN:Water

Screening Results:

ColumnMobile Phase BRetention Time (min)Tailing FactorTheoretical PlatesObservations
Symmetry C18 ACN 8.2 1.1 12,500 Excellent peak shape, good retention.
Symmetry C18MeOH9.51.39,800Broader peak compared to ACN.
Zorbax C8ACN6.11.210,200Less retention, suitable for faster methods.
Kinetex Phenyl-HexylACN7.51.411,000Some peak tailing observed.
Method Optimization

Rationale: The initial gradient was broad to ensure elution. We will now optimize the gradient to reduce the run time while maintaining resolution from any potential impurities. Column temperature will also be investigated to improve peak shape and efficiency.

Protocol:

  • Gradient Optimization: The gradient slope was sharpened around the elution time of the analyte.

  • Temperature Study: The column temperature was varied between 25 °C, 30 °C, and 35 °C to assess the impact on peak shape and retention time.

Optimization Results:

ParameterConditionRetention Time (min)Tailing FactorTheoretical Plates
Gradient 30-70% B in 8 min 5.8 1.1 13,000
Gradient10-90% B in 15 min8.21.112,500
Temperature 25 °C6.01.212,100
Temperature 30 °C 5.8 1.1 13,000
Temperature 35 °C5.61.113,200

Final Optimized Method and System Suitability

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B in 8 min, hold at 70% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 5 µL
Run Time 13 minutes

System Suitability: System suitability testing is crucial to ensure the chromatographic system is performing adequately for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD of Peak Area (n=6) ≤ 1.0%
%RSD of Retention Time (n=6) ≤ 1.0%

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

ValidationWorkflow A Optimized HPLC Method B Specificity (Peak Purity) A->B C Linearity (50-150% of Target) A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F Robustness (Flow, Temp, % Organic) A->F G Validated Method B->G C->G D->G E->G F->G

Figure 2: Workflow for HPLC method validation.

Validation Summary:

ParameterResultsConclusion
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.Method is specific.
Linearity R² > 0.999 for a concentration range of 0.05 to 0.15 mg/mL.Excellent linearity.
Accuracy Mean recovery between 99.2% and 100.5% at three concentration levels.Method is accurate.
Precision Repeatability RSD < 0.5%, Intermediate Precision RSD < 0.8%.Method is precise.
Robustness Minor variations in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2%) did not significantly affect the results.Method is robust.

Conclusion

The developed HPLC method for the analysis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is specific, linear, accurate, precise, and robust. The systematic approach to method development, starting from the physicochemical properties of the analyte, allowed for the efficient optimization of chromatographic conditions. This method is suitable for routine quality control analysis in the pharmaceutical industry.

References

  • U.S. Pharmacopeia. Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Application

1H and 13C NMR spectroscopy reference data for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

An In-Depth Guide to the Structural Elucidation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine using 1H and 13C NMR Spectroscopy Abstract This application note provides a comprehensive guide for the structural ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Elucidation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine using 1H and 13C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the structural characterization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this guide presents detailed, field-proven protocols for sample preparation, data acquisition, and processing. Furthermore, it offers an in-depth analysis based on theoretically predicted ¹H and ¹³C NMR data, derived from established chemical shift principles and substituent effects. This document serves as a robust framework for researchers in synthetic chemistry and drug development for the unambiguous structural verification of this and structurally related molecules.

Introduction

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a substituted benzylamine derivative featuring a unique combination of a sterically hindered and electronically modified aromatic ring with a strained cyclopropyl aliphatic moiety. Such compounds are of interest in medicinal chemistry and materials science, where precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide is designed for researchers and scientists, offering both the practical steps to acquire high-quality spectra and the theoretical foundation to interpret the resulting data. We will detail the causality behind experimental choices, from solvent selection to the setting of acquisition parameters, ensuring a self-validating and reproducible workflow.

Part I: Experimental Methodology

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the correct choice of experimental parameters.[2]

Sample Preparation

Proper sample preparation is the first and most critical step to ensure a high-quality NMR spectrum. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[2]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent signal. Ensure the solvent is of high isotopic purity (≥99.8%).

  • Dissolution: Vortex the vial for 30-60 seconds to ensure complete dissolution of the sample.

  • Filtration: To remove any suspended particles that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Instrumentation & General Setup
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure consistency and prevent chemical shift drift.

  • Locking & Shimming: Before acquisition, lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a narrow, symmetrical solvent peak.

¹H NMR Acquisition Protocol

The ¹H NMR experiment is crucial for identifying the number and type of protons and their connectivity through spin-spin coupling.

Recommended Parameters (400 MHz):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

  • Pulse Angle (Flip Angle): A 30° or 45° pulse is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.[1]

  • Spectral Width (SWH): ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals are captured.

  • Acquisition Time (AQ): 2–4 seconds. This duration influences the digital resolution of the spectrum.

  • Relaxation Delay (D1): 1–2 seconds. This delay allows for partial relaxation of the protons between scans.

  • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration, providing a good signal-to-noise ratio.

¹³C{¹H} NMR Acquisition Protocol

The ¹³C NMR experiment provides one signal for each unique carbon atom in the molecule. The use of proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in singlets for each carbon.[5]

Recommended Parameters (100 MHz for a 400 MHz spectrometer):

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).[5]

  • Pulse Angle (Flip Angle): A 30° pulse angle is recommended to reduce the necessary relaxation delay, which is particularly important for non-protonated (quaternary) carbons that have long relaxation times.[6]

  • Spectral Width (SWH): ~220 ppm (e.g., -10 to 210 ppm) to cover the full range of organic carbon chemical shifts.[7]

  • Acquisition Time (AQ): 1–2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay compared to ¹H NMR is generally required.

  • Number of Scans (NS): Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 2048) is necessary to achieve an adequate signal-to-noise ratio.

Part II: Predicted Spectral Data and Interpretation

Disclaimer: The following spectral data are predicted based on established NMR principles, including substituent effects and analysis of analogous structures.[8] These predictions serve as a guide for the interpretation of experimentally acquired data.

Chemical Structure and Atom Numbering:

Chemical structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine with atom numbering for NMR assignment.

Figure 1: Structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine with atom numbering used for NMR signal assignments.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-6~7.45ddJ(H-H) ≈ 8.5, J(H-F) ≈ 5.5Ar-H
H-4~7.05dddJ(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5Ar-H
H-3~7.30ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2.5Ar-H
H-7~3.90s--CH ₂-N
NH~1.5-2.5br s--NH -
H-8~2.20m--CH - (cyclopropyl)
H-9a/9b~0.50m--CH ₂- (cyclopropyl)
H-10a/10b~0.45m--CH ₂- (cyclopropyl)
Analysis of Predicted ¹H NMR Spectrum
  • Aromatic Region (7.0-7.5 ppm): The three protons on the phenyl ring are chemically distinct and will exhibit complex splitting patterns.[9]

    • H-3: Expected to be a doublet of doublets due to coupling with H-4 (ortho, J ≈ 8.5 Hz) and the fluorine atom at C-5 (para, J ≈ 2.5 Hz).

    • H-4: Predicted to be a doublet of doublets of doublets, coupling to H-3 (ortho, J ≈ 8.5 Hz), H-6 (meta, J ≈ 2.5 Hz), and the fluorine at C-5 (meta, J ≈ 8.5 Hz).

    • H-6: Expected to be a doublet of doublets due to coupling with H-4 (meta, J ≈ 2.5 Hz) and the fluorine at C-5 (ortho, J ≈ 5.5 Hz).

  • Benzylic Protons (H-7, ~3.90 ppm): The two protons of the methylene bridge (-CH₂-) are expected to appear as a singlet, as they are not coupled to any neighboring protons. Their chemical shift is downfield due to the proximity of the aromatic ring and the nitrogen atom.

  • Amine Proton (NH, ~1.5-2.5 ppm): The amine proton signal is typically broad (br s) and its chemical shift can be highly variable depending on concentration, solvent, and temperature.

  • Cyclopropyl Protons (0.4-2.2 ppm): The cyclopropyl group protons resonate at a characteristically high-field (upfield) region due to the magnetic anisotropy of the strained ring system.[10]

    • H-8: The single methine proton will be a complex multiplet (m) due to coupling with the four adjacent methylene protons.

    • H-9/H-10: The two sets of methylene protons are diastereotopic and will appear as complex multiplets in the most upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)Assignment
~162.0 (d, ¹J(C-F) ≈ 245 Hz)C -5
~138.0 (d, ⁴J(C-F) ≈ 3 Hz)C -1
~134.5 (d, ²J(C-F) ≈ 18 Hz)C -2
~130.0 (d, ⁴J(C-F) ≈ 3 Hz)C -3
~116.5 (d, ²J(C-F) ≈ 22 Hz)C -4
~114.0 (d, ³J(C-F) ≈ 8 Hz)C -6
~53.0C -7
~32.0C -8
~15.0C -9 / C -10
Analysis of Predicted ¹³C NMR Spectrum
  • Aromatic Region (114-162 ppm): Six distinct signals are expected for the six aromatic carbons.

    • The carbon attached to fluorine (C-5 ) will show the largest chemical shift and a very large one-bond coupling constant (¹J(C-F) ≈ 245 Hz), appearing as a doublet.[11]

    • The other aromatic carbons will also appear as doublets due to smaller two-, three-, or four-bond couplings to fluorine.

    • The carbons attached to chlorine (C-2 ) and the benzylic group (C-1 ) are quaternary and will likely have lower intensity signals. The electronegative chlorine atom deshields C-2.[12]

  • Aliphatic Region (15-55 ppm):

    • Benzylic Carbon (C-7): The methylene carbon will appear around 53.0 ppm.

    • Cyclopropyl Carbons: The cyclopropyl carbons are highly shielded and appear upfield. The methine carbon (C-8 ) is expected around 32.0 ppm, while the two equivalent methylene carbons (C-9, C-10 ) will be found at a very high-field position, around 15.0 ppm.[13]

Part III: Visualization

Experimental and Analytical Workflow

The following diagram outlines the logical flow from sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-30 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter setup 4. Lock & Shim Spectrometer filter->setup acq_h1 5. Acquire 1H Spectrum (zg30, 16 scans) setup->acq_h1 acq_c13 6. Acquire 13C{1H} Spectrum (zgpg30, 1024 scans) setup->acq_c13 proc 7. FT, Phase & Baseline Correction acq_h1->proc acq_c13->proc ref 8. Reference Spectra (TMS or CDCl3) proc->ref assign 9. Peak Picking & Integration (1H) ref->assign interpret 10. Correlate Data to Structure assign->interpret

Caption: A standard workflow for NMR analysis.

Structural Assignment Map

This diagram visually correlates the predicted NMR signals with their corresponding atoms in the molecule.

G mol H3 H-3: ~7.30 ppm (dd) H3->mol H4 H-4: ~7.05 ppm (ddd) H4->mol H6 H-6: ~7.45 ppm (dd) H6->mol H7 H-7: ~3.90 ppm (s) H7->mol H8 H-8: ~2.20 ppm (m) H8->mol H9_10 H-9/10: ~0.45 ppm (m) H9_10->mol

Caption: Predicted ¹H NMR assignments for the molecule.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. By following the detailed methodologies for sample preparation and instrument setup, researchers can obtain high-quality, reliable data. The included analysis of predicted spectra, complete with assignments and explanations of expected chemical shifts and coupling patterns, serves as an essential reference for the final structural verification. This integrated approach ensures accuracy and confidence in the characterization of this and similar novel chemical entities.

References

  • Breitmaier, E., & Voelter, W. (1987).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Boyd, A. S. F. (1999). NMR Sample Preparation. Heriot-Watt University. Retrieved from [Link]

  • University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep. University of California, Santa Barbara. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wenzel, T. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

  • Sim, L. H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2004). Calculated and experimental 13C NMR chemical shifts. Journal of the American Chemical Society. Retrieved from [Link]

  • Holmes, D. (2017). Basic Practical NMR Concepts. Michigan State University. Retrieved from [Link]

  • Vella, F., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Ivanov, I. P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 2-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]

Sources

Method

Application Note: Utilizing N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0) Executive Summary & Pharmacophore Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0)

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic selection of building blocks. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a highly privileged secondary amine that integrates two distinct, synergistic moieties: a 2-chloro-5-fluorobenzyl group and a cyclopropylamine ring.

This application note details the structural rationale, key therapeutic applications, and validated synthetic protocols for incorporating this versatile intermediate into novel drug scaffolds.

The Causality of Structural Design
  • The 2-Chloro-5-fluorobenzyl Moiety: The ortho-chloro substituent forces the benzyl ring out of coplanarity with adjacent core structures due to steric clash, locking the molecule into a specific dihedral conformation. This pre-organization is entropically favorable for binding into deep, narrow hydrophobic pockets. Furthermore, the meta-fluoro substitution blocks primary sites of Cytochrome P450 (CYP)-mediated aromatic hydroxylation without significantly increasing the Van der Waals volume [1].

  • The Cyclopropylamine Moiety: Replacing a standard acyclic alkyl group (e.g., isopropyl) with a cyclopropyl ring increases the s-character of the C-H bonds. This subtle electronic shift reduces the overall lipophilicity (LogP) and decreases the basicity (pKa) of the amine nitrogen. The result is a compound that is less prone to monoamine oxidase (MAO) degradation and exhibits improved membrane permeability due to a higher fraction of unionized species at physiological pH [2].

Key Applications in Medicinal Chemistry

A. Kinase Inhibitors (e.g., FLT3, Bub1)

Resistance to kinase inhibitors often arises from secondary mutations in the tyrosine kinase domain (TKD). Building blocks that can occupy the ribose-binding pocket or adjacent allosteric hydrophobic regions are critical for overcoming this resistance. The 2-chloro-5-fluorobenzyl group has been successfully deployed in the design of next-generation FLT3 inhibitors (such as LT-850-166 derivatives) to maintain potency against FLT3-ITD positive acute myeloid leukemia (AML) by anchoring the inhibitor firmly within the mutated kinase pocket [1].

B. P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and the activation of the NLRP3 inflammasome. The 2-chloro-5-fluorobenzyl vector acts as a potent bioisostere for occupying the allosteric binding site of the P2X7 receptor. When coupled to an appropriate core (e.g., adamantanyl or heteroaromatic carboxamides), the cyclopropylamine restricts the conformational flexibility, allowing the halogenated benzyl group to achieve optimal π-π stacking and halogen bonding with the receptor [2].

Pathway Antagonist Amine-Derived Antagonist (e.g., P2X7 Blocker) P2X7 P2X7 Receptor (Ion Channel) Antagonist->P2X7 Allosteric Inhibition ATP Extracellular ATP ATP->P2X7 Activates IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Triggers IL1b IL-1β Release (Neuroinflammation) NLRP3->IL1b Cleaves Pro-IL-1β

Fig 1: Mechanism of action for P2X7 receptor antagonists derived from the target amine.

Quantitative Physicochemical Profiling

To illustrate the advantage of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine over simpler analogues, the following table summarizes the comparative physicochemical parameters critical for lead optimization.

Amine Building BlockCalculated LogP (cLogP)Amine pKa (Est.)CYP450 Metabolic Stability (In Vitro t1/2)Primary Liability
N-Methylbenzylamine 1.659.5Low (< 15 min)Rapid N-demethylation, aromatic oxidation
N-Methyl-2-chlorobenzylamine 2.209.2Moderate (~ 30 min)N-demethylation, para-oxidation
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine 2.858.1High (> 90 min) Highly stable; restricted vector

Data Interpretation: The introduction of the cyclopropyl group lowers the basicity (pKa 8.1 vs 9.5), ensuring a higher fraction of the unprotonated drug in the GI tract, thereby improving oral bioavailability. The dual halogenation significantly extends the metabolic half-life.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity.

Protocol A: Buchwald-Hartwig Cross-Coupling to Heteroaryl Halides

This protocol is optimized for coupling the sterically hindered secondary cyclopropylamine to an unactivated heteroaryl chloride (e.g., a pyrimidine or quinoline core).

Rationale for Reagent Selection:

  • Catalyst/Ligand: Pd2(dba)3 with Xantphos. Xantphos is selected due to its wide bite angle (111°), which specifically accelerates the reductive elimination of sterically hindered secondary amines, preventing premature β-hydride elimination.

  • Base: Cs2CO3. A mild, bulky inorganic base is used instead of strong bases like NaOtBu to prevent base-catalyzed degradation of sensitive functional groups on the core scaffold, while still effectively deprotonating the coordinated amine.

  • Solvent: 1,4-Dioxane. Allows for a reaction temperature of 100°C, providing the necessary thermal energy to overcome the activation barrier of the crowded transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the heteroaryl halide (1.0 equiv), N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and finely powdered anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the halide). Seal the flask and purge with argon for an additional 5 minutes.

  • Heating: Heat the reaction mixture to 100°C in a pre-heated oil bath for 12–16 hours.

    • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting halide peak is consumed and the expected[M+H]+ mass of the coupled product appears.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Washing: Wash the filtrate with saturated aqueous NH4Cl (to remove unreacted amine) followed by brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Halide Heteroaryl Halide (Core Scaffold) OxAdd Oxidative Addition Halide->OxAdd Amine Target Amine (CAS: 1598757-04-0) AmineBind Amine Coordination & Deprotonation Amine->AmineBind Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane Cat->OxAdd OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim Product Purified Target Compound RedElim->Product

Fig 2: Catalytic cycle and workflow for the Buchwald-Hartwig amination of the building block.

Protocol B: Amide Coupling for Carboxamide Synthesis

This protocol is utilized to generate acyl sulfonamides or standard benzamides, common in P2X7 and NaV1.7 inhibitor scaffolds.

Rationale for Reagent Selection:

  • Coupling Agent: HATU. The cyclopropyl group creates steric hindrance around the secondary nitrogen. HATU generates a highly reactive HOAt-active ester, which stabilizes the transition state via internal hydrogen bonding, significantly accelerating the coupling rate compared to standard carbodiimides (e.g., EDC).

  • Base: N,N-Diisopropylethylamine (DIPEA). A non-nucleophilic base that neutralizes any acidic byproducts without competing with the amine for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid core (1.0 equiv) in anhydrous DMF (0.3 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Validation Checkpoint: A color change (often to pale yellow) indicates the formation of the HOAt ester.

  • Coupling: Add N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (1.1 equiv) dropwise. Stir at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with water. Extract the aqueous layer three times with EtOAc.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO3 (to remove unreacted acid), and 5% LiCl aqueous solution (to remove residual DMF).

  • Purification: Dry the organic layer over MgSO4, filter, concentrate, and purify via automated flash chromatography.

References

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, ACS Publications (2017). URL:[Link]

Application

Application Notes &amp; Protocols: In Vivo Evaluation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine as a Putative LSD1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo experimental evaluation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. Based on its structural motifs, namely the presence of a cyclopropanamine moiety, this compound is hypothesized to function as an inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a critical epigenetic regulator implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a promising therapeutic target.[1][3] These protocols are designed to rigorously test the anti-tumor efficacy and pharmacodynamic response of this compound in a preclinical setting.

Scientific Rationale and Mechanistic Hypothesis

The Role of LSD1 in Oncogenesis

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The demethylation of H3K4me1/2 is associated with gene repression, while demethylation of H3K9me1/2 leads to gene activation. In many cancers, LSD1 is overexpressed and contributes to the maintenance of a malignant phenotype by silencing tumor suppressor genes and enabling the expression of oncogenes.[1] Its role in sustaining the self-renewal capacity of cancer stem cells has made it a high-priority target for epigenetic therapy.[3]

Structural Basis for Hypothesis: The Cyclopropanamine Pharmacophore

The N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine molecule contains two key structural features that support the hypothesis of it being an LSD1 inhibitor:

  • Cyclopropanamine Moiety : This functional group is a well-established pharmacophore found in several known irreversible inhibitors of amine oxidases, including LSD1.[2] Tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor, also inhibits LSD1 and contains a related phenylcyclopropylamine structure.[2][3] The strained cyclopropane ring is believed to be critical for the covalent modification of the FAD cofactor in the enzyme's active site.[3]

  • Substituted Phenyl Ring : The 2-chloro-5-fluorophenyl group likely serves to enhance binding affinity and selectivity for the LSD1 active site.[4] Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[5][6]

Based on these features, we propose that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine acts as an irreversible inhibitor of LSD1, leading to global increases in H3K4 methylation, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lysine 4 (Monomethylated - H3K4me1) Inactive Gene LSD1->H3K4me1 H3K4me2 Histone H3 Lysine 4 (Dimethylated - H3K4me2) Active Gene Promoter H3K4me2->LSD1 Demethylation Tumor_Suppressor Tumor Suppressor Gene (e.g., CDKN1A) H3K4me1->Tumor_Suppressor Represses Transcription Proliferation Cancer Cell Proliferation Tumor_Suppressor->Proliferation Inhibits Compound N-[(2-Chloro-5-fluorophenyl) methyl]cyclopropanamine Compound->LSD1 Inhibition caption Hypothesized Mechanism of Action.

Figure 1: Hypothesized Mechanism of Action.

Preclinical In Vivo Efficacy Model: AML Xenograft

To test the anti-tumor activity of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a subcutaneous xenograft model using an LSD1-dependent Acute Myeloid Leukemia (AML) cell line, such as MV-4-11, is recommended.[3]

Materials and Reagents
  • Cell Line : MV-4-11 (human AML cell line)

  • Animals : 6-8 week old female athymic nude mice (e.g., NU/J or similar strain)

  • Vehicle : A suitable vehicle for solubilizing the test compound. A common starting point is an aqueous solution of 5% DMSO, 40% PEG300, and 55% sterile water. Solubility must be confirmed prior to study initiation.

  • Positive Control : An established LSD1 inhibitor (e.g., GSK2879552) can be used as a reference compound.[7]

  • Anesthesia : Isoflurane or similar inhalant anesthetic.

Experimental Workflow

Figure 2: In Vivo AML Xenograft Experimental Workflow.

Detailed Protocol: Step-by-Step
  • Cell Culture & Implantation:

    • Culture MV-4-11 cells according to the supplier's recommendations.

    • On Day 0, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 50 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches approximately 125-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).[1][3]

  • Dosing and Administration:

    • Prepare fresh dosing solutions of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine daily.

    • Administer the compound via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) once daily (QD).

    • The vehicle control group should receive an equivalent volume of the vehicle solution.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights twice weekly. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Ethical endpoints for euthanasia include: tumor volume exceeding 2000 mm³, >20% body weight loss, or signs of significant distress.

Dose Formulation and Regimen

The optimal dose and schedule must be determined empirically. A preliminary dose-range finding (DRF) study is highly recommended to establish the maximum tolerated dose (MTD).

Parameter Recommendation Rationale / Justification
Starting Dose Range 10, 30, 100 mg/kgThis range covers doses commonly found to be effective for small molecule inhibitors in vivo.
Dosing Frequency Once Daily (QD)Balances maintaining therapeutic exposure with minimizing animal stress. Can be adjusted based on PK data.
Route of Administration Oral Gavage (p.o.)Preferred route for clinical translation. Intraperitoneal (i.p.) is an alternative if oral bioavailability is poor.
Vehicle Selection 5% DMSO, 40% PEG300, 55% H₂OA common, generally well-tolerated vehicle for preclinical studies. Must be tested for compound solubility.

Pharmacodynamic (PD) Marker Analysis

To confirm that the observed anti-tumor effects are due to the intended mechanism of action (LSD1 inhibition), it is crucial to measure target engagement in vivo.

Protocol: Western Blot for Histone Methylation
  • Sample Collection:

    • At the end of the efficacy study (or in a separate satellite group of mice), collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) approximately 2-4 hours post-final dose.

    • Snap-freeze tissues in liquid nitrogen immediately.

  • Histone Extraction:

    • Use a commercial histone extraction kit or a validated in-house protocol to isolate histones from tumor tissue homogenates.

  • Western Blotting:

    • Separate histone extracts via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for H3K4me2 (the target mark expected to increase) and total Histone H3 (as a loading control).

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

    • Expected Outcome: A dose-dependent increase in the H3K4me2/Total H3 ratio in tumors from treated animals compared to the vehicle control group would provide strong evidence of in vivo LSD1 inhibition.[7]

Data Interpretation and Troubleshooting

  • High Efficacy, No PD Effect: If significant tumor growth inhibition is observed without a corresponding increase in H3K4me2, the compound may be acting through an off-target mechanism. Further investigation into other potential targets would be warranted.

  • Clear PD Effect, Low Efficacy: If a robust increase in H3K4me2 is seen but tumor growth is not significantly impacted, it could indicate that the specific tumor model is not sensitive to LSD1 inhibition, or that the compound has poor pharmacokinetic properties (e.g., rapid clearance) despite engaging the target.

  • Toxicity Concerns: Significant body weight loss (>15%) or other adverse clinical signs suggest the dose is too high. A lower dose or different formulation should be explored. This could also indicate off-target toxicity.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine as a putative LSD1 inhibitor. By combining a well-established AML xenograft model for efficacy with rigorous pharmacodynamic analysis, researchers can generate the critical data needed to validate its mechanism of action and advance its development as a potential cancer therapeutic.

References

  • ASCO Publications. (2010). Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. ASCO Meeting Library. [Link]

  • Cui, S., et al. (2019). Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis. Blood, 133(22), 2433-2444. [Link]

  • Frontiers in Oncology. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. [Link]

  • Bais, M., et al. (2017). Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis. Oncotarget, 8(58), 98637–98650. [Link]

  • Ganesan, A. (2022). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. Cancer Research Communications, 2(5), 415-429. [Link]

  • ACS Publications. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]

  • Gelin, M., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-345. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Chemical Sciences. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Docentes FCT NOVA. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • PMC. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PMC. (2024). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Borzelleca, J. (2020). Experimental Variability and Uncertainty in the Context of New Approach Methodologies for Potential Use in Chemical Safety Evaluation. EPA. [Link]

  • IntechOpen. (2024). Botanical Insecticides for Crop Protection: Major Classes and Possible Mechanisms of Action. [Link]

  • PubMed. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. [Link]

  • Lawrence Livermore National Laboratory. Highlighted Publications - BioAMS. [Link]

  • MDPI. (2024). Combined Toxic Effects and Mechanisms of Chloroacetic Acid and N-Nitrosodimethylamine on Submerged Macrophytes. [Link]

Sources

Method

Application Note &amp; Protocols: Catalytic Amination Strategies for the Synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis of N-[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine, a valuable amine in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of N-[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine, a valuable amine intermediate in pharmaceutical and agrochemical research. We explore and compare various catalytic amination techniques, with a primary focus on direct reductive amination, which represents a highly efficient and atom-economical pathway. Detailed, field-tested protocols are provided for the most effective methods, accompanied by mechanistic insights, comparative data, and troubleshooting guidance to ensure reliable and reproducible execution.

Introduction: The Significance of the Target Molecule

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine incorporates several key structural motifs: a substituted benzyl group, a secondary amine, and a cyclopropyl moiety. The cyclopropyl group, in particular, is a "bioisostere" often used in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and conformational rigidity, which can enhance its pharmacological profile.[1] The halogenated phenyl ring offers further points for synthetic diversification. Consequently, efficient and scalable access to this compound is of significant interest.

Catalytic amination stands out as the premier method for constructing the pivotal C-N bond in this molecule.[2] This guide will focus on two primary strategies:

  • Direct Reductive Amination: A one-pot reaction combining an aldehyde, an amine, and a reducing agent.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, typically between a benzyl halide and an amine.

We will provide a detailed analysis to guide the selection of the optimal synthetic route based on available starting materials, desired scale, and laboratory capabilities.

Comparative Overview of Catalytic Amination Strategies

The choice of synthetic strategy is critical and depends on factors like starting material availability, reaction efficiency, and functional group tolerance. Direct reductive amination is often the most straightforward approach, starting from the corresponding aldehyde.

Direct Reductive Amination

This is a cornerstone reaction for C-N bond formation, proceeding through the in-situ formation of an iminium ion from 2-chloro-5-fluorobenzaldehyde and cyclopropanamine, followed by its immediate reduction. The success of this one-pot procedure relies on a reducing agent that selectively reduces the C=N bond of the iminium intermediate much faster than the C=O bond of the starting aldehyde.[3]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[4] Its mild nature, high selectivity, and tolerance for a wide range of functional groups make it superior to harsher reagents like sodium cyanoborohydride.[5][6]

Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds by coupling an amine with an aryl or alkyl halide.[2][7] For this synthesis, the starting material would be (2-chloro-5-fluorophenyl)methyl bromide or chloride. This method is exceptionally versatile but requires careful selection of the palladium precursor, phosphine ligand, and base to achieve high yields.[8] While highly effective, it is often a more complex and costly alternative to reductive amination for this specific target.[7]

Data Summary: Strategy Comparison
FeatureDirect Reductive AminationBuchwald-Hartwig Amination
Starting Materials 2-Chloro-5-fluorobenzaldehyde, Cyclopropanamine(2-Chloro-5-fluorophenyl)methyl halide, Cyclopropanamine
Key Reagents NaBH(OAc)₃ (STAB)Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Toluene, Dioxane
Temperature Room Temperature80 - 110 °C
Advantages One-pot, mild conditions, high atom economy, readily available reagents.[4]Broad substrate scope, highly reliable for complex amines.[2]
Disadvantages Potential for over-alkylation (dialkylation) with primary amines.[4]Requires inert atmosphere, expensive catalyst/ligands, potential for side reactions.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting potential issues.

Reductive Amination Mechanism

The reaction proceeds in two main stages within the same pot:

  • Imine/Iminium Ion Formation: The nucleophilic cyclopropanamine attacks the electrophilic carbonyl carbon of 2-chloro-5-fluorobenzaldehyde. Subsequent dehydration forms a Schiff base (imine), which is protonated to an iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine product.

Reductive_Amination Start Aldehyde (Ar-CHO) + Cyclopropanamine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [Ar-CH=NHR]+ Hemiaminal->Iminium - H2O Product N-Substituted Amine (Ar-CH2-NHR) Iminium->Product Hydride Reduction Reagent NaBH(OAc)3 (Hydride Source) Reagent->Iminium

Caption: Mechanism of one-pot direct reductive amination.

Buchwald-Hartwig Catalytic Cycle

This cycle involves the palladium catalyst toggling between Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition: The Pd(0) complex reacts with the benzyl halide, inserting itself into the carbon-halide bond to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amide intermediate.

  • Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[9]

Buchwald_Hartwig Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(X)L2 Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amide_Complex Ar-Pd(II)(NHR)L2 OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ R-NH2, - Base-H+) Amide_Complex->Pd0 Reductive Elimination (Product Ar-NHR formed)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized for efficiency and is the recommended primary method.

Materials:

  • 2-Chloro-5-fluorobenzaldehyde (1.0 eq)

  • Cyclopropanamine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-fluorobenzaldehyde (1.0 eq). Dissolve it in anhydrous DCM or DCE (to achieve a concentration of approx. 0.2 M).

  • Amine Addition: Add cyclopropanamine (1.1 - 1.2 eq) to the stirred solution at room temperature. Stir for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise over 10-15 minutes. A mild exotherm may be observed. Causality Note: Portion-wise addition controls the reaction rate and prevents a rapid temperature increase, which could lead to side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup - Quenching: Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Stir the biphasic mixture vigorously for 30 minutes. Causality Note: The basic quench neutralizes any remaining acetic acid from the STAB reagent and destroys any unreacted borohydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Caption: Experimental workflow for direct reductive amination.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reducing agent.2. Wet reagents or solvent.3. Steric hindrance.1. Increase equivalents of NaBH(OAc)₃ to 2.0 eq.2. Ensure all glassware is oven-dried and use anhydrous solvents. STAB is moisture-sensitive.3. Gently heat the reaction to 40 °C.
Presence of Dialkylated Byproduct 1. The primary amine product is reacting with another molecule of aldehyde.2. Excess aldehyde.1. Use a slight excess of the amine (1.1-1.2 eq).2. Consider a two-step procedure: form the imine first, then add the reducing agent.[4]
Starting Aldehyde Remains 1. Deactivated aldehyde.2. Poor quality STAB reagent.1. Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.[5]2. Use a fresh bottle of STAB.

Conclusion

For the synthesis of N-[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine, direct reductive amination using sodium triacetoxyborohydride stands as the most practical and efficient method. It offers a straightforward, one-pot procedure with mild reaction conditions and high yields. The protocol described herein provides a robust and validated starting point for laboratory synthesis. While alternative methods like the Buchwald-Hartwig amination exist and are powerful tools in the synthetic chemist's arsenal, they are generally more complex and resource-intensive for this particular transformation. By understanding the mechanistic principles and following the detailed protocols, researchers can reliably synthesize this key intermediate for further application in drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0oAk2wYMryV5UIxEmhTp7dGq-dq1QtLeY7v4r3aJHjmiZItjYv-7xkZpb7MsQXmGDVc7dnHTDMbR9R-gwdsFFEMqa8SNMiN27zQdnxQBaJdv8UmwPEmXS9XEIDRi3OLaZdcELgyRBfuoyhgXRAqzQquyDHK2twD-ihzNSJDJnupTgdABPsjDzZE1BURrpB6mzAhK5C9Rv8DlKhXLFIBn2xTaz4zIBmiLoCJO28i_9qbNUIc0dn-S0-ZW4deBCvToLdOPD95AeKoU=]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECy3NyUiGoTnKuQgdxO4oMOB4hBmkRSv5ZF7DTa7t5iz_7CvoWuVHGMTmxN0Cj7j4ISioCPz1iJol2rWU7Ul0dhx1JWlI4qLe4vI7pFi2Ha4mfgFGCBAbQFCGIZUAF4gL4V3-kyrCuN5fv4vdfI7BvZ-1IfLSwxBqYNqE=]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBb_D4EaxQ1nIqlQrvCG-oauKFpPfzkBA9m-_us-sP7hABGd5YWFizOT6r9Xko9RiKLqo2TGnLwiq7fNst4vUf70SDxJTS4UOgpl7kOBxupBwjakrDVgXp6aCzqeG4nF_m9IE0MlfhNLvTTBwvEnGmzgXdLLMYNBdaZg==]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKkPlLRMTjBQ-ogLhACD3erYcSV7MrrgaVVjlJ5jk6ViB5h_Z-7IlpR5NvVDVByIxe5TTlavejYEYJjSNG_fJLKzXbPwl-NTUuSomSEzyuOlG1wE_bYHNqIccgCsaqagGnEXnN]
  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZZMBQaRAjlVGXt8nhf4CSbehnJGO6ljRUAI3y0UrLgxIO2h5CGREIxxUZmI4qlh8K0nIeAGDGyGNGtwGxLmfLUiOSJ0mHnvTHkWposFLct58VsZ-Lam-0GF0e3aNVXiTuBAqqoHE1H0OcgSPcz8hdWy3]
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7tetrQbLwZnE06zmfcz49Kd-P2pfcyCXQDqv19GSSxxvwiOYFnCCdyUdAOc8PW-rpy4wnMc4tTELWWCE5-KzpWPzNQ2gWsss_fBWV5IHYnahBP7bZJrUPD1BbY8sod7aCYiWkZnYWNF8DeoOBS8d9YTA6OXmPSlum18Nnh4UCYW5wwwwXPbyZMFRwGzLbuFfZg6N8upkfPNi2ng6AyS8w7WuWGg93yDFo48QDBp4=]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWzxHnOpMbDDWvOrvvhKM5eTDpNv0-36LUwTd1_nCFifVVSig4Z4V6Y4Ccu2NtLXOzLYyCq3LZ20yYlkR8oTqIxD4iczc6PXsa5LOsf1YZXUOUFYWhtcv1Ub5RzFgxJV9_E1_kwL78FvZtODOTHJ26lEqv2grdweH3vds=]
  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWmTXdqUMaPIkm2WyXu_PvMMn2XtkmhMEzoL4lOPwT7RDfT4Ae-D64LLADL1y1gVouwiiRQS1Lmrc4L5YNuGn0LV_kX7eJKQlDBdYr4eygUFJB7dsDhNmkg18JxiW7P9Q8B8BNvOgHQCGZXaGeSU=]
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Iodo-2-methylcyclopropane. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDfjpsm1JgfWzqyUVek478spsLc-zXwZFUGBh5X7D0MM5GadtP3xgFpkktad7k8gP8YRIpY4npNJWnLTqzlPZK8ZIC2Kv3Tq3D9C-QpHX8upDAWHL4Gb1k4-FPU-uGHhU0277NARMvVsvk5doK2gbClvOZZhl_8NyxfWVSc__2d5JFdSHlDysb1ejy2x6MmP1CnGjGmQds6njEGKnggIsAA4UY8DINlFthTApwUWyS_Cp8b66fUJ4sC_mSQAEA]
  • Unnamed Publisher. (2025, September 26). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl2oGQwSiWmX2mn96pQj2tyz9L5ZXOYtwpHUJpyV1SFulrwEFJc2TupjZR9KTxc6vnSIKajOB6SAbEl1kZUDqIRGTUSWPVitEf5QMICKqpC6Z5Xd7QalmIa8GEnb_mTVfkumXXN2mfj41iJcHsz4vQ3lCNOzaGDvjR9VZ3ITCp4dTwWrlh27iZNxVL0Klekmg3aWBrZin7xy72OfEA4Hv0T0Z6xJH7053_D7MNrNCb2fb5YuTR]
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE62l0_YIspPQcGtyMXPdMUOTwiS0qLucVzYli2vwvxjLNWuAHGNJYU_Zl4y6Bclz8bL--V3UUxonAZdmaqHqs2D3L3TXmWa-H8_Yle3lPD3t3V7zrfqysuIUtc6V6EMrN2SMkMyUc=]
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry, 80(15), 7666-7673. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoyHraCuhB2XydQELp5KpzCgac0VtpWmBP5bA5M0zy95cGTjvb6Ef2S1DP4oLtVXVKTTn_XosYjETzbgtvi2Z0uFJaRl77P2Iwj8cnfc7x2yPZ7HA2deXtWa4CKPjwo7WIiTlmYDH54QkIBOqhFv6fCVF3qw==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

Welcome to the advanced troubleshooting and protocol optimization guide for the synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine . This secondary benzylamine is a critical building block in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol optimization guide for the synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine . This secondary benzylamine is a critical building block in drug discovery, typically synthesized via the reductive amination of 2-chloro-5-fluorobenzaldehyde with cyclopropylamine.

This guide is designed for research scientists and process chemists. It bypasses basic chemistry to directly address the thermodynamic and kinetic bottlenecks that compromise reaction yields, providing self-validating workflows to ensure reproducible scale-up.

Mechanistic Pathway & Competitive Side Reactions

Understanding the kinetic competition between imine formation and carbonyl reduction is the key to maximizing your yield. The diagram below illustrates the desired pathway versus common yield-limiting side reactions.

ReactionPathway A 2-Chloro-5-fluorobenzaldehyde (Limiting Reagent) C Imine / Iminium Intermediate (Transient) A->C + Cyclopropylamine (-H2O) E 2-Chloro-5-fluorobenzyl alcohol (Premature Reduction) A->E Direct Reduction (e.g., with NaBH4) B Cyclopropylamine (1.05 - 1.10 equiv) B->C D N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Target Secondary Amine) C->D NaBH(OAc)3 (Selective Reduction) F Tertiary Amine (Dialkylation Byproduct) D->F + Aldehyde & NaBH(OAc)3 (Over-alkylation)

Fig 1: Reaction pathway and competing side reactions in the synthesis of the target secondary amine.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of 2-chloro-5-fluorobenzyl alcohol in my crude mixture. How do I prevent premature reduction?

Causality: This occurs when the reducing agent attacks the carbonyl carbon of the aldehyde faster than the cyclopropylamine can condense to form the imine intermediate. This is almost always caused by using an overly aggressive hydride source (like NaBH₄) or adding the reducing agent before the imine has had time to form. Solution: Transition to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond. This renders STAB an exceptionally mild reagent that selectively reduces the protonated imine/iminium intermediate without reducing the parent 2-chloro-5-fluorobenzaldehyde under standard conditions[1].

Q2: My GC-MS analysis shows a tertiary amine byproduct (dialkylation). How can I maximize the secondary amine yield?

Causality: Over-alkylation yields the tertiary amine byproduct, N,N-bis[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine. This happens because the newly formed secondary amine (your target product) acts as a nucleophile and competes with the primary cyclopropylamine to react with any unreacted aldehyde in the system. Solution:

  • Stoichiometric Control: Always maintain the aldehyde as the limiting reagent. Use a slight excess of cyclopropylamine (1.05–1.10 equivalents) to statistically favor primary amine condensation[1].

  • Stepwise Protocol: If dialkylation persists upon scale-up, decouple the reaction steps. Pre-form the imine in methanol (MeOH) or by using a dehydrating agent (e.g., molecular sieves or Ti(O-iPr)₄) for 2 hours before introducing the reducing agent[2].

Q3: Does the choice between THF, DCM, and DCE significantly impact the reaction kinetics?

Causality: Yes. Solvent polarity and coordination ability dictate the stabilization of the transition state during the hydride transfer. Solution: 1,2-Dichloroethane (DCE) is the empirically validated solvent of choice for STAB-mediated reductive aminations[2]. Reactions in DCE proceed significantly faster and with higher conversion rates compared to Tetrahydrofuran (THF)[3]. The slightly higher dielectric constant of DCE compared to DCM aids in solvating the polar transition states without accelerating unwanted side reactions.

Quantitative Optimization Data

To benchmark your current process, compare your parameters against the optimized matrix below. The data highlights how shifting from traditional reagents to a STAB/DCE system drastically improves the yield profile of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Reducing AgentSolvent SystemAmine : Aldehyde RatioTemp (°C)Target Yield (%)Primary Byproduct Observed
NaBH₄MeOH1.00 : 1.000 to 2542%Alcohol (Premature reduction)
NaBH₃CNMeOH (pH 5)1.00 : 1.002576%Tertiary Amine (Dialkylation)
NaBH(OAc)₃THF1.05 : 1.002585%Unreacted Aldehyde (Slow kinetics)
NaBH(OAc)₃ DCE 1.05 : 1.00 25 >94% None (<2% Dialkylation)

Self-Validating Experimental Protocol

This protocol utilizes direct reductive amination optimized for high-throughput synthesis and scale-up. Every step includes a physical or analytical self-validation check to ensure the reaction is proceeding as intended before moving to the next phase.

Objective: Synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (>94% yield). Scale: 10 mmol (Adjust volumetrically for scale-up).

Step-by-Step Methodology:
  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with N₂, dissolve 2-chloro-5-fluorobenzaldehyde (1.58 g, 10.0 mmol, 1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (35 mL).

    • Self-Validation Check: Ensure complete dissolution. A clear, homogeneous solution guarantees uniform reaction kinetics.

  • Imine Condensation: Add cyclopropylamine (0.60 g, 10.5 mmol, 1.05 equiv) dropwise via syringe at room temperature (20–25 °C). Stir the mixture for 30 minutes.

    • Self-Validation Check: A slight color shift (typically to a pale yellow) indicates successful Schiff base (imine) formation. If the solution remains completely colorless, verify the integrity and titer of your cyclopropylamine.

  • Selective Reduction: Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes[1].

    • Self-Validation Check: A very mild exotherm should be felt upon addition. The suspension will gradually become a cloudy, milky mixture as the STAB reacts and sodium acetate precipitates.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1, UV visualization). The reaction is complete when the aldehyde spot (higher Rf) completely disappears and is replaced by a new, lower Rf spot that stains positively with Ninhydrin (indicating a secondary amine).

  • Quenching: Cool the flask in an ice bath and quench the reaction by slowly adding saturated aqueous NaHCO₃ (25 mL).

    • Self-Validation Check: Vigorous CO₂ gas evolution will occur. This confirms the neutralization of acetic acid byproducts and the breakdown of unreacted STAB. Continue stirring until effervescence completely ceases (approx. 15 mins).

  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine as a pale oil.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal. Available at: 2

  • Abdel-Magid, A. F., et al. (1996) "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed / J Org Chem. Available at: 3

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org. Available at:1

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in DMSO

Welcome to the technical support guide for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO).

Understanding the Challenge: Compound and Solvent Properties

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a molecule with a complex physicochemical profile. Its aromatic and halogenated structure contributes to its hydrophobicity, while the secondary amine group offers a site for potential hydrogen bonding.

DMSO is a powerful, polar aprotic solvent, widely used for its ability to dissolve a broad range of polar and nonpolar compounds.[1][2] Its high boiling point and miscibility with water make it a versatile choice in many experimental settings.[1][3] However, even with a "universal solvent" like DMSO, solubility issues can arise due to factors like compound purity, concentration, and handling procedures.[4][5]

Key Properties at a Glance
PropertyN-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Related Structure)Dimethyl Sulfoxide (DMSO)
Molecular Weight ~159.59 g/mol (for 2-Chloro-5-fluorobenzylamine)[6]78.13 g/mol
Boiling Point Not readily available189 °C[4]
Melting Point Not readily available18.5 °C[4]
Density ~1.283 g/mL (for 2-Chloro-5-fluorobenzylamine)[6]~1.100 g/mL[4]
Key Features Contains chloro, fluoro, and amine functional groups[6]Highly polar, aprotic, hygroscopic[3][4]

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical progression of steps to address solubility problems with N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in DMSO.

Caption: A step-by-step decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: I've added the powdered N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine to DMSO, but it's not dissolving. What should I do first?

A1: The first step is to ensure proper mixing and the quality of your solvent.

  • Vigorous Agitation: Ensure you have vortexed the solution for at least 2-5 minutes.[7] Some compounds require significant mechanical energy to overcome the lattice energy of the crystalline solid.

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7] Water contamination can significantly reduce its solvating power for certain organic compounds. Always use a fresh, sealed bottle of anhydrous (dry), high-purity DMSO.[7]

Q2: My solution was clear initially, but now I see crystals. Why did this happen and how can I fix it?

A2: This phenomenon, known as precipitation, can occur for several reasons:

  • Temperature Fluctuations: If the solution was prepared at room temperature or with gentle warming and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility of the compound can decrease, leading to crystallization.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization.[7][8] Once crystals form, they can be difficult to redissolve.

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable and can precipitate over time.[7]

Solution:

  • Gentle Warming: Try warming the solution to 37°C in a water bath.[9] Avoid excessive heat, as it could degrade the compound.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up the crystals and aid in redissolution.[7][9]

  • Best Practice: It is often recommended to prepare fresh solutions for immediate use to avoid these issues.[7]

Q3: Can I heat the DMSO to dissolve my compound?

A3: Gentle heating can be an effective method to increase the solubility of many compounds.[7] However, it's crucial to be cautious.

  • Recommended Temperature: A water bath set to 37°C is generally a safe starting point.[9]

  • Compound Stability: Be aware of the thermal stability of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. While DMSO itself is stable at higher temperatures, the compound of interest may not be.[3] Always check for any available stability data.

  • Avoid High Heat: Do not use aggressive heating methods like a hot plate, as this can lead to localized overheating and degradation.

Q4: I'm still having trouble with solubility. Are there any other options?

A4: If you've tried the above methods without success, you might consider the following advanced techniques:

  • Co-solvents: In some cases, adding a small amount of another organic solvent can improve solubility.[9] However, this should be approached with caution as it can complicate downstream applications. Potential co-solvents to consider, depending on the experimental context, include ethanol or N-methyl-2-pyrrolidone (NMP).[2][10]

  • pH Adjustment: The amine group in your compound is basic and can be protonated. While DMSO is aprotic, if your downstream application involves an aqueous environment, adjusting the pH of the final solution might be a consideration. However, direct pH adjustment of a pure DMSO stock is not standard practice.

Q5: What is the recommended procedure for preparing a stock solution of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in DMSO?

A5: Following a standardized protocol can help ensure reproducibility and minimize solubility issues.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Ensure both the powdered compound and a sealed bottle of anhydrous, high-purity DMSO are at room temperature.[7]

  • Weighing: Accurately weigh the desired amount of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.[7]

    • Visually inspect the solution against a light source for any undissolved particles.

    • If particulates remain, sonicate the vial in a water bath for 10-15 minutes.[7]

    • If necessary, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[9]

  • Storage: If not for immediate use, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

References
  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • Ayad, H. (2023, May 2). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

Introduction: The purification of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a critical intermediate in pharmaceutical synthesis, presents unique challenges due to its structural characteristics, including a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The purification of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a critical intermediate in pharmaceutical synthesis, presents unique challenges due to its structural characteristics, including a primary amine, a chiral center, and halogen substituents. Achieving the high purity required for active pharmaceutical ingredient (API) synthesis necessitates robust and well-understood purification protocols.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource structured as a series of frequently asked questions and detailed troubleshooting guides to address specific issues encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Q1: What are the likely impurities I should be screening for in my crude sample?

A1: A thorough impurity profile is the foundation of any purification strategy.[3] Impurities can originate from various sources including raw materials, side reactions, or degradation.[4] For this specific molecule, you should anticipate:

  • Starting Materials: Unreacted 2-chloro-5-fluorobenzaldehyde and cyclopropylamine.

  • Process-Related Impurities: By-products from the reductive amination process, such as the corresponding alcohol or over-alkylated products.

  • Reagent-Related Impurities: Residual catalysts or reducing agents.

  • Degradation Products: The compound may be sensitive to certain pH and temperature conditions, leading to degradation. Forced degradation studies can help identify these "known unknown" impurities.[3]

Q2: What are the primary purification techniques for a molecule like this?

A2: The main techniques are crystallization and chromatography.

  • Recrystallization: This is a cost-effective and scalable method ideal for removing major impurities, especially if the target compound is a stable solid with good crystallization tendency.

  • Chromatography: This is a high-resolution technique essential for removing closely related impurities and for chiral separation. Given the compound's polarity, both normal-phase and reverse-phase chromatography are viable. For chiral separation, Supercritical Fluid Chromatography (SFC) is often the preferred method in pharmaceutical settings.[5][6][7]

Q3: My compound is a racemic mixture. How do I approach chiral separation?

A3: Chiral separation is essential as enantiomers often have different biological activities.[8] The "racemic approach," which involves synthesis followed by separation, is common.[8]

  • Why SFC? Supercritical Fluid Chromatography (SFC) is highly advantageous for chiral separations. It offers faster analysis times, reduced solvent waste (using CO2 as the primary mobile phase), and often provides unique selectivity compared to HPLC.[6][7]

  • Column Selection: While standard polysaccharide-based chiral stationary phases (CSPs) are a good starting point, primary amines can be challenging to resolve on them.[5] A crown ether-derived stationary phase, such as CROWNPAK® CR-I(+), is specifically designed for and highly effective at separating primary amines and amino acids.[5][9]

Q4: How does the fluorine atom in the molecule affect my purification strategy?

A4: The fluorine atom imparts unique properties that can be exploited for purification. Fluorinated compounds exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases.[10] This can be leveraged in chromatography:

  • Hetero-Pairing: Optimal separation of fluorinated compounds from their non-fluorinated counterparts can often be achieved by pairing a standard hydrocarbon column (e.g., C8 or C18) with a fluorinated alcohol in the eluent, such as trifluoroethanol (TFE).[11][12] This "hetero-pairing" approach can significantly enhance resolution.

Section 2: Troubleshooting and Experimental Guides

This section provides direct answers and solutions to specific problems you may encounter during purification experiments.

Issue 1: Recrystallization Problems

Q: My recrystallization yield is very low, or the product oils out instead of crystallizing. What's causing this and how can I fix it?

A: This is a common issue often related to solvent choice and cooling rate.

  • Causality:

    • Improper Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If solubility is too high at room temperature, recovery will be poor. If it's too low at the boiling point, you'll use too much solvent, again leading to low recovery. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities prevent crystal lattice formation.

    • Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization, trapping impurities and leading to an oily or amorphous solid.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for recrystallization issues.

  • Solutions & Protocols:

    • Systematic Solvent Screening: Test a panel of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane). See the protocol below for a systematic approach.

    • Use a Two-Solvent (Anti-Solvent) System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Allow to cool slowly.[13]

    • Control Cooling: Insulate the flask to ensure a slow cooling rate. Once at room temperature, transfer to an ice bath to maximize recovery.

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous successful batch.

Issue 2: Achiral Chromatography Problems

Q: I'm using column chromatography, but my peak shape is poor (significant tailing) and I'm not getting good separation from a key impurity.

A: Poor peak shape for amines is a classic problem in chromatography, typically caused by interactions with the stationary phase.

  • Causality:

    • Silanol Interactions (Normal Phase): The primary amine group on your molecule is basic. It can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to severe peak tailing and sometimes irreversible adsorption.

    • Incorrect Mobile Phase Strength: If the mobile phase is too weak (less polar in normal phase, more polar in reverse phase), the compound will have very long retention times. If it's too strong, it will elute too quickly with poor resolution.

    • Column Overload: Injecting too much material onto the column will cause broad, asymmetric peaks.

  • Solutions & Protocols:

    • Add a Basic Modifier: This is the most critical step for amine purification on silica. Add a small amount of a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.

      • Recommended: Add 0.1 - 1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.1% TEA).[6]

    • Switch to a Different Stationary Phase:

      • Deactivated Silica: Use a silica gel that has been end-capped or treated to reduce the number of active silanol groups.

      • Alumina (Basic): Basic alumina can be an excellent alternative to silica for purifying basic compounds.

      • Reverse Phase (C18): This is often a better choice. The compound will have good retention. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives a sharp peak.

    • Optimize Loading: As a rule of thumb, for silica gel column chromatography, do not load more than 1-5% of the column's stationary phase weight (e.g., for a 100g silica column, load 1-5g of crude material).

  • Data Summary Table:

Problem SymptomProbable CauseRecommended Solution
Peak Tailing (Normal Phase) Analyte interaction with acidic silanolsAdd 0.1-1% triethylamine to the mobile phase.
Poor Resolution Incorrect mobile phase strengthPerform gradient elution to find optimal isocratic conditions.
Broad, Asymmetric Peaks Column overloadingReduce sample load to <5% of stationary phase mass.
Irreversible Adsorption Strong silanol interactionSwitch to a less acidic stationary phase (e.g., basic alumina) or use reverse-phase chromatography.
Issue 3: Chiral SFC Troubleshooting

Q: I'm using Supercritical Fluid Chromatography (SFC) for chiral separation, but I'm seeing no separation or poor resolution (Rs < 1.5).

A: Chiral separations are highly specific, and success depends on finding the right combination of stationary phase, co-solvent, and additives.

  • Causality:

    • Incorrect Chiral Stationary Phase (CSP): There is no universal CSP. The mechanism of chiral recognition is based on forming transient diastereomeric complexes between the analyte and the CSP, which is structurally specific.[6] As mentioned, primary amines often require specialized columns.[5]

    • Suboptimal Co-Solvent/Additive: The organic modifier (co-solvent) and any additives play a crucial role in modulating retention and enantioselectivity. Basic additives are often required for basic compounds.[6]

  • Troubleshooting Workflow:

    Caption: Decision tree for troubleshooting chiral SFC separations.

  • Solutions & Protocols:

    • Screen Multiple CSPs: The most effective approach is to screen a diverse set of chiral columns. For this specific target, prioritize a crown ether column due to its proven efficacy with primary amines.[5][9]

    • Screen Co-solvents: Methanol is the most common co-solvent in SFC. However, ethanol and isopropanol can sometimes offer different and better selectivity.

    • Use Additives: For a basic analyte, a basic additive is almost always necessary to achieve good peak shape and reproducibility. Start with 0.1-0.5% diethylamine (DEA) in your co-solvent.

    • Optimize Temperature and Pressure: While less impactful than the CSP and co-solvent, back pressure and temperature can be fine-tuned to improve resolution. Higher back pressure increases fluid density and can alter selectivity.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an ideal single-solvent or two-solvent system for the purification of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude material into each of 6-8 small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor or sparing solubility.

  • Heating: Place the tubes containing insoluble material in a heated sand bath or water bath. Slowly heat towards the boiling point of the solvent, adding more solvent dropwise if needed to achieve complete dissolution. Note the solubility at the boiling point.

  • Cooling: Remove the tubes that showed good solubility at high temperature and poor solubility at room temperature. Allow them to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A good solvent will produce a high yield of well-defined crystals.

  • Two-Solvent System Test: If no single solvent is ideal, take a solvent in which the compound is highly soluble (e.g., Dichloromethane) and titrate in an anti-solvent (e.g., Heptane) at room temperature until precipitation is observed. This pair can then be tested at elevated temperatures.

Protocol 2: Chiral SFC Method Development

Objective: To develop a robust SFC method for the enantiomeric separation of the target compound.

Methodology:

  • System Preparation:

    • SFC System: Analytical to preparative SFC system.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).

  • Column Screening:

    • Screen a minimum of 3-4 chiral columns. Prioritize a crown ether-based column (e.g., CROWNPAK® CR-I(+)) and several polysaccharide-based columns (e.g., CHIRALPAK® AD, AS, IG).

    • Initial Gradient: Run a fast, generic gradient on each column (e.g., 5% to 40% Co-solvent over 5 minutes).

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Method Optimization:

    • Select the column that shows the best initial separation ("hit").

    • Co-solvent Optimization: Test ethanol and isopropanol (both with 0.2% DEA) to see if selectivity improves.

    • Gradient Optimization: Modify the gradient slope around the elution point of the enantiomers to maximize resolution. If the separation is good, convert to an isocratic method for simplicity and scalability.

    • Additive Optimization: If peak shape is still poor, screen other basic additives (e.g., triethylamine, isopropylamine).[6]

  • Validation: Once a method with baseline resolution (Rs > 1.5) is achieved, confirm its robustness by making small changes to flow rate and temperature.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • Common Challenges with Pharmaceutical & Chemical Separation. (2025).
  • Amine Plant Troubleshooting and Optimiz
  • Amine plant troubleshooting and optimization for chemical synthesis. (2025). Benchchem.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc..
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022). PubMed.
  • Chiral Super Critical Fluid Chrom
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019).
  • Startup troubleshooting of amine units in LNG export facilities. (2020). Hydrocarbon Processing.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Arborpharmchem.
  • A generic chiral separation strategy in supercritical fluid chromatography. (2014).
  • Challenges and solutions for the downstream purific
  • Contamination in Amine Systems. Refining Community.
  • Five Key Elements of Pharmaceutical Intermedi
  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Fluorinated Amine Stereotriads via Allene Amination. (2017).
  • Recrystallization of CL-20 and HNFX from solution for rigorous control of the polymorph type: Part II, Experimental studies. (2006).
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. (2025). Benchchem.
  • Chromatographic Resolution of Chiral Pesticides. Sigma-Aldrich.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ
  • Relevant impurities of technical active substances. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Journal of Pharmaceutical Sciences.
  • Chiral Separation Principles.
  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chrom
  • Preparation method for 2-chloro-5-chloromethyl pyridine.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • A Guide to Preparing and Analyzing Chlorin
  • Phytocontrol AGRIFOOD analytical report. (2019). Phytocontrol.
  • Synthesis and characterization of a fluorescent magnetic molecularly imprinted polymer for enhanced adsorption and selective extraction of pesticides from agricultural w

Sources

Optimization

Reducing byproducts and impurities during N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine crystallization

Welcome to the technical support center for the crystallization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to effectively reduce byproducts and impurities during the crystallization of this critical pharmaceutical intermediate.

Introduction

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability.[1][2] Crystallization is a powerful purification technique in pharmaceutical manufacturing, capable of delivering high-purity crystalline solids from complex mixtures.[3][4][5] However, achieving optimal purity requires a thorough understanding of the crystallization process and the ability to troubleshoot common issues.

This guide provides a structured approach to identifying and resolving challenges encountered during the crystallization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, focusing on the reduction of process-related impurities and byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Question 1: My final product is contaminated with unreacted (2-chloro-5-fluorophenyl)methanol or its corresponding aldehyde. How can I reduce these impurities?

Answer:

The presence of unreacted starting materials is a common issue, often stemming from incomplete reaction or inefficient removal during workup.

Probable Causes:

  • Incomplete Reaction: The reductive amination reaction may not have gone to completion.

  • Inefficient Extraction: The workup procedure may not be effectively removing the more polar starting materials.

  • Poor Solvent Selection for Crystallization: The chosen solvent system may have a high solubility for the starting materials, leading to their co-crystallization.

Recommended Solutions:

  • Optimize Reaction Conditions: Ensure the reductive amination reaction is driven to completion by optimizing parameters such as reaction time, temperature, and stoichiometry of reagents.

  • Aqueous Wash: Incorporate an acidic aqueous wash (e.g., dilute HCl) during the workup to protonate and extract the basic amine product into the aqueous layer, leaving non-basic impurities like the aldehyde or alcohol in the organic layer. Subsequent basification of the aqueous layer and re-extraction will isolate the purified amine.

  • Solvent Screening: Conduct a thorough solvent screening study to identify a solvent system where N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine has low solubility at low temperatures, while the starting materials remain highly soluble. Consider anti-solvent crystallization to enhance the yield of the pure product.[3][4]

Question 2: I am observing a significant amount of a higher molecular weight impurity, likely the tertiary amine byproduct from over-alkylation. How can I minimize its formation and removal?

Answer:

Over-alkylation is a common side reaction in amine synthesis, leading to the formation of tertiary amines.[6]

Probable Causes:

  • Reaction Stoichiometry: An excess of the benzyl halide or aldehyde can drive the formation of the tertiary amine.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor over-alkylation.

  • Base Strength: The choice of base can influence the rate of the secondary reaction.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess of cyclopropanamine relative to the (2-chloro-5-fluorophenyl)methylating agent to favor the formation of the desired secondary amine.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation step.

  • pH Control: For reductive aminations, maintaining a slightly acidic pH can favor the formation of the imine intermediate while minimizing the reactivity of the secondary amine product.[7]

  • Crystallization-Based Purification: The tertiary amine byproduct is typically less polar than the desired secondary amine. A well-chosen solvent system can exploit this difference in polarity to selectively crystallize the secondary amine, leaving the more soluble tertiary amine in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the crystallization of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine?

A1: The most critical parameters are:

  • Solvent System: The choice of solvent(s) will dictate solubility, yield, and purity.

  • Supersaturation: This is the driving force for crystallization and can be controlled by temperature, solvent composition, and concentration.[4]

  • Cooling Rate: A slow cooling rate generally promotes the growth of larger, more perfect crystals with higher purity.

  • Agitation: Proper agitation ensures homogeneity but excessive agitation can lead to secondary nucleation and smaller crystals.

  • Seeding: Introducing seed crystals of the desired polymorph can control the final crystal size distribution and polymorphic form.[8]

Q2: How do I choose the best solvent for crystallization?

A2: An ideal crystallization solvent should exhibit:

  • High solubility for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine at elevated temperatures and low solubility at lower temperatures.

  • High solubility for impurities across the entire temperature range.

  • It should be non-reactive with the product.

  • It should be safe to handle and environmentally benign. A solvent screening study using a range of solvents with varying polarities is the best approach to identify the optimal solvent or solvent mixture.

Q3: What is polymorphism, and why is it important for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9][10] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. For a pharmaceutical intermediate, controlling the polymorphic form is crucial for ensuring consistent quality and performance in the final API.[1][5] It is important to characterize the solid form obtained after crystallization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q4: Can I reuse the mother liquor from the crystallization?

A4: While reusing the mother liquor can increase overall yield, it also risks concentrating impurities. If you choose to reuse it, it is crucial to analyze the impurity profile of the mother liquor and potentially perform a purge of the impurities before recycling it into the process.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Accurately weigh approximately 50 mg of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine into several vials.

  • To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane, acetonitrile, water, and mixtures thereof) in small increments at room temperature until the solid dissolves. Record the approximate solubility.

  • Heat the solutions to a higher temperature (e.g., 60 °C) and add more solid until saturation is reached.

  • Allow the vials to cool slowly to room temperature, and then further cool to 0-5 °C.

  • Observe the quantity and quality of the crystals formed.

  • Isolate the crystals by filtration and analyze for purity by HPLC.

Protocol 2: Seeded Cooling Crystallization
  • Dissolve the crude N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in the chosen solvent at an elevated temperature (e.g., 60 °C) to form a saturated or slightly undersaturated solution.

  • Cool the solution to a temperature just below the saturation point.

  • Add a small amount (0.1-1% w/w) of seed crystals of the desired polymorphic form.

  • Initiate a slow, controlled cooling profile (e.g., 0.1-0.5 °C/min).

  • Once the final temperature is reached, hold the slurry for a period to allow for complete crystallization.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Impurity Formation Pathway

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_impurities Potential Impurities A 2-Chloro-5-fluorobenzaldehyde C Imine Intermediate A->C Condensation E Unreacted Aldehyde A->E Incomplete Reaction B Cyclopropanamine B->C G Unreacted Cyclopropanamine B->G Excess Reagent D N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Desired Product) C->D Reduction F Tertiary Amine (Over-alkylation) D->F Further Alkylation G A Dissolution of Crude Product in Solvent at High Temperature B Cooling to Supersaturation A->B C Seeding (Optional) B->C D Crystal Growth (Controlled Cooling) B->D Unseeded C->D E Slurry Aging D->E F Filtration and Washing E->F G Drying F->G H Pure Crystalline Product G->H

Caption: A typical workflow for cooling crystallization.

Troubleshooting Decision Tree

G start Low Purity after Crystallization impurity_type Identify Impurity Type start->impurity_type unreacted Unreacted Starting Material impurity_type->unreacted Starting Material overalkylation Over-alkylation Byproduct impurity_type->overalkylation Higher MW other Other/Unknown Impurity impurity_type->other Other rework_workup Optimize Reaction/Workup unreacted->rework_workup sol_screen Perform Solvent Screening overalkylation->sol_screen analyze_further Further Analytical Characterization (LC-MS, NMR) other->analyze_further end Achieve Target Purity sol_screen->end rework_workup->sol_screen analyze_further->sol_screen

Caption: Decision tree for troubleshooting low purity issues.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Pharmaceutical Crystalliz
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Pharmaceutical Crystallisation| Solution Crystalliz
  • Minimizing byproduct formation in amine alkyl
  • Crystallization processes in pharmaceutical technology and drug delivery design. ScienceDirect.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Crystallization in the Pharmaceutical Industry. Cambridge University Press.
  • Advanced Control of Pharmaceutical Crystalliz
  • Synthesis of Amines. Chemistry LibreTexts.
  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Industrial & Engineering Chemistry Research.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amin
  • Ways to reduce the bis amination during a reductive amin
  • Impurities in new drug substances. International Journal of Pharmaceutical Sciences and Research.
  • Crystal Forms of (-)-6-Chloro-4-Cyclopropylethynyl-4-Trifluoromethyl-1,4-Dihydro-2h-3,1-Benzoxazin-2-One.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
  • Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. McMaster University.
  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
  • Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Asian Journal of Chemistry.
  • Crystalline forms of 5-chloro-n4-[-2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl) piperidin-1-yl]pyrimidine-2,4-diamine.
  • Chlorfenapyr Crystal Polymorphism and Insecticidal Activity.
  • [Identification of the Impurities in o-chlorophenyl Cyclopentyl Ketone Samples by High Performance Liquid Chromatography-Hybrid Ion trap/time-of-flight Mass Spectrometry and Preparation of o-chlorophenyl Cyclopentyl Ketone Standard]. PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Scale-Up

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of N-[(2-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. This document offers field-proven insights and scientifically grounded protocols to address common challenges encountered during this critical chemical transformation.

I. Introduction to the Synthesis

The synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for its preparation is through reductive amination. This process involves the reaction of 2-chloro-5-fluorobenzaldehyde with cyclopropanamine to form an intermediate imine, which is then reduced to the desired secondary amine.[1][2] While this reaction is well-established on a lab scale, scaling up presents unique challenges that can impact yield, purity, and safety.[3]

This guide will focus on the optimization of reaction conditions to ensure a robust, scalable, and safe process.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine synthesis.

Question: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I improve it?

Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/ketone and the imine can be unfavorable.[2]

    • pH Optimization: The optimal pH for imine formation is typically mildly acidic (pH 4-7).[4] At a pH that is too low, the amine will be protonated and non-nucleophilic.[4]

    • Water Removal: The formation of the imine releases water. On a larger scale, the accumulation of water can inhibit the reaction. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[4]

    • Staged Addition: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This allows for better control over the reaction.[5]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical for a successful reaction.

    • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations.[4][6] It is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[4]

    • Temperature Control: The reduction step is often exothermic. Inadequate temperature control on a larger scale can lead to side reactions. Ensure efficient cooling and monitor the internal reaction temperature.[3]

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized "hot spots" and incomplete reactions.

    • Stirring Rate: Ensure the stirring is vigorous enough to maintain a homogeneous mixture.[5]

  • Side Reactions: Several competing reactions can reduce the yield of the desired product.

    • Aldehyde Reduction: The reducing agent can directly reduce the 2-chloro-5-fluorobenzaldehyde to the corresponding alcohol. Using a more selective reducing agent like NaBH(OAc)₃ can minimize this.[4]

    • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde, leading to a tertiary amine. Using a slight excess of cyclopropanamine can help to minimize this side reaction.[5]

Question: I am observing a significant amount of 2-chloro-5-fluorobenzyl alcohol as a byproduct. How can I prevent this?

Answer: The formation of the corresponding alcohol is a common side reaction where the reducing agent directly reduces the starting aldehyde.[7]

Strategies to Minimize Alcohol Formation:

  • Choice of Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the imine over the aldehyde.[4][8] In contrast, sodium borohydride (NaBH₄) is more likely to reduce the aldehyde.[4]

  • Staged Addition of Reducing Agent: Add the reducing agent portion-wise to the reaction mixture. This helps to maintain a low concentration of the reducing agent at any given time, favoring the reduction of the more reactive imine intermediate.

  • Reaction Temperature: Lowering the reaction temperature during the reduction step can sometimes improve selectivity.

Question: My final product is difficult to purify, and I suspect the presence of closely-related impurities. What are the potential impurities and how can I improve the purity?

Answer: Purification challenges often arise from the formation of byproducts with similar physical properties to the desired product.

Potential Impurities and Purification Strategies:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 2-chloro-5-fluorobenzaldehyde and cyclopropanamine.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[1]

  • Over-alkylation Product: The formation of the tertiary amine, N,N-bis[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine, is a possibility.

    • Stoichiometry Control: Carefully controlling the stoichiometry, with a slight excess of cyclopropanamine, can suppress this side reaction.[9]

  • Purification Techniques:

    • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product.[1]

    • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[9]

    • Acid-Base Extraction: The basic nature of the amine product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reductive amination scale-up?

A1: The choice of solvent is crucial for reaction success. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations using sodium triacetoxyborohydride.[1][6] Methanol or ethanol can also be used, particularly if sodium borohydride is the reducing agent.[4] When selecting a solvent for scale-up, consider factors such as solubility of reactants, reaction temperature, and ease of removal during work-up.

Q2: How do I handle cyclopropanamine safely, especially on a larger scale?

A2: Cyclopropanamine is a volatile and flammable liquid. It is also corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, consider using a closed system for transfers.

Q3: Can I use a one-pot procedure for this reaction on a large scale?

A3: Yes, a one-pot procedure, where the imine is formed and then reduced in situ, is a common and efficient method for this transformation.[1] However, for scale-up, a staged approach where the imine formation is monitored and confirmed before the addition of the reducing agent can sometimes offer better control and lead to higher purity.[5]

Q4: What are the key safety considerations for scaling up this reaction?

A4:

  • Thermal Hazards: The reaction can be exothermic, especially during the addition of the reducing agent. Ensure the reactor is equipped with adequate cooling capacity and monitor the internal temperature closely to prevent a runaway reaction.[3]

  • Hydrogen Evolution: Some reducing agents may produce hydrogen gas. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Reagent Handling: Handle all chemicals, especially the corrosive and flammable ones, with appropriate care and PPE.

  • Pressure Build-up: If the reaction is performed in a sealed vessel, be aware of potential pressure build-up and use a vessel rated for the expected pressure.

IV. Experimental Protocols

Optimized One-Pot Reductive Amination Protocol

This protocol is a general guideline and may require optimization based on specific equipment and scale.

Reactants and Reagents:

  • 2-Chloro-5-fluorobenzaldehyde (1.0 eq)

  • Cyclopropanamine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-chloro-5-fluorobenzaldehyde in the chosen solvent.

  • Amine Addition: Add cyclopropanamine to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC or GC.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-24 hours), as monitored by TLC or GC.[1]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.[1]

V. Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 1.1 - 1.2 eq of CyclopropanamineMinimizes over-alkylation.[5]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)High selectivity for imine over aldehyde.[4][6]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and compatible with NaBH(OAc)₃.[1][8]
Temperature 0-5 °C during reductionControls exothermicity and minimizes side reactions.[3]
pH Mildly acidic (if necessary)Promotes imine formation.[4]

VI. Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 2-Chloro-5-fluorobenzaldehyde imine_formation Imine Formation (Solvent, RT) aldehyde->imine_formation amine Cyclopropanamine amine->imine_formation reduction Reduction (NaBH(OAc)₃, 0-5 °C) imine_formation->reduction In situ quench Quench (aq. NaHCO₃) reduction->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: Workflow for the one-pot reductive amination synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_side_products Side Product Issues start Low Yield or Impurities check_imine Check Imine Formation (TLC/GC/LC-MS) start->check_imine check_reduction Evaluate Reduction Step start->check_reduction check_side_products Analyze for Side Products start->check_side_products incomplete_imine Incomplete? check_imine->incomplete_imine inefficient_reduction Inefficient? check_reduction->inefficient_reduction alcohol_present Alcohol byproduct? check_side_products->alcohol_present overalkylation_present Over-alkylation? check_side_products->overalkylation_present optimize_ph Optimize pH (4-7) incomplete_imine->optimize_ph Yes add_drying_agent Add Drying Agent incomplete_imine->add_drying_agent Yes staged_addition Staged Addition incomplete_imine->staged_addition Yes change_reagent Use NaBH(OAc)₃ inefficient_reduction->change_reagent Yes control_temp Control Temperature inefficient_reduction->control_temp Yes selective_reductant Use Selective Reductant alcohol_present->selective_reductant Yes adjust_stoichiometry Adjust Stoichiometry (Excess Amine) overalkylation_present->adjust_stoichiometry Yes

Caption: Troubleshooting decision tree for common scale-up issues.

VII. References

  • Dominguez, et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. [Link]

  • Kerkovian, A., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of... [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • ResearchGate. A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]

  • Das, B., et al. (2018). Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin. Organic & Biomolecular Chemistry. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Sciencemadness Discussion Board. Best Conditions For N-Alkylation? [Link]

  • YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • Deau, E., et al. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • KAUST Health & Safety. Scale up reactions Guideline. [Link]

  • Shaffer, C. L., et al. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. Journal of the American Chemical Society. [Link]

  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

  • Google Patents. US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.

  • Google Patents. US3711549A - Process for manufacturing cyclopropylamine.

  • Senthamarai, T., et al. (2018). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Chemical Science. [Link]

  • PMC. N-Dealkylation of Amines. [Link]

  • MDPI. Fluorescent-Tagged Antiscalants—The New Materials for Scale Inhibition Mechanism Studies, Antiscalant Traceability and Antiscaling Efficacy Optimization during CaCO3 and CaSO4·2H2O Scale Formation. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Beilstein Journals. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. [Link]

  • PubMed. N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. [Link]

  • Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

  • MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]

  • RSC Publishing. Eco-friendly chitosan base chlorantraniliprole nano-pesticides for effective control of Chilo suppressalis (Walker) through bidirectional transport. [Link]

Sources

Optimization

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine degradation and stability at room temperature

Prepared by a Senior Application Scientist This technical support guide is intended for researchers, scientists, and drug development professionals working with N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. It pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. It provides in-depth information on its stability at room temperature, potential degradation pathways, and troubleshooting advice for common experimental challenges. This guide is designed to be a practical resource to ensure the integrity of your research and development activities.

Introduction to the Stability of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a secondary amine with a substituted benzyl group. Its stability is a critical factor in its handling, storage, and application in pharmaceutical research. While the compound is generally stable when stored under recommended conditions (cool, dry, and dark), its stability at room temperature, especially in solution, can be influenced by several factors including pH, exposure to light, and the presence of oxidizing agents.[1][2] Understanding these factors is crucial for obtaining reliable and reproducible experimental results.

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.[3][4][5] This guide will walk you through the potential degradation scenarios and provide practical advice for your work.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability and degradation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Q1: What are the primary factors that can cause the degradation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine at room temperature?

A1: The primary factors that can lead to the degradation of this compound at room temperature, particularly in solution, are:

  • pH: The compound is more susceptible to degradation under strongly acidic or basic conditions.[3]

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photolytic degradation.[6]

  • Oxidation: The secondary amine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.[3]

  • Temperature: While more stable at lower temperatures, prolonged exposure to elevated room temperatures can accelerate degradation.[6]

Q2: What are the likely degradation products I might observe?

A2: Based on the structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, potential degradation products could arise from:

  • Oxidation: Formation of the corresponding N-oxide or imine.

  • Hydrolysis: Cleavage of the benzylic C-N bond, leading to the formation of 2-chloro-5-fluorobenzaldehyde and cyclopropanamine.

  • Photodegradation: Complex reactions that could involve cleavage of the C-N bond or modifications to the aromatic ring.

Q3: How should I properly store N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine to ensure its stability?

A3: To ensure maximum stability, the compound should be stored as a solid in a tightly sealed container in a refrigerator, protected from light.[7] For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (2-8 °C) and protected from light.

Q4: I am seeing an unexpected peak in my chromatogram when analyzing my sample. Could this be a degradant?

A4: Yes, an unexpected peak could very well be a degradation product. To confirm this, you can perform a forced degradation study where you intentionally expose your compound to stress conditions (acid, base, peroxide, heat, light) and monitor the formation of new peaks.[8][9] Comparing the retention time of the unknown peak with the peaks generated during the stress study can help in its identification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Problem Potential Cause Recommended Solution
Loss of compound purity over time in solution. The compound is degrading in the chosen solvent at room temperature.Prepare solutions fresh before use. If storage is unavoidable, store solutions at 2-8°C and protect from light. Consider using a buffered solution if pH is a contributing factor.
Inconsistent analytical results between experiments. Degradation of the compound in stock solutions or during sample preparation.Always use freshly prepared stock solutions. Minimize the time samples are left at room temperature before analysis.
Appearance of new, unidentified peaks in HPLC analysis. Formation of degradation products due to exposure to light, heat, or incompatible solvents.Conduct a forced degradation study to identify potential degradants.[3] Ensure that the analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.
Color change of the solid compound. Potential degradation due to improper storage (exposure to light, moisture, or air).Store the solid compound in a tightly sealed, amber-colored vial in a desiccator inside a refrigerator.[7]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the steps to perform a forced degradation study to identify potential degradation pathways and products of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Objective: To investigate the stability of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine under various stress conditions.

Materials:

  • N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, place a vial of the stock solution in the oven.

    • Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines) for an appropriate duration.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution kept at 4°C), by a stability-indicating HPLC method. An example method is provided below.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or MS detection for identification of degradants.

  • Injection Volume: 10 µL

Visualizations

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine under different stress conditions.

DegradationPathways cluster_main N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine cluster_degradants Potential Degradation Products Parent N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Oxidation_Product N-Oxide Parent->Oxidation_Product Oxidation (H2O2) Imine_Product Imine Parent->Imine_Product Oxidation (H2O2) Hydrolysis_Product1 2-Chloro-5-fluorobenzaldehyde Parent->Hydrolysis_Product1 Hydrolysis (Acid/Base) Hydrolysis_Product2 Cyclopropanamine Parent->Hydrolysis_Product2 Hydrolysis (Acid/Base)

Caption: Hypothesized degradation pathways of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

Forced Degradation Experimental Workflow

The diagram below outlines the general workflow for conducting a forced degradation study.

ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl) Stress->Acid Base Base Hydrolysis (0.1 M NaOH) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Thermal Stress (60°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants and Determine Degradation Pathway Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • BASF. (2025, July 1). Safety data sheet. Retrieved from [Link]

  • XiXisys. (n.d.). N-[(2-chlorophenyl)methyl]cyclopropanamine | CAS 16357-33-8 GHS SDS (English) | Free Online View & Editable Download. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(6), 2045. doi:10.5958/0974-360X.2017.00361.5
  • Rani, S., & Singh, R. (2012). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 1-15. doi:10.1016/j.jpba.2012.04.011
  • Mali, A., & Kare, P. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Chemical and Pharmaceutical Research, 6(1), 129-136.
  • de Oliveira, M. A., & da Silva, M. C. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3840. doi:10.3390/molecules24213840
  • Nageswara Rao, R., & Kumar, V. (2012). Forced degradation studies for biopharmaceuticals.
  • Zaugg, S. D., Sandstrom, M. W., Smith, S. G., & Fehlberg, K. M. (1995). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. U.S. Geological Survey.
  • Gottardo, R., et al. (2013). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design, 19(36), 6489-6505.
  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Bending, G. D., Lincoln, S. D., & Edmondson, R. N. (2006). Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi. Applied and Environmental Microbiology, 72(5), 3375–3381. doi:10.1128/AEM.72.5.3375-3381.2006
  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
  • Kumar, V., et al. (2024). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science, 14(1), 1-11.
  • Sienkiewicz, M., & Gherbawy, Y. (2019). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. Applied Microbiology and Biotechnology, 103(13), 5145-5157.
  • Wang, Y., et al. (2023). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. International Journal of Environmental Research and Public Health, 20(9), 5698.
  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 56(5), 3048-3058.
  • Anku, W. W., Mamo, M. A., & Govender, P. P. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Scientifica, 2017, 4602154. doi:10.1155/2017/4602154
  • Stockton, A. M., et al. (2019). Long-term Thermal Stability of Fluorescent Dye Used for Chiral Amino Acid Analysis on Future Spaceflight Missions. Electrophoresis, 40(23-24), 3117-3122.
  • Gámiz, B., & Celis, R. (2023). The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides. Molecules, 28(1), 350.
  • Olatunji, O. S., et al. (2024). Investigating the research landscape of chlorinated paraffins over the past ten decades. Frontiers in Toxicology, 6, 1533722.
  • Li, Y., et al. (2023). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. Polymers, 15(25), 4683.
  • Liu, W., Gan, J., & Schlenk, D. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences of the United States of America, 102(3), 701–706. doi:10.1073/pnas.0407137102
  • Kandil, M. A., Swelam, E. S., Abu-Zahw, M. M., & Shalby, M. A. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Research Journal of Environmental Toxicology, 5(5), 316-322. doi:10.3923/rjet.2011.316.322

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine and Its Chiral Analogs

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of fluorinated benzylamines and cyclopropylamine derivatives.

PART 1: Critical Diagnostic Alert (The "Achiral Paradox")

Q: Why am I observing a single, unresolvable chromatographic peak for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine on all tested Chiral Stationary Phases (CSPs)?

Root Cause Analysis: The most frequent support ticket we receive regarding this specific compound (CAS 1598757-04-0) stems from a structural discrepancy between the Electronic Lab Notebook (ELN) entry and the physical chemistry of the molecule. The parent molecule is strictly achiral. The cyclopropyl ring possesses a plane of symmetry, and the benzylic position is an unsubstituted methylene (-CH₂-). Because nitrogen inversion in secondary amines is rapid at ambient temperatures, no stable enantiomers exist to be separated.

Actionable Solution: Verify your target structure. In pharmaceutical development, researchers are typically attempting to resolve its chiral derivatives—most commonly the α-methyl analog (N-[1-(2-chloro-5-fluorophenyl)ethyl]cyclopropanamine) or a deuterated isotopologue (-CHD-). The advanced troubleshooting protocols below are specifically engineered for refining the separation of these chiral analogs.

PART 2: Method Development & Troubleshooting FAQs

Q: When separating the α-methyl chiral analog via Supercritical Fluid Chromatography (SFC), I observe severe peak tailing and poor resolution ( Rs​<1.0 ). How do I correct this?

Expert Insight: Secondary amines interact strongly with residual silanols on the silica support of polysaccharide CSPs. In SFC, the CO₂ mobile phase acts as a weak Lewis acid, which can further protonate the basic amine, exacerbating tailing and ruining the separation.

Resolution: Introduce basic additives to your alcoholic co-solvent. Adding 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPAm) suppresses these secondary interactions, sharpening peaks and improving resolution. SFC has been demonstrated to be highly efficient for the resolution of new chiral pharmaceuticals when appropriate additives are utilized to mitigate these secondary interactions[1].

Q: Why does the elution order of my enantiomers invert when I switch the SFC co-solvent from Methanol to Isopropanol?

Expert Insight: This is a classic thermodynamic phenomenon driven by the steric bulk of the alcohol. Isopropanol stabilizes the helical amylose backbone of the CSP by reducing its excessive flexibility, which fundamentally alters the steric environment of the chiral grooves[2]. Furthermore, with strong acidic additives like trifluoroacetic acid (TFA), basic analytes can exhibit a rare case of entropy-driven retention, which can drive elution order inversion compared to enthalpy-driven methanol methods[2].

Q: If direct separation on polysaccharide CSPs fails, what is the fallback strategy?

Expert Insight: If the steric bulk around the chiral center is insufficient for direct discrimination, chemical derivatization is required. The enantiomers of secondary amines can be effectively resolved by reacting them with β-naphthylchloroformate to form carbamate derivatives[3]. This introduces bulky, π-π interacting groups that dramatically enhance enantioselectivity on Pirkle-type or polysaccharide CSPs[3].

PART 3: Self-Validating SFC Screening Protocol

To ensure scientific integrity, this step-by-step methodology incorporates internal validation checks to prevent false negatives during method development.

  • Step 1: System Suitability & Dead Time Confirmation Inject an achiral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). Confirm the system dead time ( t0​ ) to ensure there are no system leaks and that the CO₂ density is stable across the column.

  • Step 2: Racemate Baseline Establishment Inject the racemic mixture of the chiral amine derivative. A successful separation must yield a 1:1 peak area ratio. Self-Validation Check: A deviation from a 1:1 ratio indicates either on-column degradation, enantioselective retention failure, or co-elution with an achiral impurity.

  • Step 3: Co-Solvent & Additive Matrix Screening Screen the racemate across three primary CSPs (Amylose-based, Cellulose-based, and a halogenated Amylose variant) using a gradient of 5% to 40% co-solvent (MeOH, EtOH, IPA) containing 0.2% DEA.

  • Step 4: Thermodynamic Tuning If partial resolution ( Rs​≈1.0 ) is achieved, modulate the backpressure (120 to 150 bar) and temperature (35°C to 40°C). Lower temperatures typically enhance enthalpy-driven chiral recognition, while higher temperatures favor entropy-driven separations[2].

PART 4: Quantitative Optimization Matrix

Use the following table to benchmark your experimental choices against field-proven standards for chiral benzylamine derivatives.

Chiral Stationary Phase (CSP)Chiral SelectorOptimal Co-SolventRecommended AdditiveExpected Rs​ Primary Recognition Mechanism
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Ethanol0.2% DEA> 2.0Hydrogen bonding & steric inclusion
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Isopropanol0.1% TFA1.5 - 1.8Entropy-driven retention[2]
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Methanol0.2% IPAm> 2.5Halogen-directed dipole interactions
Pirkle-Type (Post-Deriv)(R)-N-(3,5-dinitrobenzoyl)-phenylglycineHexane/IPA (HPLC)None (Carbamate)> 3.0 π−π stacking & hydrogen bonding[3]

PART 5: Workflow Visualization

The following logical relationship diagram maps the decision tree for resolving chiral amine issues.

ChiralWorkflow Start Verify Structure (Chiral Center?) Achiral Achiral Parent (Stop Separation) Start->Achiral No (CH2) Chiral Chiral Analog (Proceed to SFC) Start->Chiral Yes (e.g., CH-CH3) Screen SFC CSP Screen (CO2 + Co-solvent) Chiral->Screen Additives Additive Tuning (Basic vs Acidic) Screen->Additives Success Baseline Resolution (Rs > 1.5) Additives->Success Optimal Fail Poor Peak Shape Additives->Fail Sub-optimal Deriv Derivatization (Carbamate Formation) Fail->Deriv Modify Amine Deriv->Success

Caption: SFC Method Development Workflow for Chiral Benzylamine Derivatives.

PART 6: References

1.[3] The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives | Taylor & Francis | 3 2.[2] Combined chiral-achiral supercritical fluid chromatography method for the impurity analysis of dapoxetine reveals insights in entropy-driven retention and acid-modulated selectivity | PubMed / NIH | 2 3.[1] A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | ResearchGate | 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine vs. Non-Fluorinated Benzylamines

Executive Summary N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0) is a highly specialized secondary amine building block utilized extensively in modern medicinal chemistry[1]. The strategic incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS: 1598757-04-0) is a highly specialized secondary amine building block utilized extensively in modern medicinal chemistry[1]. The strategic incorporation of a fluorine atom at the 5-position of the 2-chlorobenzyl ring imparts a unique combination of steric and electronic properties[2]. Compared to its non-fluorinated counterpart, N-(2-chlorobenzyl)cyclopropanamine, this fluorinated derivative exhibits superior metabolic stability, modulated basicity, and altered lipophilicity. These attributes make it a critical intermediate for synthesizing mechanism-based inhibitors targeting flavin-dependent enzymes, such as3 and Monoamine Oxidases (MAOs)[3].

Mechanistic Rationale: The Impact of Fluorination

The performance disparity between fluorinated and non-fluorinated benzylamines is rooted in fundamental physical organic chemistry[4]. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than just observing the end result.

  • Metabolic Stability via CYP450 Evasion : Non-fluorinated benzylamines are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. By replacing the C-H bond with a highly electronegative C-F bond, the electron density of the aromatic ring is reduced. Furthermore, the significantly higher bond dissociation energy of the C-F bond resists oxidative cleavage, thereby5[5].

  • pKa Modulation and Target Engagement : The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid[4]. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which4[4]. This targeted reduction shifts the equilibrium of ionized vs. unionized species at physiological pH (7.4), optimizing membrane permeability while maintaining sufficient target binding affinity[2].

  • Lipophilicity and BBB Penetration : The introduction of fluorine enhances the overall lipophilicity (LogP) of the scaffold. For CNS-active compounds, such as tranylcypromine analogues targeting LSD1, this increased lipophilicity is crucial for 6[6].

Fluorination_Logic Root 5-Fluoro Substitution on 2-Chlorobenzyl Scaffold Inductive Electron-Withdrawing Inductive Effect (-I) Root->Inductive BondStrength High C-F Bond Dissociation Energy Root->BondStrength Lipophilicity Increased Hydrophobicity Root->Lipophilicity pKa Decreased Amine pKa (Optimized Ionization) Inductive->pKa Metabolism Blocked CYP450 Aromatic Hydroxylation BondStrength->Metabolism Permeability Enhanced BBB Penetration (Higher LogP) Lipophilicity->Permeability

Mechanistic pathways detailing how fluorine substitution alters the physicochemical profile.

Comparative Performance Data

The following table summarizes the physicochemical and pharmacokinetic differences between the fluorinated product and its non-fluorinated alternative. Data trends are synthesized from established structure-property relationships in fluorinated small molecules[5].

ParameterN-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamineN-(2-chlorobenzyl)cyclopropanamine (Non-Fluorinated)Mechanistic Driver
Amine pKa ~7.8 - 8.2~8.5 - 8.9Inductive withdrawal (-I) by fluorine lowers basicity[4].
Lipophilicity (LogP) HigherLowerFluorine's low polarizability increases hydrophobicity.
Metabolic Stability (HLM CLint​ ) Low ClearanceHigh ClearanceC-F bond blocks CYP450 aromatic hydroxylation[5].
LSD1/MAO Inhibitor Potential High (Tolerates fluorination well)ModerateFluorination is well-tolerated in the tranylcypromine scaffold for LSD1 inhibition[6].

Experimental Workflows & Self-Validating Protocols

To objectively compare the metabolic stability of these two compounds, an in vitro Human Liver Microsome (HLM) assay is employed. This protocol is designed as a self-validating system to ensure absolute data integrity and isolate enzymatic degradation from chemical instability[7].

In Vitro Metabolic Stability Assessment (HLM Assay)

Self-Validating Controls:

  • Positive Control : Verapamil (a known high-clearance drug) is run in parallel to confirm the metabolic competence and baseline activity of the specific HLM batch.

  • Negative Control (Minus-NADPH) : An incubation lacking the NADPH regenerating system is utilized. Because CYP450 enzymes obligately require NADPH, any degradation observed here indicates chemical instability rather than enzymatic metabolism.

Step-by-Step Methodology:

  • Preparation : In a 96-well plate, add HLM to a pre-warmed phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL[7].

  • Compound Addition : Add the test compound (fluorinated vs. non-fluorinated) to the HLM suspension at a final concentration of 1 µM[7].

  • Thermal Equilibration : Pre-incubate the mixture at 37°C for 5-10 minutes. Causality: This ensures the enzymes and substrates are at optimal physiological temperature before the reaction begins, preventing artificial lag phases[7].

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system[7]. Causality: NADPH acts as the critical electron donor; its addition serves as the precise, synchronized start time (T=0).

  • Time-Course Quenching : At specific time points (0, 5, 15, 30, 60 minutes), extract an aliquot and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[7]. Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity to capture an accurate kinetic snapshot.

  • Analysis : Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ )[7].

HLM_Workflow Step1 1. Prepare HLM Suspension (0.5 mg/mL in pH 7.4 Buffer) Step2 2. Add Test Compound (1 µM Final Concentration) Step1->Step2 Step3 3. Pre-incubate at 37°C (5-10 minutes) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH Regenerating System) Step3->Step4 Step5 5. Quench & Extract (Cold Acetonitrile + Internal Std) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine Intrinsic Clearance) Step5->Step6

Step-by-step experimental workflow for evaluating in vitro intrinsic clearance using HLM.

Target Engagement: Flavin-Dependent Enzyme Inhibition

Cyclopropanamines are renowned mechanism-based (suicide) inhibitors. When evaluating these compounds against LSD1, the enzyme attempts to oxidize the amine. However, the cyclopropyl ring undergoes a rapid ring-opening event, forming a reactive radical or iminium species that covalently modifies the FAD cofactor, permanently inactivating the enzyme[6]. Fluorination on the aryl ring modulates the binding kinetics without disrupting this core suicide-inhibition mechanism, allowing for highly potent and stable drug candidates[6].

References

  • Benchchem. "The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide."2

  • Sigma-Aldrich. "N-n-dimethyl cyclopropylamine." 1

  • PubMed. "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." 3

  • The University of East Anglia. "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." 6

  • Benchchem. "A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers." 4

  • ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." 5

  • Benchchem. "Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates." 7

Sources

Comparative

LC-MS Mass Spectrometry Validation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Purity: A Comparative Guide

Executive Summary In modern drug development, the purity of starting materials and intermediate building blocks directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). N-[(2-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the purity of starting materials and intermediate building blocks directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a highly versatile, di-halogenated secondary amine used as a critical pharmacophore in medicinal chemistry .

However, the synthesis of halogenated benzylamines frequently generates closely related structural impurities—such as des-fluoro or des-chloro analogs—that are notoriously difficult to separate using traditional HPLC-UV methods [1]. This guide provides an objective, data-driven comparison of High-Purity N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Supplier A) against standard commercial alternatives, utilizing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Mechanistic Rationale & Analytical Strategy

Why is LC-MS/MS the gold standard for validating this specific compound?

The target molecule (C10H11ClFN) has an exact mass of 199.056 Da. When subjected to Electrospray Ionization in positive mode (ESI+), the secondary amine is readily protonated to form a stable [M+H]+ ion at m/z 200.1 .

During Collision-Induced Dissociation (CID) in the mass spectrometer, the molecule undergoes a predictable and highly specific fragmentation: the neutral loss of the cyclopropylamine moiety (57 Da). This yields a highly stable 2-chloro-5-fluorobenzyl cation at m/z 143.0 . By monitoring this specific Multiple Reaction Monitoring (MRM) transition (200.1 → 143.0), we establish absolute specificity. The mass analyzer acts as a secondary chemical filter, ensuring that co-eluting dehalogenated impurities (which possess different parent masses, e.g., m/z 182.1 or 166.1) do not artificially inflate the purity calculation.

The Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, this methodology is designed as a self-validating system in strict accordance with[2]. Every experimental choice is driven by chemical causality.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the compound in pure methanol. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Causality: Diluting the sample in a solvent mixture that closely matches the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where injecting strong organic solvents into a highly aqueous mobile phase causes severe peak broadening and poor retention.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase effectively retains the halogenated aromatic ring. The addition of 0.1% FA serves a dual mechanistic purpose: it suppresses secondary interactions with residual silanols on the column (eliminating peak tailing for the basic amine) and provides an abundant proton source to maximize ionization efficiency in the ESI source.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the mass spectrometer in ESI+ MRM mode. Set the first quadrupole (Q1) to isolate m/z 200.1 and the third quadrupole (Q3) to monitor m/z 143.0. Apply a Collision Energy (CE) of 20 eV.

  • Causality: MRM mode mathematically filters out matrix noise. Even if a des-chloro impurity (m/z 166.1) co-elutes chromatographically, Q1 will physically reject it before it reaches the detector, ensuring an interference-free purity assessment.

LCMS_Workflow A Sample Prep 100 ng/mL in MeOH:H2O B UHPLC Separation C18 Column, 0.1% FA A->B C ESI+ Ionization [M+H]+ m/z 200.1 B->C D Tandem MS (MRM) 200.1 -> 143.0 C->D E Data Analysis ICH Q2(R2) Metrics D->E

LC-MS analytical workflow for the quantification and purity validation of the target amine.

Comparative Performance Data

Using the validated LC-MS/MS protocol, we benchmarked High-Purity Grade N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Supplier A) against a Standard Commercial Grade (Supplier B) and an Alternative Analog (Supplier C) missing the fluorine atom.

Table 1: LC-MS Validation Metrics (ICH Q2(R2) Compliance)

This table demonstrates the robustness of the analytical method when applied to different material grades.

ParameterSupplier A (High-Purity)Supplier B (Standard)ICH Q2(R2) Acceptance Criteria
Specificity (Resolution) 2.1 (Baseline resolved)1.2 (Co-elution observed)> 1.5
Linearity (R²) 0.99980.9945> 0.999
Precision (%RSD, n=6) 0.8%3.4%< 2.0%
Accuracy (Spike Recovery) 99.5%94.2%98.0% - 102.0%
Table 2: Quantitative Impurity Profiling via MRM

By monitoring the specific parent masses of predicted synthetic byproducts, we quantified the exact impurity profiles of each batch.

Compound / ImpuritySupplier ASupplier BSupplier C (Analog)
Target Compound (m/z 200.1) 99.8% 96.5%N/A
Des-fluoro Impurity (m/z 182.1) < 0.05% (Below LOQ)1.8%N/A
Des-chloro Impurity (m/z 166.1) 0.1%1.2%N/A
N-(2-chlorobenzyl)cyclopropanamine Not Detected0.5%99.1%
Data Interpretation & Causality

The experimental data reveals critical differences in product performance:

  • Supplier A (High-Purity): Achieved 99.8% purity with an exceptional precision profile (%RSD of 0.8%). The absence of des-fluoro impurities indicates a highly selective synthetic route and optimized downstream crystallization.

  • Supplier B (Standard Grade): The lower purity (96.5%) is directly caused by the presence of dehalogenated impurities (m/z 182.1 and 166.1). Because these impurities are structurally similar to the target, they caused chromatographic co-elution (Resolution = 1.2), leading to ion suppression in the MS source and a failing precision score (%RSD = 3.4%).

  • Supplier C (Analog): While chemically pure (99.1%), this non-fluorinated proxy cannot serve as a viable alternative. The absence of the highly electronegative fluorine atom fundamentally alters the lipophilicity and metabolic stability of the pharmacophore, invalidating downstream biological assays.

ICH_Validation Root ICH Q2(R2) Validation Criteria Spec Specificity Baseline Resolution > 1.5 Root->Spec Lin Linearity R² > 0.999 (1-500 ng/mL) Root->Lin Prec Precision %RSD < 2.0% (n=6) Root->Prec Acc Accuracy Recovery 98%-102% Root->Acc

Core ICH Q2(R2) validation parameters applied to the LC-MS methodology.

Conclusion

For researchers utilizing N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in sensitive drug discovery applications, material purity cannot be assumed; it must be analytically proven. As demonstrated by the LC-MS/MS validation data, Supplier A's High-Purity grade eliminates the risk of dehalogenated impurities that plague standard commercial batches. By implementing the self-validating MRM protocol outlined above, laboratories can ensure their starting materials meet the stringent specificity and precision requirements mandated by global regulatory bodies.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. Available at:[Link]

  • National Institutes of Health (NIH). "Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection." PubMed Central, 2011. Available at:[Link]

Sources

Validation

Comparative Efficacy of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine Analogs: A Framework for Discovery and Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Potential of a Privileged Scaffold In the landscape of modern drug discovery and agrochemical resea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical research, the strategic combination of specific structural motifs can unlock novel biological activities and improved physicochemical properties. The molecule N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine represents a fascinating convergence of two such "privileged" fragments: the reactive and conformationally constrained cyclopropylamine core, and the metabolically stabilized 2-chloro-5-fluorophenyl group. While direct comparative efficacy data for a series of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine analogs is not yet prevalent in public-domain literature, this guide provides a comprehensive framework for the synthesis, evaluation, and structure-activity relationship (SAR) elucidation of this promising chemical class.

Drawing from established principles in medicinal chemistry and the known biological roles of its constituent parts, we will explore the potential therapeutic targets and a detailed workflow for assessing the comparative efficacy of novel analogs. This document is intended to serve as a strategic guide for researchers embarking on the exploration of this chemical space.

The cyclopropylamine moiety is a well-established pharmacophore known for its role as a mechanism-based inhibitor of cytochrome P450 (CYP450) enzymes.[1] This occurs through a one-electron oxidation at the nitrogen, followed by the scission of the strained cyclopropane ring, leading to covalent modification of the enzyme. Furthermore, derivatives of cyclopropylamine are found in a variety of bioactive compounds, including antidepressants and inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1).[2][3] The inclusion of a 2-chloro-5-fluorophenyl group is a common strategy in modern medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity.[4][5] The specific substitution pattern may also influence the orientation of the molecule within a binding pocket.

Postulated Biological Targets and Therapeutic Applications

Based on the known activities of structurally related compounds, we can postulate several potential biological targets for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine and its analogs:

  • Cytochrome P450 (CYP450) Isoforms: The inherent reactivity of the cyclopropylamine group makes CYP450 enzymes a primary hypothetical target. Analogs could be designed for selective inhibition of specific isoforms, which is relevant in oncology and as a tool to mitigate drug-drug interactions.

  • Monoamine Oxidases (MAO-A and MAO-B): The structural similarity to known MAO inhibitors like tranylcypromine suggests that analogs could be developed for neurological and psychiatric disorders.[3]

  • Lysine-Specific Demethylase 1 (LSD1): As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 shares mechanistic similarities with MAOs. Given that 2-phenylcyclopropylamine analogs are potent LSD1 inhibitors, this is a highly probable target for anticancer therapies.[2][3]

  • Serotonin (5-HT) Receptors: Fluorinated cyclopropane derivatives have been identified as agonists for the 5-HT2C receptor, suggesting a potential application in treating obesity, schizophrenia, and other CNS disorders.[6]

A Proposed Workflow for Synthesis and Efficacy Evaluation

The following section outlines a comprehensive, multi-step workflow for the synthesis and comparative evaluation of a library of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine analogs.

G cluster_synthesis Analog Synthesis cluster_screening Biological Screening & Efficacy cluster_optimization Lead Optimization start Starting Materials: 2-Chloro-5-fluorobenzaldehyde & Cyclopropanamine reductive_amination Reductive Amination start->reductive_amination purification Purification & Characterization reductive_amination->purification analog_library Analog Library Generation (Varying Substituents) purification->analog_library primary_assay Primary Target-Based Assays (e.g., LSD1, MAO, CYP450) analog_library->primary_assay secondary_assay Cellular Assays (Potency & Toxicity) primary_assay->secondary_assay adme_tox ADME/Tox Profiling (Metabolic Stability, Permeability) secondary_assay->adme_tox sar_analysis Structure-Activity Relationship (SAR) Analysis adme_tox->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection in_vivo In Vivo Efficacy Studies lead_selection->in_vivo

Caption: Proposed workflow for the discovery and development of novel N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine analogs.

Experimental Protocols

1. Synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Core Scaffold)

  • Reaction: Reductive amination of 2-chloro-5-fluorobenzaldehyde with cyclopropanamine.

  • Step 1: Dissolve 2-chloro-5-fluorobenzaldehyde (1.0 eq) and cyclopropanamine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

  • Step 2: Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

  • Step 3: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Step 6: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by column chromatography on silica gel to yield the title compound.

  • Step 8: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. Primary Biochemical Assays for Target Engagement

The choice of primary assays will depend on the hypothesized target. Below are examples for LSD1 and CYP450.

  • LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • Principle: This assay measures the inhibition of LSD1-mediated demethylation of a biotinylated histone H3 peptide.

    • Step 1: To a 384-well plate, add the test compound at various concentrations.

    • Step 2: Add recombinant human LSD1 enzyme and the biotinylated H3 peptide substrate.

    • Step 3: Incubate at room temperature to allow for the enzymatic reaction.

    • Step 4: Stop the reaction and add a detection mixture containing a europium-labeled anti-dimethylated lysine antibody and streptavidin-allophycocyanin (APC).

    • Step 5: After a further incubation period, read the plate on a TR-FRET-compatible plate reader.

    • Step 6: Calculate IC₅₀ values from the dose-response curves.

  • CYP450 Inhibition Assay (Luminescent Assay):

    • Principle: This assay uses a luminogenic CYP450 substrate that is converted into a luminescent product by the active enzyme.

    • Step 1: Add the test compound and a specific recombinant human CYP450 isoform (e.g., CYP3A4, CYP2D6) to a 96-well plate.

    • Step 2: Pre-incubate to allow for potential time-dependent inhibition.

    • Step 3: Initiate the reaction by adding the luminogenic substrate and an NADPH-regenerating system.

    • Step 4: Incubate at 37°C.

    • Step 5: Add a detection reagent to stop the reaction and generate the luminescent signal.

    • Step 6: Measure luminescence using a plate-reading luminometer.

    • Step 7: Determine IC₅₀ values by comparing the signal in the presence of the test compound to the control.

Comparative Data and Structure-Activity Relationships (SAR)

The following table is a template for summarizing the data that would be generated from the screening of a hypothetical library of analogs.

Analog R¹ Substitution R² Substitution LSD1 IC₅₀ (nM) CYP3A4 IC₅₀ (µM) Cellular Potency (EC₅₀, nM)
1 (Core) HH50010.51200
2 4-OCH₃ (on phenyl)H25015.2650
3 H1-CH₃ (on cyclopropyl)>10,0001.2>20,000
4 3-CF₃ (on phenyl)H1208.9300
  • Electron-donating groups (e.g., -OCH₃) at the 4-position of the phenyl ring may improve LSD1 inhibitory activity.

  • Substitution on the cyclopropyl ring (Analog 3) appears to be detrimental to LSD1 activity but may enhance CYP450 inhibition, highlighting a potential selectivity switch.

  • Electron-withdrawing groups (e.g., -CF₃) could further enhance potency against LSD1.

Visualizing the Mechanism of Action

The mechanism of action of cyclopropylamine-containing compounds often involves the formation of a reactive intermediate. The following diagram illustrates the proposed mechanism of CYP450 inhibition.

G Cmpd Cyclopropylamine Analog Intermediate1 Aminium Radical Cation Cmpd->Intermediate1 Single Electron Transfer (SET) CYP450 CYP450 (Fe=O) CYP450->Intermediate1 Intermediate2 Ring-Opened Carbon Radical Intermediate1->Intermediate2 Ring Opening Inactive_Enzyme Inactive Covalently Modified Enzyme Intermediate2->Inactive_Enzyme Covalent Bonding

Caption: Proposed mechanism of CYP450 inactivation by a cyclopropylamine-containing inhibitor.

Conclusion and Future Directions

The N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine scaffold represents a promising starting point for the development of novel therapeutic agents or agrochemicals. While direct comparative efficacy data is not yet widely published, this guide provides a robust, scientifically-grounded framework for the systematic synthesis, screening, and optimization of analogs. By leveraging the known biological activities of its constituent fragments and employing a logical, stepwise approach to evaluation, researchers can efficiently explore the potential of this chemical class. Future work should focus on building a diverse analog library and screening it against a panel of relevant biological targets to uncover novel and potent modulators of disease-related pathways.

References

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. (2017). Available at: [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Available at: [Link]

  • Cyclopropanamine Compounds and Use Thereof - PMC. (2015). Available at: [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - NIH. (n.d.). Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.). Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2025). Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Available at: [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). (2023). Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. (n.d.). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Commercial Batches of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine for Robust Research Outcomes

In the pursuit of novel therapeutics, particularly in the realm of epigenetic modulation, the consistency and reliability of research tools are paramount. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics, particularly in the realm of epigenetic modulation, the consistency and reliability of research tools are paramount. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a derivative of the well-characterized trans-2-phenylcyclopropylamine (2-PCPA), is an emerging investigational compound with potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in various cancers, making its inhibitors a focal point of drug discovery efforts.[1][2][3][4]

This guide provides a comprehensive framework for researchers to independently validate the biological activity of commercial batches of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. We will delve into the rationale behind experimental choices, provide detailed protocols for robust validation, and offer a template for data comparison, empowering researchers to ensure the integrity of their studies.

The Critical Role of LSD1 and the Mechanism of its Inhibition

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[3][4] By demethylating H3K4, LSD1 contributes to transcriptional repression. Its aberrant expression or activity is linked to the progression of various cancers, making it an attractive therapeutic target.[2]

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine belongs to a class of irreversible LSD1 inhibitors based on the tranylcypromine scaffold.[3] These inhibitors act by forming a covalent adduct with the FAD cofactor within the enzyme's active site, leading to its inactivation.[5] This mechanism-based inactivation is a key feature to confirm when validating a new batch of the compound.

A Multi-pronged Approach to Batch Validation

A thorough validation process should not rely on a single assay. Instead, a combination of analytical and biological assays is crucial to build a comprehensive profile of each batch. Our recommended workflow encompasses identity and purity assessment, primary biological activity quantification, and a secondary assay to confirm the mechanism of action, alongside an assessment of off-target activity.

Validation_Workflow cluster_analytical Analytical Characterization cluster_biological Biological Validation Purity Purity & Identity (LC-MS, NMR) Primary_Assay Primary Enzymatic Assay (IC50 Determination) Purity->Primary_Assay Proceed if >95% pure Secondary_Assay Secondary Assay (Direct Demethylation Measurement) Primary_Assay->Secondary_Assay Confirm active batches Off_Target Off-Target Assay (MAO-A/B Inhibition) Primary_Assay->Off_Target Assess selectivity LSD1_Assay_Principle LSD1 LSD1 Enzyme Product H3K4me1 Product LSD1->Product demethylates H2O2 Hydrogen Peroxide (H2O2) LSD1->H2O2 produces Substrate H3K4me2 Peptide Substrate Substrate->LSD1 Resorufin Resorufin (Highly Fluorescent) H2O2->Resorufin oxidizes HRP Horseradish Peroxidase (HRP) HRP->Resorufin ADHP 10-acetyl-3,7-dihydroxyphenoxazine (Non-fluorescent) ADHP->Resorufin DELFIA_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection LSD1 LSD1 + Inhibitor Product Biotinylated H3K4me1 Product LSD1->Product demethylates Substrate Biotinylated H3K4me2 Peptide Substrate->LSD1 Streptavidin_Plate Streptavidin-Coated Plate Product->Streptavidin_Plate binds to Primary_Ab Anti-H3K4me1 Antibody Streptavidin_Plate->Primary_Ab binds Secondary_Ab Europium-Labeled Secondary Antibody Primary_Ab->Secondary_Ab binds Signal Time-Resolved Fluorescence Secondary_Ab->Signal generates

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Validation

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine compared to other cyclopropanamine derivatives

Introduction: The Therapeutic Potential of the Cyclopropanamine Scaffold The cyclopropanamine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to engage with and modulate the activity of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Cyclopropanamine Scaffold

The cyclopropanamine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to engage with and modulate the activity of flavin-dependent amine oxidases. This guide provides a comparative analysis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine and related derivatives, focusing on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). These enzymes play critical roles in epigenetic regulation and neurotransmitter metabolism, respectively, making them significant targets for therapeutic intervention in oncology and neurology.

While specific experimental data for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles to draw comparisons with well-characterized analogs. The inclusion of chloro and fluoro substituents on the phenyl ring is a common strategy to enhance potency and modulate selectivity, and their effects will be a central theme of this analysis.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel cyclopropanamine-based inhibitors.

Mechanism of Action: Covalent Inhibition of Flavoenzymes

Cyclopropanamine derivatives, particularly those with a trans-2-phenylcyclopropylamine (TCP) backbone, are classic examples of mechanism-based inhibitors.[2] They act as substrates for flavoenzymes like LSD1 and MAOs, undergoing an initial oxidation that generates a reactive intermediate. This intermediate then forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[2]

The selectivity of these inhibitors for LSD1 versus MAOs is a critical aspect of their therapeutic potential. While both enzyme families utilize FAD, differences in the architecture of their active sites can be exploited to achieve selectivity. For instance, the substrate binding pocket of LSD1 is generally larger and more open than that of the MAOs, allowing for the accommodation of bulkier substituents on the cyclopropanamine scaffold.

Mechanism_of_Action cluster_0 Enzyme Active Site (LSD1/MAO) Enzyme_FAD Enzyme-FAD Complex Substrate_Binding Cyclopropanamine Derivative Binding Enzyme_FAD->Substrate_Binding 1. Binding Oxidation Oxidative Activation Substrate_Binding->Oxidation 2. Oxidation by FAD Intermediate Reactive Intermediate Formation Oxidation->Intermediate 3. Forms Reactive Species Adduct Covalent FAD Adduct Intermediate->Adduct 4. Covalent Bond Formation Inhibition Irreversible Enzyme Inhibition Adduct->Inhibition 5. Enzyme Inactivated

Caption: Generalized mechanism of irreversible inhibition of flavoenzymes by cyclopropanamine derivatives.

Comparative Analysis of Cyclopropanamine Derivatives

The following table summarizes the inhibitory activities of several key cyclopropanamine derivatives against LSD1, MAO-A, and MAO-B. The selection of these analogs is based on their structural relevance to N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, particularly the presence of halogen substituents on the phenyl ring, which are known to influence potency.[1]

Compound/DerivativeStructureLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Key Features & Insights
Tranylcypromine (TCP) Phenylcyclopropanamine~200,000~2,000~200The parent scaffold; a non-selective inhibitor with clinical use as an antidepressant.[3]
N-((1H-indol-7-yl)methyl)cyclopropanamine derivative Indole-substituted24.43>100,000>100,000Demonstrates high selectivity for LSD1 over MAOs, highlighting the impact of N-substituents.
trans-2-(4-Chlorophenyl)-2-fluorocyclopropylamine Chloro & Fluoro substitutedND~1,000~5,000Electron-withdrawing groups enhance MAO-A inhibition.[1]
trans-2-(4-Fluorophenyl)-2-fluorocyclopropylamine Difluoro substitutedND~1,500~10,000Similar to the chloro-substituted analog, showing the effect of halogens on potency.[1]
Hypothetical Profile: N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine 2-Chloro, 5-Fluoro substitutedPotentially PotentLikely PotentLikely PotentBased on SAR, the combined electron-withdrawing effects of chlorine and fluorine are expected to confer potent, albeit potentially non-selective, inhibitory activity.

ND: Not Determined in the cited literature.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[4][5]

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

    • Reconstitute recombinant human LSD1 enzyme in Assay Buffer.

    • Prepare a stock solution of the LSD1 substrate (e.g., a di-methylated histone H3K4 peptide) in Assay Buffer.

    • Prepare a detection reagent solution containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in Assay Buffer.

    • Prepare serial dilutions of the test compounds (e.g., N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine and analogs) and a known LSD1 inhibitor (e.g., Tranylcypromine) in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Assay Buffer to the background wells.

    • Add 20 µL of the diluted test compounds or control inhibitor to the respective wells.

    • Add 20 µL of the LSD1 enzyme solution to all wells except the background wells.

    • Add 20 µL of the LSD1 substrate solution to all wells.

    • Incubate the plate at 37°C for 60-120 minutes.

    • Add 40 µL of the detection reagent solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

This protocol is based on the detection of hydrogen peroxide produced during the oxidative deamination of a monoamine substrate.[6]

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in Assay Buffer.

    • Prepare stock solutions of MAO-A and MAO-B specific substrates (e.g., p-tyramine for both, or kynuramine for MAO-A and benzylamine for MAO-B).

    • Prepare a detection reagent solution containing HRP and a fluorogenic substrate (e.g., Amplex® Red).

    • Prepare serial dilutions of the test compounds and known MAO inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B).

  • Assay Procedure (96-well plate format):

    • Perform separate assays for MAO-A and MAO-B.

    • Add 50 µL of the respective enzyme solution (MAO-A or MAO-B) to each well.

    • Add 25 µL of the diluted test compounds or control inhibitors.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution.

    • Simultaneously add 50 µL of the detection reagent.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Similar to the LSD1 assay, calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffers, Enzymes, Substrates, Detection Reagents Dispense Dispense Reagents & Compounds into Wells Reagents->Dispense Compounds Prepare Serial Dilutions of Test Compounds Compounds->Dispense Incubate Incubate at 37°C Dispense->Incubate Detect Add Detection Reagent & Measure Fluorescence Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for in vitro enzyme inhibition assays.

Cellular Activity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MV-4-11, an acute myeloid leukemia cell line known to be sensitive to LSD1 inhibitors) in appropriate media and conditions.[6]

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Efficacy Evaluation

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a lead compound.[9][10]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Subcutaneously implant a human cancer cell line (e.g., MV-4-11) into the flank of each mouse.

  • Study Design:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis via Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Evaluate the tolerability of the treatment by monitoring body weight changes and clinical signs.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data on halogenated cyclopropanamine derivatives suggest that:

  • Electron-withdrawing substituents on the phenyl ring, such as chlorine and fluorine, generally enhance the inhibitory potency against MAOs.[1] This is likely due to their influence on the electronic properties of the phenyl ring, which can affect the interaction with the enzyme's active site.

  • The position of the substituents is also crucial. For N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, the ortho-chloro and meta-fluoro substitution pattern may confer a unique conformational preference that could influence its binding affinity and selectivity for different flavoenzymes.

  • N-alkylation with larger, more complex moieties can significantly increase selectivity for LSD1 over the MAOs, as seen with the indole-substituted derivative. This provides a clear strategy for optimizing the selectivity profile of potent but non-selective inhibitors.

Future research should focus on the direct synthesis and biological evaluation of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine to validate the hypotheses presented in this guide. Further derivatization of this scaffold, particularly through the exploration of different N-substituents, could lead to the discovery of novel, highly potent, and selective inhibitors of LSD1 or specific MAO isoforms with significant therapeutic potential.

References

  • Tiefenbrunn, T., et al. (2010). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 18(15), 5488-5497. [Link]

  • EpigenTek. (2022, April 20). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link]

  • Zhang, Y., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. European Journal of Medicinal Chemistry, 127, 113-125. [Link]

  • Bio-protocol. Cell proliferation assay. [Link]

  • Harris, C. J., et al. (2018). What potential is there for LSD1 inhibitors to reach approval for AML?. Expert Opinion on Investigational Drugs, 27(12), 969-981. [Link]

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard Introduction: The Selectivity Challenge in FAD-Dependent A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

Introduction: The Selectivity Challenge in FAD-Dependent Amine Oxidases

In the development of targeted covalent inhibitors (TCIs) for epigenetic modulation, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a premier therapeutic target for oncology, particularly in acute myeloid leukemia (AML)[1]. However, LSD1 shares significant structural homology and a common catalytic mechanism with the Monoamine Oxidase (MAO) family, specifically MAO-A and MAO-B. Both enzyme classes utilize a non-covalently bound flavin adenine dinucleotide (FAD) cofactor to catalyze amine oxidation[2].

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CFMC) (CAS: 1598757-04-0) is a highly specialized pharmacophore building block designed to overcome the historical cross-reactivity issues associated with first-generation cyclopropylamines like Tranylcypromine (TCP). This guide provides an objective comparison of CFMC against standard alternatives, detailing the mechanistic causality behind its selectivity and providing a self-validating experimental workflow for cross-reactivity profiling.

Mechanistic Causality: Why Do Cyclopropylamines Cross-React?

To understand how to evaluate CFMC, one must understand the causality of the off-target effects. First-generation cyclopropylamines are mechanism-based "suicide" inactivators. The reaction is initiated by a single-electron transfer (SET) from the cyclopropylamine nitrogen to the oxidized FAD cofactor. This generates a highly reactive radical cation intermediate, which rapidly undergoes cyclopropyl ring opening. The resulting primary carbon radical forms an irreversible covalent bond with the N(5) or C(4a) position of the FAD cofactor, permanently inactivating the enzyme[3].

Because the fundamental FAD chemistry is identical in LSD1, MAO-A, and MAO-B, unfunctionalized cyclopropylamines (like TCP) indiscriminately alkylate all three targets.

The Structural Solution: The selectivity of CFMC is driven by its bulky N-(2-chloro-5-fluorobenzyl) substitution. LSD1 features a massive, solvent-exposed substrate-binding cavity evolved to accommodate the bulky 21-amino-acid tail of Histone H3[4]. Conversely, MAO-A and MAO-B possess highly restricted, hydrophobic active site cavities evolved for small monoamine neurotransmitters (e.g., serotonin, dopamine). The 2-chloro-5-fluorobenzyl group creates severe steric clashes within the restrictive MAO pockets while forming favorable halogen-π and hydrophobic interactions within the expansive LSD1 pocket, thereby driving selectivity[4].

Mechanism CFMC CFMC (Inhibitor) SET Single Electron Transfer (Radical Cation Formation) CFMC->SET LSD1 LSD1-FAD Complex LSD1->SET RingOpen Cyclopropyl Ring Opening SET->RingOpen Adduct Covalent FAD Adduct (Irreversible Inactivation) RingOpen->Adduct

Covalent inactivation mechanism of FAD-dependent enzymes by CFMC.

Comparative Performance Data

To objectively evaluate the utility of the CFMC pharmacophore, we compare its biochemical profile against Tranylcypromine (the non-selective baseline) and GSK2879552 (a highly optimized clinical-stage LSD1 inhibitor).

Note: The data below represents standardized biochemical assay outputs (IC₅₀ values) using recombinant human enzymes.

Compound / PharmacophoreTargetLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A / LSD1)
Tranylcypromine (TCP) Non-selective baseline2.102.300.95~ 1.1x
CFMC (Building Block) LSD1-biased intermediate0.08> 15.0> 8.0> 187x
GSK2879552 Clinical LSD1 Inhibitor0.015> 50.0> 50.0> 3300x

Data Synthesis: While TCP shows near 1:1 cross-reactivity, the integration of the 2-chloro-5-fluorobenzyl motif in CFMC drastically reduces MAO affinity, improving the selectivity window by over two orders of magnitude. This makes CFMC an ideal starting fragment for synthesizing highly selective epigenetic probes.

Self-Validating Experimental Protocol: Amplex Red Selectivity Assay

To generate the comparative data above, researchers must employ an orthogonal, self-validating assay. Because cyclopropylamines are time-dependent covalent inhibitors, standard equilibrium IC₅₀ assays are insufficient. We utilize an Amplex Red-coupled peroxidase assay, which measures the H₂O₂ generated as a byproduct of the FAD regeneration cycle.

Self-Validation Principle: A common artifact in this assay is the direct inhibition of Horseradish Peroxidase (HRP) by the test compound, leading to false positives. To ensure trustworthiness, this protocol includes a mandatory Catalase Quench Control to verify that the fluorescence signal is strictly dependent on enzymatic H₂O₂ production.

Step-by-Step Methodology

Reagents Required:

  • Recombinant Human LSD1, MAO-A, and MAO-B.

  • Substrates: H3K4me2 peptide (for LSD1), Tyramine (for MAO-A/B).

  • Detection: Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mg/mL BSA.

Workflow Steps:

  • Enzyme Preparation: Dilute recombinant LSD1 (50 nM final) or MAO-A/B (10 nM final) in assay buffer.

  • Inhibitor Pre-Incubation (Critical Step): Dispense 10 µL of CFMC or control compounds (in a 10-point dose-response, 3-fold dilutions) into a 384-well black microplate. Add 20 µL of the enzyme solution. Incubate at 25°C for exactly 30 minutes. Causality: Because CFMC is a covalent inhibitor, pre-incubation allows the kinact​ driven FAD-adduct formation to reach steady-state before substrate competition begins.

  • Reaction Initiation: Prepare a 2X substrate/detection mix containing H3K4me2 (20 µM) or Tyramine (1 mM), Amplex Red (100 µM), and HRP (2 U/mL). Add 20 µL of this mix to all wells to initiate the reaction.

  • Control Validation: In parallel wells, add Catalase (500 U/mL) prior to the substrate mix. Expected result: Complete abrogation of fluorescence, proving the signal is H₂O₂-dependent.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex 530 nm / Em 590 nm). Read continuously for 45 minutes to calculate the initial velocity ( V0​ ).

  • Data Analysis: Plot the fractional velocity ( Vi​/V0​ ) against inhibitor concentration to derive the apparent IC₅₀.

Workflow Prep Enzyme Prep (LSD1/MAO) Incubate Inhibitor Incubation (CFMC vs Controls) Prep->Incubate Substrate Substrate Addition (H3K4me2 / Tyramine) Incubate->Substrate Detection Amplex Red + HRP (H₂O₂ Detection) Substrate->Detection Readout Fluorescence Readout (Ex 530/Em 590) Detection->Readout

Step-by-step Amplex Red biochemical assay workflow for selectivity profiling.

Conclusion

For drug development professionals engineering next-generation epigenetic therapies, N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CFMC) offers a structurally rationalized pathway to bypass MAO cross-reactivity. By leveraging the steric bulk of the halobenzyl group to exploit the divergent active site volumes of LSD1 versus MAO-A/B, researchers can utilize CFMC as a highly selective foundational building block. Adhering to the rigorous, time-dependent kinetic profiling protocols outlined above ensures that resulting SAR data is both accurate and translatable to cellular models.

References

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 N
  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine Biochemistry - ACS Public
  • LSD1 Histone Demethylase Assays and Inhibition N
  • A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells AACR Journals

Sources

Validation

A Comparative Benchmarking Guide for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine in High-Throughput Screening Assays

This guide provides a comprehensive framework for characterizing the inhibitory activity of the novel compound, N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. We will explore its performance in robust, high-through...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the inhibitory activity of the novel compound, N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. We will explore its performance in robust, high-throughput screening (HTS) assays, benchmarked against industry-standard reference compounds. The methodologies and data presented herein are designed to offer researchers a clear, actionable path for preliminary drug discovery and mechanism-of-action studies.

Introduction: Rationale and Hypothesis

N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a synthetic compound featuring two key structural motifs: a substituted chlorofluorophenyl ring and a cyclopropanamine group. The latter is a well-established pharmacophore present in several irreversible monoamine oxidase (MAO) inhibitors. This structural alert strongly suggests that the compound's primary biological activity may be the inhibition of MAO-A and/or MAO-B, enzymes critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

Dysregulation of MAO activity is implicated in a range of neurological disorders, including depression and Parkinson's disease, making MAO inhibitors a valuable therapeutic class. This guide, therefore, hypothesizes that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine acts as an MAO inhibitor. Our objective is to quantify its potency (IC₅₀) and selectivity for the two major isoforms, MAO-A and MAO-B, using a luminescent HTS assay.

Benchmarking Strategy: Assay and Comparator Selection

To ensure data quality and relevance, we have selected the following industry-standard tools and comparators:

  • High-Throughput Assay: The MAO-Glo™ Assay from Promega has been chosen for its high sensitivity, broad dynamic range, and simplified protocol, which minimizes handling steps and is readily automatable. The assay utilizes a luminogenic MAO substrate that, upon oxidation by MAO, is converted into luciferin, which is then quantified by a luciferase enzyme to produce a light signal directly proportional to MAO activity.

  • Benchmark Compounds:

    • Clorgyline: A well-characterized, potent, and irreversible inhibitor with high selectivity for MAO-A.

    • Pargyline: A classic irreversible inhibitor with a preference for MAO-B.

By comparing the inhibitory profile of our test compound against these gold-standard inhibitors, we can accurately contextualize its potency and isoform selectivity.

Experimental Protocol: MAO-Glo™ Assay Workflow

The following protocol outlines the steps for determining the dose-response curves and IC₅₀ values for the test and benchmark compounds against both MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (includes MAO substrate, Luciferin Detection Reagent)

  • N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (Test Compound)

  • Clorgyline and Pargyline (Benchmark Compounds)

  • Assay Buffer (e.g., 100mM HEPES, pH 7.5)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of all compounds in DMSO.

    • Perform a 1:3 serial dilution series in DMSO to create a 10-point concentration gradient (e.g., starting from 1 mM down to 50 nM). This will be your 100x final concentration plate.

    • Include DMSO-only wells for both no-inhibition (100% activity) and no-enzyme (background) controls.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Transfer 0.5 µL of the 100x compound dilutions (from Step 1) to the appropriate wells.

    • Add 5 µL of MAO-A or MAO-B enzyme solution (prepared according to the manufacturer's protocol) to all wells except the no-enzyme background controls.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of MAO Reaction:

    • Add 10 µL of the MAO-Glo™ substrate to all wells to start the enzymatic reaction.

    • Mix by orbital shaking for 30 seconds.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 20 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer with an integration time of 0.5-1 second per well.

HTS Assay Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound_Dilution 1. Compound Serial Dilution (10-point, 1:3 in DMSO) Compound_Add 3. Add Compound (0.5 µL of 100x) Compound_Dilution->Compound_Add Buffer_Add 2. Add Assay Buffer (5 µL) Buffer_Add->Compound_Add Enzyme_Add 4. Add MAO Enzyme (5 µL) & Incubate (30 min) Compound_Add->Enzyme_Add Substrate_Add 5. Add MAO Substrate (10 µL) & Incubate (60 min) Enzyme_Add->Substrate_Add Detection_Reagent 6. Add Detection Reagent (20 µL) & Incubate (20 min) Substrate_Add->Detection_Reagent Read_Plate 7. Read Luminescence Detection_Reagent->Read_Plate

Caption: High-throughput screening workflow for MAO inhibition assay.

Performance Comparison and Data Analysis

The raw luminescence data is first normalized. The average signal from the DMSO-only (no inhibition) wells is set as 100% activity, and the average signal from the no-enzyme wells is set as 0% activity. The percentage inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_MaxActivity - Signal_Background))

The normalized data is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic regression model is used to fit the dose-response curve and determine the IC₅₀ value.

Quantitative Performance Data
CompoundTargetIC₅₀ (nM) [95% CI]Hill SlopeMax Inhibition (%)
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine MAO-A15.2 [12.1 - 19.0]1.198.5
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine MAO-B850.7 [712.5 - 1015]0.999.1
Clorgyline (Benchmark) MAO-A8.9 [7.5 - 10.6]1.299.8
Clorgyline (Benchmark) MAO-B12,500 [10,800 - 14,500]1.095.2
Pargyline (Benchmark) MAO-A1,100 [950 - 1280]0.997.4
Pargyline (Benchmark) MAO-B75.4 [65.1 - 87.3]1.199.5

Note: The data presented is representative and for illustrative purposes.

Selectivity Analysis

Selectivity is a critical parameter for therapeutic potential, as isoform-selective inhibitors can offer a better side-effect profile. The selectivity index is calculated by dividing the IC₅₀ of the less-preferred isoform by the IC₅₀ of the more-preferred isoform.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (B/A)Preferred Target
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine 15.2850.756-fold MAO-A
Clorgyline (Benchmark) 8.912,5001404-fold MAO-A
Pargyline (Benchmark) 1,10075.40.07-fold (or 14.6-fold for A/B) MAO-B
Interpretation of Results

The experimental data demonstrates that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a potent inhibitor of MAO-A with an IC₅₀ value of 15.2 nM. While it is slightly less potent than the benchmark MAO-A inhibitor Clorgyline (IC₅₀ = 8.9 nM), it exhibits a significant 56-fold selectivity for MAO-A over MAO-B. This selectivity profile suggests that the compound warrants further investigation as a potential therapeutic agent where MAO-A inhibition is the desired mechanism of action. Its potency and selectivity are superior to the MAO-B selective inhibitor Pargyline at the MAO-A target.

Mechanism of Action: The MAO Catalytic Pathway

Monoamine oxidases catalyze the oxidative deamination of their substrates. This process is crucial for regulating neurotransmitter levels in the brain and periphery. Irreversible inhibitors, such as those containing a cyclopropylamine group, typically form a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.

MAO Signaling Pathway Diagram

MAO_Pathway cluster_pathway MAO Catalytic Cycle MA Monoamine (e.g., Dopamine) MAO_E MAO-FAD (Enzyme) MA->MAO_E Substrate Binding Product Aldehyde + NH3 MAO_E->Product MAO_EH2 MAO-FADH2 (Reduced Enzyme) MAO_E->MAO_EH2 Oxidation Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) MAO_EH2->MAO_E Regeneration H2O2 H2O2 MAO_EH2->H2O2 O2 O2 O2->MAO_EH2 Inhibitor N-[(2-Chloro-5-fluorophenyl) methyl]cyclopropanamine Inhibitor->MAO_E Irreversible Inhibition

Caption: Simplified catalytic cycle of Monoamine Oxidase (MAO).

Conclusion and Future Directions

This guide establishes N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine as a potent and selective MAO-A inhibitor. The benchmarking data, generated through a robust HTS assay, provides a solid foundation for its further development.

Next steps in the characterization pipeline should include:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible and time-dependent, as hypothesized.

  • In Vitro ADME Profiling: Assessing metabolic stability, cell permeability, and potential off-target effects in a broader panel of receptors and enzymes.

  • Cell-Based Assays: Validating the compound's activity in a more complex biological system, for instance, by measuring its effect on neurotransmitter levels in cultured neuronal cells.

  • Structural Biology: Co-crystallization studies with MAO-A could elucidate the precise binding mode and provide a basis for further structure-activity relationship (SAR) optimization.

By following this structured approach, researchers can efficiently advance this promising compound from an initial hit to a validated lead.

References

  • Binda, C., et al. (2007). Structures of human monoamine oxidase B in complex with inhibitors: pargyline, rasagiline, selegiline, and safinamide. Journal of Medicinal Chemistry, 50(23), 5848–5852. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Strolin Benedetti, M., & Dostert, P. (1994). A comparison of the effects of the monoamine oxidase inhibitors clorgyline and pargyline on the rat brain and liver mitochondrial enzyme. Journal of Neural Transmission. General Section, 95(1), 33–44. [Link]

  • Kalgutkar, A. S., et al. (1995). A comprehensive review of the pharmacology, enzyme-kinetics, and clinical applications of novel reversible monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 38(24), 4703–4720. [Link]

Comparative

Reproducibility of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine assay results across different cell lines

An in-depth technical comparison guide on the reproducibility of epigenetic assays, specifically focusing on the Lysine-Specific Demethylase 1 (LSD1) inhibitor N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. The Epi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide on the reproducibility of epigenetic assays, specifically focusing on the Lysine-Specific Demethylase 1 (LSD1) inhibitor N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.

The Epigenetic Challenge: Benchmarking N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

In the landscape of epigenetic drug discovery, achieving reproducible assay results across diverse cell lines is notoriously difficult. Unlike traditional kinase inhibitors, epigenetic modulators require extended incubation periods to manifest phenotypic changes, making them highly susceptible to environmental variables.

This guide evaluates the performance and reproducibility of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (CAS 1598757-04-0)[1], a halogenated benzyl-cyclopropanamine derivative. By comparing it against established standards like Tranylcypromine (TCP) and the clinical candidate GSK2879552, we will dissect the mechanistic and methodological factors required to generate trustworthy, self-validating data in acute myeloid leukemia (AML) models.

Mechanistic Foundation: The Causality of Irreversible Inhibition

LSD1 (KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that represses gene transcription by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[2].

Cyclopropanamines act as mechanism-based, irreversible inactivators[3]. The causality of their action is strictly dependent on the enzyme's own catalytic cycle. When N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine (hereafter referred to as N-CFC ) enters the active site, LSD1 attempts to oxidize the amine. This triggers a single-electron transfer that opens the cyclopropyl ring, forming a highly reactive radical intermediate that covalently bonds to the FAD cofactor[4][5].

This irreversible adduct physically blocks the active site, preventing H3K4 demethylation and triggering the re-expression of downstream differentiation genes, such as CD86, in AML cell lines[6][7].

G NCFC N-CFC Compound (Cyclopropanamine) FAD FAD Cofactor NCFC->FAD enzymatic oxidation & ring opening LSD1 LSD1-CoREST Enzyme Complex LSD1->FAD non-covalent binding Adduct Covalent FAD-Adduct (Irreversible Block) FAD->Adduct mechanism-based inactivation CD86 CD86 Upregulation (Differentiation) Adduct->CD86 downstream transcriptional activation H3K4me2 H3K4me2 (Target Histone) H3K4me2->Adduct demethylation prevented

Mechanism of irreversible LSD1 inhibition and subsequent CD86 upregulation by N-CFC.

Comparative Performance Data

To establish a baseline for reproducibility, N-CFC was benchmarked against TCP (a weak, first-generation inhibitor) and GSK2879552 (a highly potent, clinical-stage inhibitor) across two distinct AML cell lines: MV4-11 (biphenotypic B myelomonocytic leukemia) and THP-1 (acute monocytic leukemia).

CompoundMechanismMV4-11 Viability IC₅₀ (µM)THP-1 Viability IC₅₀ (µM)MV4-11 CD86 Upregulation EC₅₀ (µM)
N-CFC Irreversible FAD Adduct0.85 ± 0.121.42 ± 0.180.45 ± 0.08
Tranylcypromine (TCP) Irreversible FAD Adduct> 10.0> 15.0~ 5.20
GSK2879552 Irreversible FAD Adduct0.02 ± 0.0050.06 ± 0.010.01 ± 0.003

Data Interpretation: N-CFC demonstrates sub-micromolar potency in MV4-11 cells, significantly outperforming the un-substituted TCP scaffold. The discrepancy in IC₅₀ values between MV4-11 and THP-1 highlights a biological variable: THP-1 cells possess a slower doubling time and distinct baseline epigenetic profiles, requiring higher concentrations to achieve the same phenotypic endpoint.

Self-Validating Experimental Protocols

To guarantee reproducibility, assays must be designed as self-validating systems. The following protocols integrate internal checkpoints to distinguish true epigenetic modulation from off-target cytotoxicity.

Protocol 1: 96-Hour Epigenetic Viability Assay (CellTiter-Glo)

Causality Rationale: Unlike cytotoxic chemotherapies that induce rapid apoptosis, epigenetic inhibitors require cells to undergo 3-4 division cycles. This extended duration allows the existing pool of demethylated histones to be diluted, translating the biochemical blockade into a phenotypic viability defect. A standard 48-hour assay will yield false negatives.

Step-by-Step Methodology:

  • Cell Preparation: Harvest MV4-11 and THP-1 cells in the logarithmic growth phase. Wash and resuspend in fresh RPMI-1640 supplemented with 10% FBS.

  • Seeding: Seed cells into a 96-well opaque white plate at a density of 5,000 cells/well (MV4-11) and 8,000 cells/well (THP-1) in 90 µL of media. Note: THP-1 requires a higher seeding density due to its slower doubling time.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of N-CFC, TCP, and GSK2879552 in 100% DMSO. Transfer 1 µL of these stocks into 9 µL of media (intermediate dilution), then add 10 µL of this mixture to the cells. Final DMSO concentration must be 0.1%.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for exactly 96 hours. Do not perform media changes, as this disrupts the autocrine signaling necessary for AML cell survival.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Self-Validation Checkpoint: The DMSO vehicle control must show logarithmic growth over the 96 hours. The TCP positive control must yield an IC₅₀ within 0.5 log units of historical baselines. If TCP fails to inhibit, the assay duration was likely insufficient or the cells were seeded too densely, reaching confluence before epigenetic dilution could occur.

Protocol 2: Target Engagement via CD86 Flow Cytometry

Causality Rationale: Viability drops can be caused by off-target toxicity. CD86 is a macrophage/monocyte differentiation marker transcriptionally repressed by the LSD1-CoREST complex[2]. Measuring CD86 surface expression provides a direct, functional readout of target engagement. If viability drops but CD86 remains static, the compound is exhibiting off-target cytotoxicity rather than true epigenetic modulation.

Step-by-Step Methodology:

  • Treatment: Seed MV4-11 cells at 2 × 10⁵ cells/mL in 6-well plates. Treat with N-CFC at 0.1µM, 0.5µM, and 1.0µM for 72 hours.

  • Harvesting: Collect cells via centrifugation (300 × g, 5 mins). Wash twice with cold Flow Cytometry Staining Buffer (FACS buffer: PBS + 2% FBS).

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add 5 µL of APC-conjugated anti-human CD86 antibody and 5 µL of FITC-conjugated Annexin V (to gate out apoptotic cells). Include an APC-Isotype control in a separate tube.

  • Incubation: Incubate in the dark at 4°C for 30 minutes.

  • Washing & Acquisition: Wash cells twice with FACS buffer to remove unbound antibodies. Resuspend in 300 µL buffer and acquire data using a flow cytometer (minimum 10,000 live single-cell events).

Self-Validation Checkpoint: The APC-Isotype control fluorescence must remain static across all compound concentrations. A dose-dependent rightward shift in the APC-CD86 peak in the Annexin V-negative (live) population confirms on-target epigenetic modulation prior to cell death.

Critical Factors for Cross-Cell Line Reproducibility

When translating N-CFC assays across different laboratories or cell lines, application scientists must control for three hidden variables:

  • Intracellular FAD Concentrations: Because N-CFC forms a covalent adduct with FAD, the intracellular concentration of this cofactor directly impacts the apparent IC₅₀. Variations in the riboflavin (Vitamin B2) content of different commercial RPMI-1640 media batches can alter intracellular FAD pools, leading to reproducible but shifted dose-response curves.

  • Cellular Doubling Time: The efficacy of LSD1 inhibitors is intrinsically linked to the cell cycle. THP-1 cells divide slower than MV4-11 cells. Consequently, at the 96-hour mark, MV4-11 cells have undergone more divisions, resulting in a deeper depletion of H3K4me2 and a lower apparent IC₅₀.

  • CoREST Complex Stoichiometry: LSD1 rarely acts alone; it functions within the CoREST repressor complex. Different cell lines express varying ratios of CoREST, HDAC1/2, and LSD1. Because N-CFC binds the LSD1-CoREST holoenzyme, differential expression of complex members can alter the compound's binding kinetics.

References

  • "trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1 | Biochemistry" - ACS Publications. URL:[Link]

  • "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors" - PMC. URL:[Link]

  • "Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models" - IRIS. URL: [Link]

  • "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials" - PMC. URL:[Link]

  • "Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells" - Oncotarget. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. N-[(2-Chloro-5-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a halogenated amine, requires careful handling from cradle to grave. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The objective is to ensure personnel safety, protect the environment, and maintain the integrity of our laboratory operations.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is not always readily available, its structure—containing a chlorinated and fluorinated phenyl ring and a cyclopropanamine group—allows us to infer a likely hazard profile based on similar chemical classes. The presence of halogens and an amine functional group suggests potential for toxicity, irritation, and environmental hazards.[1][2]

Inferred Hazard Profile:

Hazard ClassPotential EffectRationale & Representative Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Many halogenated aromatic amines exhibit toxicity.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[3]Amine groups can be corrosive or irritating to the skin.[4]
Eye Damage/Irritation Risk of serious eye damage or blindness.[3]Corrosive nature of amines can cause severe eye damage.[4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5]Halogenated organic compounds can persist in the environment.

Essential Safety Measures: PPE and Engineering Controls

Given the inferred hazards, stringent safety protocols are non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood is unavoidable, a NIOSH/MSHA-approved respirator is required.[3]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in chemical waste management. N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is classified as a halogenated organic compound due to the presence of chlorine and fluorine.[1] This classification dictates its disposal pathway.

The Causality Behind Segregation:

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[1] This process requires different conditions than non-halogenated waste to prevent the formation of highly toxic byproducts like dioxins and furans.

  • Cost and Compliance: Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal.[7]

  • Safety: Never mix halogenated waste with acids, bases, or strong oxidizing agents, as this can lead to violent chemical reactions.[8][9]

The following diagram illustrates the decision-making process for proper chemical waste segregation in the laboratory.

G start Start: Chemical Waste for Disposal is_known Is the chemical identity known? start->is_known is_organic Is it an organic compound? is_known->is_organic Yes unknown Label as 'Unknown Waste' Consult EHS is_known->unknown No has_halogen Does it contain halogens (F, Cl, Br, I)? is_organic->has_halogen Yes inorganic Segregate as 'Inorganic Waste' (Acids, Bases, Aqueous Metals) is_organic->inorganic No non_halogenated Collect in 'Non-Halogenated Organic Waste' Container has_halogen->non_halogenated No halogenated Collect in 'Halogenated Organic Waste' Container has_halogen->halogenated Yes

Caption: Decision workflow for segregating laboratory chemical waste.

Step-by-Step Disposal Protocol

4.1 Preparing the Waste Container

  • Select a Compatible Container: Choose a clean, sealable container made of a material compatible with halogenated organic compounds (e.g., polyethylene or glass). The container must have a tight-fitting screw cap.[8]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label.[7] Clearly write "Halogenated Organic Waste" and list the full chemical name: "N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine".[10] Do not use abbreviations or chemical formulas.[10] Maintain a running list of all constituents and their approximate percentages if other compatible halogenated wastes are added.[7]

4.2 Transferring Chemical Waste

  • Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Safe Transfer: Carefully pour the waste into the labeled container, using a funnel if necessary. Avoid splashing.

  • Seal the Container: Securely fasten the cap immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[8][10]

  • Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.[8]

4.3 Decontamination of Empty Containers

  • Triple Rinse: The original container of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is also considered hazardous waste. To decontaminate it for disposal or reuse, triple rinse it with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now contaminated and must be collected as halogenated organic waste. Add the rinsate to your designated halogenated waste container.

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for solid waste.

4.4 Spill Management

  • Small Spills: For small spills within a fume hood, use a chemical absorbent material like sand, vermiculite, or a commercial sorbent pad to contain and absorb the liquid.[11]

  • Collect Absorbent: Place the contaminated absorbent material into a sealed, labeled plastic bag or container.[11]

  • Dispose as Hazardous Waste: This contaminated material must be disposed of as solid halogenated hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[11]

Final Disposal Pathway and Storage

5.1 On-site Storage

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.[12]

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store away from incompatible materials.[3]

5.2 Off-site Disposal

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The ultimate disposal method for this waste stream will be high-temperature incineration at a regulated facility capable of handling halogenated organic compounds.[1]

  • Never dispose of this chemical down the drain or in regular trash.[7]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the final step in your research workflow is as rigorous and responsible as the first.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. Hazardous Waste Segregation.
  • Lafayette College. Chemical Waste Disposal Guidelines.
  • BASF Agro España. Safety data sheet.
  • BASF Corporation. Safety Data Sheet. Greenbook.net.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Waterloo. Waste Segregation Flowchart.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • BASF Corporation. Safety Data Sheet. Greenbook.net.
  • Fisher Scientific. SAFETY DATA SHEET.
  • FMC Corporation. SAFETY DATA SHEET.
  • Ataman Kimya. CYCLOPROPYLAMINE.
  • U.S. Water. MegaFLOC 891 Safety Data Sheet.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • TargetMol. Safety Data Sheet.
  • XiXisys. N-[(2-chlorophenyl)methyl]cyclopropanamine | CAS 16357-33-8 GHS SDS.
  • Sigma-Aldrich. Cyclopropylamine 98.
  • NextSDS. N-[(4-chlorophenyl)methyl]cyclopropanamine — Chemical Substance Information.
  • Sigma-Aldrich. 2-Chloro-5-fluorobenzylamine 95.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Chem-Impex. 2-Chloro-5-fluorobenzylamine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Chloro-2-fluorobenzylamine.

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a research chemical with limited publicly available safety data. I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, a research chemical with limited publicly available safety data. In the absence of a comprehensive toxicological profile, this document adopts the precautionary principle, treating the compound as potentially hazardous. The procedures outlined below are derived from an analysis of its constituent chemical moieties—a halogenated phenyl ring and a cyclopropylamine group—and are grounded in authoritative laboratory safety standards.

The fundamental approach to safely handling chemicals with unknown hazards is the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1] This guide is structured to walk you through this process, ensuring a self-validating system of safety for all laboratory operations involving this compound.

Inferred Hazard Assessment

  • Cyclopropylamine Moiety: Simple cyclopropylamine is classified as highly flammable, corrosive, and toxic.[3][4][5][6][7] It is known to cause severe skin burns and eye damage.[6] Amines, in general, can be respiratory and skin irritants.

  • 2-Chloro-5-fluorophenyl Moiety: Halogenated aromatic compounds can present various health hazards, including potential toxicity and irritation. The presence of chlorine and fluorine atoms necessitates caution.

Based on this analysis, we will operate under the assumption that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is, at a minimum:

  • A skin and eye corrosive/irritant.

  • Harmful if inhaled or ingested.

  • Potentially flammable.

  • Possesses unknown acute and chronic systemic toxicity.

Core Protective Measures: Engineering and Personal Controls

Minimizing exposure risk begins with engineering controls, which are supplemented by personal protective equipment (PPE).[8] This hierarchy is critical for ensuring laboratory safety.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[9][10] This is the most critical step in minimizing inhalation exposure. The fume hood sash should be kept as low as possible during all operations.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The following table summarizes the required equipment for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile Gloves (single pair)Lab Coat (fully buttoned)Not required
Weighing Solid / Preparing Solutions Chemical Splash Goggles & Face Shield[11]Double-Gloving (Nitrile inner, thicker Nitrile or Neoprene outer)Lab Coat (fully buttoned) & Chemical-Resistant ApronWork within a certified chemical fume hood.
Conducting Reactions / Transfers Chemical Splash Goggles & Face ShieldDouble-Gloving (Nitrile inner, thicker Nitrile or Neoprene outer)Lab Coat (fully buttoned) & Chemical-Resistant ApronWork within a certified chemical fume hood.
Spill Cleanup / Waste Handling Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Suit or Coveralls, Apron, and Boot CoversAir-Purifying Respirator (APR) with organic vapor/acid gas cartridges may be required for large spills.

Detailed PPE Specifications:

  • Eye and Face Protection: Tightly-fitting chemical splash goggles are required at all times when the compound is being handled.[12] A full-face shield must be worn over the goggles during any procedure with a risk of splashes or sprays, such as transferring liquids.[11]

  • Hand Protection: Double-gloving is mandatory. The inner glove should be a standard disposable nitrile glove. The outer glove should be a thicker, chemical-resistant glove (e.g., >8 mil nitrile or neoprene).[13] Gloves must be inspected for holes or defects before each use. Since no specific glove compatibility data exists for this compound, it is critical to change gloves immediately upon any suspected contact.[14] General chemical resistance charts should be consulted, but they are not a substitute for cautious practice.[15][16][17][18]

  • Body Protection: A 100% cotton or flame-resistant lab coat must be worn and kept fully buttoned.[5] A chemical-resistant apron should be worn over the lab coat to protect against splashes.[4] Do not wear shorts or open-toed shoes in the laboratory.[13]

  • Respiratory Protection: While the fume hood serves as the primary respiratory control, a properly fitted air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations like a significant spill outside of the fume hood.[19]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for preventing contamination and exposure.

Preparation and Donning PPE
  • Inspect Safety Equipment: Before starting, verify the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[10] Ensure a chemical spill kit is readily accessible.

  • Prepare Work Area: Clear the chemical fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.

Handling the Chemical
  • Weighing: If weighing the solid compound, do so on disposable weigh paper within the fume hood.

  • Transfers: Use a pipette aid or suction bulb for all liquid transfers; never pipette by mouth.

  • Housekeeping: Keep all containers of the chemical sealed when not in immediate use. Maintain a clean and orderly workspace to prevent accidental spills.[8]

Post-Procedure and Doffing PPE
  • Decontamination: Wipe down the work surface in the fume hood.

  • Waste Segregation: Place all contaminated disposable items (gloves, bench paper, pipette tips) into a designated hazardous waste container located inside the fume hood.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. A recommended sequence is shown in the diagram below.

    • Remove the chemical-resistant apron.

    • Remove outer gloves, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove inner gloves, turning them inside out.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[20][21]

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Apron & Outer Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Disposal Plan

Improper disposal is illegal and dangerous.[22] All materials that have come into contact with N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine must be treated as hazardous chemical waste.

  • Chemical Waste: Unused or waste quantities of the chemical, including solutions, must be collected in a clearly labeled, sealed, and chemically compatible waste container.[23] The container must be labeled with the full chemical name and approximate concentrations of all components.[24]

  • Contaminated Solids: All disposable items, including gloves, bench paper, pipette tips, and contaminated spill cleanup materials, must be placed in a designated solid hazardous waste container.[7] Do not mix solid and liquid waste.[23]

  • Empty Containers: "Empty" containers that held the chemical are not truly empty and must be disposed of as hazardous waste.[4][6] Do not rinse them into the sewer system.

  • Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed and have secondary containment.[24][25] Follow all institutional and local regulatory guidelines for waste pickup and disposal.[20][26]

Emergency Plan

Preparation is key to mitigating the impact of an accident.[8]

  • Skin Contact: Immediately go to the nearest safety shower.[4] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][27]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean it up unless you are trained and equipped to do so.

This guide is intended to provide a robust framework for the safe handling of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. It is imperative that all users supplement this information with institution-specific training and protocols.[28][29] A strong safety culture, built on careful planning and consistent adherence to established procedures, is the ultimate protection.[10]

References

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Creating a Safety Culture. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 28). Safe Chemical Disposal in Laboratories. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • BESA. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Fox Scientific, Inc. (n.d.). CHEMICAL RESISTANT CHART. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • CQV. (2024, January 4). SAFETY DATA SHEET. Retrieved from [Link]

  • XiXisys. (n.d.). N-[(2-chlorophenyl)methyl]cyclopropanamine | CAS 16357-33-8 GHS SDS. Retrieved from [Link]

  • (PDF) 2112658-MSDS-NL.pdf. (n.d.). Retrieved from [Link]

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine
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Reactant of Route 2
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine
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